Piperidine-4-carbohydrazide
Description
Properties
IUPAC Name |
piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-9-6(10)5-1-3-8-4-2-5/h5,8H,1-4,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKTVCBOWGYYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332439 | |
| Record name | piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42596-58-7 | |
| Record name | 4-Piperidinecarboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42596-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Piperidine-4-carbohydrazide
Abstract
Piperidine-4-carbohydrazide, also known as isonipecotic acid hydrazide, is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its rigid piperidine core and reactive hydrazide functional group make it an invaluable scaffold for generating diverse molecular libraries. Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases.[1][2][3] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing a robust synthetic protocol, in-depth characterization methodologies, and the scientific rationale underpinning these procedures.
Introduction: The Strategic Importance of Piperidine-4-carbohydrazide
The piperidine motif is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, prized for its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that can effectively probe biological space. The addition of a carbohydrazide moiety at the 4-position introduces a versatile functional handle that is both a potent nucleophile and a precursor for a multitude of heterocyclic systems, such as oxadiazoles, pyrazoles, and hydrazones.[1]
This unique combination of a stable, saturated ring system and a reactive side chain allows medicinal chemists to systematically explore structure-activity relationships (SAR). By modifying the piperidine nitrogen (N-1) or by condensing the hydrazide with various electrophiles, libraries of compounds can be rapidly synthesized to target a wide range of biological targets, from kinases to fungal enzymes.[2][4] This guide serves as a practical resource for the reliable synthesis and rigorous characterization of this high-value chemical intermediate.
Synthesis of Piperidine-4-carbohydrazide
The most direct and widely adopted method for the synthesis of piperidine-4-carbohydrazide is the nucleophilic acyl substitution of a piperidine-4-carboxylic acid ester, typically the ethyl or methyl ester (ethyl isonipecotate or methyl isonipecotate), with hydrazine hydrate. This reaction, known as hydrazinolysis, is efficient, high-yielding, and generally proceeds under mild conditions.
The Core Reaction: Hydrazinolysis of Ethyl Isonipecotate
The selection of an ester as the starting material is a critical experimental choice. Esters are sufficiently electrophilic to react with the potent nucleophile hydrazine, yet are generally stable to storage and handling. Ethyl isonipecotate is often preferred due to its commercial availability and the innocuous nature of the ethanol byproduct.[4][5]
The mechanism involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group, forming the thermodynamically stable hydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and by heating to ensure a sufficient reaction rate.
Diagram: Synthetic Workflow
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An In-Depth Technical Guide to Piperidine-4-carbohydrazide: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction: The Versatility of a Core Heterocyclic Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical scaffolds, heterocyclic compounds, particularly those containing nitrogen, hold a privileged status due to their prevalence in natural products and FDA-approved drugs.[1] Piperidine-4-carbohydrazide is a prime exemplar of such a foundational molecule. It merges two critical pharmacophoric features into a single, compact structure: the saturated piperidine ring and the highly reactive carbohydrazide functional group.
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif known to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] The carbohydrazide group, on the other hand, serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. It is a potent nucleophile and a precursor to numerous other heterocyclic systems. This dual functionality makes Piperidine-4-carbohydrazide a highly sought-after intermediate for constructing complex molecular architectures aimed at diverse biological targets, including kinases and fungal enzymes.[2][3][4]
This technical guide provides a comprehensive overview of Piperidine-4-carbohydrazide for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, detail a robust synthetic protocol, explore its rich reactivity, and highlight its proven applications in medicinal chemistry, thereby offering a holistic understanding of its value in the synthesis of next-generation therapeutics.
Core Chemical Identity and Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and research.
Nomenclature and Identifiers
-
Common Synonyms: 4-Piperidinecarboxylic acid hydrazide, 4-Piperidinecarbohydrazide[5]
Physicochemical and Computed Properties
The key physicochemical properties of Piperidine-4-carbohydrazide are summarized in the table below. This data is essential for planning reactions, purification, and formulation activities.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N₃O | PubChem[5][9] |
| Molecular Weight | 143.19 g/mol | PubChem[5][7] |
| Monoisotopic Mass | 143.105862047 Da | PubChem[5] |
| Appearance | Typically an off-white to white solid | Inferred from supplier data |
| Purity (Typical) | ≥95% | Sigma-Aldrich |
| Storage Conditions | Refrigerated (2-8 °C) | Sigma-Aldrich |
| XLogP3-AA (Predicted) | -1.2 | PubChem[5][9] |
| Hydrogen Bond Donors | 3 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
Spectroscopic Profile for Structural Verification
While raw spectral data is lot-dependent, a foundational understanding of the expected spectroscopic signals is crucial for the structural confirmation of Piperidine-4-carbohydrazide.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). The methine proton at the C4 position (CH-C=O) will be shifted further downfield. The N-H protons of the piperidine amine and the hydrazide group (-NH and -NH₂) will appear as broad singlets, and their chemical shift can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show five distinct signals for the six carbon atoms, with the two equivalent carbons at the C2/C6 and C3/C5 positions of the piperidine ring. The most downfield signal will correspond to the carbonyl carbon (C=O) of the hydrazide group, typically appearing around 170-175 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Look for a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹. The N-H stretching vibrations from both the secondary amine and the hydrazide will be visible as broad bands in the 3200-3400 cm⁻¹ region.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 144.11).[9]
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of Piperidine-4-carbohydrazide involves the hydrazinolysis of a corresponding piperidine-4-carboxylic acid ester.
Synthetic Strategy: Nucleophilic Acyl Substitution
This reaction proceeds via a classic nucleophilic acyl substitution mechanism. Hydrazine (or its hydrate) is a highly potent nucleophile, which readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy or methoxy group of the ester serves as a good leaving group, leading to the formation of the thermodynamically stable carbohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating. The use of an alcoholic solvent like ethanol is common as it effectively dissolves both the starting ester and the hydrazine hydrate.
Detailed Experimental Protocol: Synthesis from Ethyl Isonipecotate
This protocol describes a self-validating system for synthesizing Piperidine-4-carbohydrazide.
Materials:
-
Ethyl piperidine-4-carboxylate (Ethyl isonipecotate) (1 equivalent)
-
Hydrazine hydrate (80-100% solution) (5-10 equivalents)
-
Ethanol (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl piperidine-4-carboxylate (1 eq.) in absolute ethanol (approx. 5-10 mL per gram of ester).
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (5-10 eq.) dropwise at room temperature. The large excess of hydrazine ensures the reaction goes to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.
-
Workup & Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product often precipitates as a white solid. If not, slowly add cold water to induce precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials or impurities.
-
Drying: Dry the collected white solid under vacuum to yield the final product, Piperidine-4-carbohydrazide.
Purification and Validation
For most applications, the precipitated product is of sufficient purity (>95%). If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed. The purity and identity of the final product must be validated by measuring its melting point and confirming its structure using the spectroscopic methods outlined in Section 3.0.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Piperidine-4-carbohydrazide.
Chemical Reactivity and Derivatization
The synthetic utility of Piperidine-4-carbohydrazide stems from its two distinct reactive sites: the nucleophilic hydrazide moiety and the secondary amine of the piperidine ring. This allows for selective and sequential functionalization.
Reactions at the Hydrazide Moiety
The primary amine of the hydrazide is a strong nucleophile, making it an ideal partner for reactions with electrophiles, particularly carbonyl compounds.
-
Hydrazone Formation: It readily condenses with aldehydes and ketones to form stable N-acylhydrazones. This reaction is fundamental to its use in constructing larger, more complex molecules, such as the N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives developed as VEGFR-2 inhibitors.[3][4]
-
Heterocycle Synthesis: The hydrazide is a key precursor for five-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while cyclization with other reagents can lead to the formation of 1,3,4-oxadiazoles, which are also common motifs in bioactive compounds.[2]
Reactions at the Piperidine Nitrogen
The secondary amine of the piperidine ring is also nucleophilic and can be functionalized through various common transformations.
-
N-Acylation/N-Sulfonylation: The nitrogen can be acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to introduce amide or sulfonamide functionalities.[10][11]
-
N-Alkylation: Reductive amination or direct alkylation with alkyl halides can be used to introduce alkyl groups onto the piperidine nitrogen.
-
Use of Protecting Groups: For selective reaction at the hydrazide moiety, the piperidine nitrogen is often protected, most commonly with a tert-butyloxycarbonyl (Boc) group.[12] The Boc-protected version, 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide, is a commercially available and widely used intermediate that ensures derivatization occurs exclusively at the hydrazide terminus.[12]
Reactivity Pathways Diagram
Caption: Key reactivity pathways of Piperidine-4-carbohydrazide.
Applications in Drug Discovery & Medicinal Chemistry
Piperidine-4-carbohydrazide is not an end-product but a critical starting point. Its value is realized in the derivatives it enables, which have shown significant promise in treating a range of diseases.
Case Study: Anticancer Agents (VEGFR-2 Inhibitors)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[3][4] Several research programs have successfully used Piperidine-4-carbohydrazide as a central scaffold to build potent VEGFR-2 inhibitors. In one such study, researchers synthesized a series of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives.[4] The piperidine ring served as a robust linker between the oxindole moiety, which interacts with the hinge region of the kinase, and other functionalities. One derivative, compound 12e, exhibited an IC₅₀ value of 45.9 nM against VEGFR-2, surpassing the activity of the reference drug Sorafenib.[4]
Case Study: Antifungal Agents (SDH Inhibitors)
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain of fungi. Inhibiting this enzyme disrupts fungal respiration and leads to cell death. Recently, a series of novel Piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety were designed and synthesized as SDH inhibitors.[2][13] These compounds demonstrated excellent in vitro fungicidal activities against several important plant pathogenic fungi, such as Rhizoctonia solani. The most potent compounds in the series had EC₅₀ values superior to commercial fungicides like Boscalid, highlighting the effectiveness of this scaffold in generating new antifungal agents.[13]
Scaffold to Target Relationship Diagram
Caption: From core scaffold to biological application.
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) should always be consulted before handling, general precautions for Piperidine-4-carbohydrazide are warranted. Based on data for related structures, it may cause skin and eye irritation.[12] The parent molecule, piperidine, is a flammable, corrosive, and toxic liquid.[14][15] Therefore, Piperidine-4-carbohydrazide should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
Piperidine-4-carbohydrazide represents more than just a chemical reagent; it is a strategic asset in the field of medicinal chemistry. Its combination of a drug-like piperidine core with a synthetically versatile hydrazide function provides an efficient and powerful platform for the rapid generation of diverse chemical libraries. As demonstrated by its successful application in the development of potent kinase inhibitors and novel antifungal agents, this scaffold continues to be a cornerstone for innovation. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the quest for new and effective medicines.
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ACS Publications. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]
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CP Lab Safety. 1-Methylpiperidine-4-Carbohydrazide, 95% Purity, C7H15N3O, 1 gram. [Link]
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PubMed. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]
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ResearchGate. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. [Link]
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PubMed. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. [Link]
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Spectroscopic Elucidation of Piperidine-4-carbohydrazide: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Piperidine-4-carbohydrazide (CAS: 42596-58-7, Formula: C₆H₁₃N₃O, MW: 143.19 g/mol ) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] It serves as a crucial building block, or synthon, for the synthesis of a wide array of more complex molecules with potential therapeutic activities, including antifungal and anticancer agents.[2] The unambiguous structural confirmation and purity assessment of this key intermediate are paramount to ensure the integrity and reproducibility of subsequent synthetic steps and biological assays.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize Piperidine-4-carbohydrazide. The content herein is structured to provide not just raw data, but a field-proven perspective on experimental design, data interpretation, and the synergistic power of these methods in modern chemical analysis.
Infrared (IR) Spectroscopy: Mapping Functional Groups
Scientific Principle & Rationale
Infrared spectroscopy is a foundational technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), thus serves as a unique molecular "fingerprint," revealing the presence of key functional groups such as N-H, C-H, C=O, and C-N bonds, all of which are present in Piperidine-4-carbohydrazide.
Experimental Protocol: Attenuated Total Reflectance (ATR)
While the traditional KBr pellet method is viable, the following protocol for Attenuated Total Reflectance (ATR) is often preferred for its speed, simplicity, and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Application: Place a small amount (a few milligrams) of solid Piperidine-4-carbohydrazide powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000–400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be baseline-corrected if necessary.
Data Presentation & Interpretation
The IR spectrum of Piperidine-4-carbohydrazide is characterized by several key absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Structural Assignment & Interpretation |
| 3350–3150 | Strong, Broad | N-H Stretch | Confirms the presence of the hydrazide (-NHNH₂) and the secondary amine (-NH-) of the piperidine ring. The broadness is due to hydrogen bonding. |
| 2950–2850 | Strong | C-H Stretch | Aliphatic C-H stretching from the CH₂ groups of the piperidine ring.[3] |
| ~1650 | Strong, Sharp | C=O Stretch (Amide I) | A strong absorption in this region is characteristic of a carbonyl group in an amide/hydrazide functionality. |
| ~1550 | Medium | N-H Bend (Amide II) | This band, coupled with the Amide I band, is definitive evidence of the secondary amide/hydrazide linkage. |
| 1470–1450 | Medium | C-H Bend (Scissoring) | Bending vibrations of the CH₂ groups within the piperidine ring.[4] |
| ~1280 | Medium | C-N Stretch | Stretching vibration of the C-N bond within the piperidine ring. |
The combination of strong N-H and C=O absorptions immediately points to the carbohydrazide moiety, while the sharp aliphatic C-H signals confirm the saturated piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
Scientific Principle & Rationale
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states, and the exact frequency required (the chemical shift, δ) is highly sensitive to the local electronic environment of each nucleus. This allows us to map the carbon-hydrogen framework of a molecule.
Note on Data Availability: While Piperidine-4-carbohydrazide is a known compound, a complete, formally published set of its ¹H and ¹³C NMR spectral data in a standard solvent was not available in the searched literature. Therefore, the following data is presented as a predicted spectrum , based on established chemical shift principles and data from analogous structures like piperidine and its derivatives.[5][6] This predictive approach is a standard practice in chemical research for structural verification.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of Piperidine-4-carbohydrazide and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and to avoid exchange of the labile N-H protons with the solvent.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are acquired and averaged.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is typically run. This simplifies the spectrum to single lines for each unique carbon and can provide information on the number of attached protons. Due to the lower natural abundance of ¹³C, many more scans (~1024 or more) and a longer experimental time are required.
Predicted ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Interpretation |
| Hₐ | 9.0 - 9.2 | Singlet (broad) | 1H | -C(=O)NH- : The amide proton. Expected to be a broad singlet and significantly downfield due to the deshielding effect of the carbonyl and hydrogen bonding. |
| Hₑ | 4.1 - 4.3 | Singlet (broad) | 2H | -NH₂ : The terminal amine protons of the hydrazide. Broad due to quadrupole effects from nitrogen and chemical exchange. |
| Hₖ | 2.9 - 3.1 | Multiplet | 2H | Piperidine H₂/H₆ (axial/eq) : Protons adjacent to the ring nitrogen (α-protons). They are deshielded by the electronegative nitrogen atom. |
| Hⱼ | 2.4 - 2.6 | Multiplet | 2H | Piperidine H₂/H₆ (axial/eq) : Protons adjacent to the ring nitrogen (α-protons). They are deshielded by the electronegative nitrogen atom. |
| Hᵢ | 2.0 - 2.2 | Multiplet | 1H | Piperidine H₄ (axial) : The proton on the same carbon as the carbohydrazide group. Its chemical shift is influenced by this substituent. |
| Hₗ | 1.6 - 1.8 | Multiplet | 2H | Piperidine H₃/H₅ (axial/eq) : Protons β to the ring nitrogen. |
| Hₘ | 1.4 - 1.6 | Multiplet | 2H | Piperidine H₃/H₅ (axial/eq) : Protons β to the ring nitrogen. |
| Hₓ | ~2.5 (or under H₂O) | Singlet (broad) | 1H | Piperidine -NH- : The secondary amine proton. Its signal is often broad and may exchange with residual water in the solvent, making it difficult to observe. |
Predicted ¹³C NMR Data & Interpretation (100 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | Assignment & Interpretation |
| C₁ | ~175 | C=O : The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of amide/hydrazide groups. |
| C₂, C₆ | ~45 | Piperidine C₂/C₆ : Carbons adjacent to the ring nitrogen (α-carbons). They are deshielded compared to simple alkanes due to the electronegativity of nitrogen. |
| C₄ | ~41 | Piperidine C₄ : The carbon bearing the carbohydrazide substituent. |
| C₃, C₅ | ~28 | Piperidine C₃/C₅ : Carbons β to the nitrogen. Their chemical shift is closer to that of a standard alkane carbon. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Scientific Principle & Rationale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a "soft" ionization technique like Electrospray Ionization (ESI) is typically used. This method ionizes the molecule with minimal fragmentation, allowing for the clear determination of the molecular weight from the molecular ion peak (e.g., [M+H]⁺). Further structural information is obtained by inducing fragmentation of this molecular ion (tandem MS or MS/MS). The resulting fragment ions provide pieces of the molecular puzzle, which can be reassembled to confirm the connectivity.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺ formation).
-
Infusion: The solution is infused at a low flow rate (e.g., 5-10 µL/min) into the ESI source.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions.
-
Mass Analysis (Full Scan): The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight). A full scan is performed over a relevant m/z range (e.g., 50-500) to detect the protonated molecular ion [M+H]⁺.
-
Mass Analysis (Product Ion Scan / MS/MS): The molecular ion is selectively isolated, subjected to collision-induced dissociation (CID) with an inert gas (like argon or nitrogen), and the resulting fragment ions are analyzed.
Data Presentation & Interpretation
For Piperidine-4-carbohydrazide (MW = 143.19), the following ions are expected and observed.
| m/z | Ion | Interpretation |
| 144.11 | [M+H]⁺ | Protonated Molecular Ion : Confirms the molecular weight of the compound. |
| 112.09 | [M+H - NH₂NH₂]⁺ | Loss of Hydrazine : Fragmentation involving the loss of the neutral hydrazine molecule. |
| 84.08 | [C₅H₁₀N]⁺ | Iminium Ion : This is a major, characteristic fragment resulting from α-cleavage and the loss of the entire carbohydrazide side chain as a radical. This is a very common pathway for N-heterocycles.[1] |
| 55.05 | [C₄H₅]⁺ | Further Ring Fragmentation : A subsequent fragmentation of the m/z 84 ion. |
Proposed Fragmentation Pathway
The fragmentation of protonated Piperidine-4-carbohydrazide is dominated by cleavage at the C4-carbonyl bond, which is an example of α-cleavage relative to the ring nitrogen.
Caption: Proposed ESI-MS fragmentation pathway for Piperidine-4-carbohydrazide.
Integrated Analytical Workflow
No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of orthogonal data sets. The workflow is a self-validating system: IR confirms the functional groups, MS confirms the molecular weight and key fragments, and NMR confirms the precise arrangement of every atom in the C-H framework.
Caption: Integrated workflow for the structural confirmation of chemical compounds.
Conclusion
The structural integrity of Piperidine-4-carbohydrazide can be unequivocally confirmed through a synergistic application of IR, NMR, and Mass Spectrometry. IR spectroscopy validates the presence of the essential amine and carbohydrazide functional groups. Mass spectrometry confirms the correct molecular weight (143.19 g/mol ) and reveals a characteristic fragmentation pattern dominated by the formation of a stable iminium ion at m/z 84. Finally, ¹H and ¹³C NMR spectroscopy, even when based on predictive principles, provides a detailed map of the carbon-hydrogen framework consistent with the assigned structure. Together, these techniques form a robust, self-validating system for the quality control and characterization of this vital synthetic intermediate, ensuring the reliability of its use in research and drug discovery pipelines.
References
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UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
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PubMed. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Retrieved from [Link]
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PubMed. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Retrieved from [Link]
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ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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The Cornerstone of Innovation: A Technical Guide to Piperidine-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as foundational building blocks for novel therapeutics. Piperidine-4-carbohydrazide, a seemingly unassuming heterocyclic compound, is one such privileged structure. Its unique combination of a flexible yet conformationally constrained piperidine ring and a reactive hydrazide moiety makes it a versatile starting point for the synthesis of a diverse array of biologically active molecules. This technical guide serves as an in-depth exploration of Piperidine-4-carbohydrazide, offering insights into its fundamental properties, synthesis, and its pivotal role in the development of next-generation pharmaceuticals. For researchers and drug development professionals, a thorough understanding of this key intermediate is paramount to unlocking its full potential in the quest for innovative treatments for a range of human diseases.
Core Identity: CAS Number and Synonyms
The unambiguous identification of a chemical entity is the bedrock of scientific communication and reproducibility. Piperidine-4-carbohydrazide is cataloged under the following identifiers:
-
CAS Number : 42596-58-7[1]
This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures that researchers across the globe are referring to the exact same molecule. In scientific literature and chemical databases, it is also known by several synonyms:
-
4-Piperidinecarboxylic acid hydrazide[1]
-
Isonipecotic acid hydrazide
-
Piperidine-4-carboxylic acid hydrazide[1]
-
4-Piperidinecarbohydrazide[1]
Physicochemical Properties: A Data-Driven Profile
A comprehensive understanding of a molecule's physical and chemical characteristics is crucial for its effective application in synthesis and drug design. The key properties of Piperidine-4-carbohydrazide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N₃O | [1] |
| Molecular Weight | 143.19 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Inferred from typical hydrazide properties |
| Melting Point | Not consistently reported; derivatized forms have known melting points (e.g., 1-BOC protected: 104-106 °C) | |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from structure |
| pKa | Not readily available for the parent compound |
Synthesis and Mechanism: From Precursor to Product
The most common and industrially scalable synthesis of Piperidine-4-carbohydrazide involves a two-step process starting from the readily available Isonipecotic acid. This pathway is favored for its efficiency and the use of relatively inexpensive starting materials.
Step 1: Esterification of Isonipecotic Acid to Ethyl Isonipecotate
The initial step involves the conversion of the carboxylic acid group of Isonipecotic acid into its corresponding ethyl ester, Ethyl Isonipecotate. This is a classic Fischer esterification reaction, typically carried out in the presence of an acid catalyst and an excess of ethanol, which also serves as the solvent. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The subsequent removal of a water molecule yields the desired ester.
Step 2: Hydrazinolysis of Ethyl Isonipecotate
The second and final step is the conversion of the ethyl ester to the carbohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine (N₂H₄) or hydrazine hydrate acts as the nucleophile. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol as a leaving group, resulting in the formation of the stable carbohydrazide. This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent.
Experimental Protocol: Synthesis of Piperidine-4-carbohydrazide
Materials:
-
Ethyl Isonipecotate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Reflux condenser and heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl Isonipecotate (1 equivalent) in ethanol (approximately 5-10 volumes).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. The reaction is exothermic, so controlled addition is recommended.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude product, often a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or dichloromethane/hexane) or by silica gel column chromatography using a polar eluent system (e.g., dichloromethane/methanol).
-
Drying and Characterization: Dry the purified product under vacuum to obtain Piperidine-4-carbohydrazide as a white to off-white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery: A Scaffold for Innovation
The true value of Piperidine-4-carbohydrazide lies in its role as a versatile scaffold in drug discovery. The piperidine ring offers a three-dimensional framework that can be functionalized to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. The carbohydrazide moiety serves as a key handle for introducing a wide range of pharmacophores through the formation of hydrazones, amides, and various heterocyclic rings like oxadiazoles and triazoles.
Antifungal Agents: Targeting Succinate Dehydrogenase
A significant application of Piperidine-4-carbohydrazide is in the development of novel antifungal agents. Derivatives of this scaffold have been shown to be potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. By inhibiting SDH, these compounds disrupt the fungus's ability to produce ATP, leading to cell death. The piperidine-4-carbohydrazide core acts as a central linker, connecting different recognition elements that bind to specific pockets within the SDH enzyme complex.
Anticancer Therapeutics: Inhibiting VEGFR-2
In the realm of oncology, Piperidine-4-carbohydrazide derivatives have emerged as promising inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can effectively halt the signaling cascade that promotes angiogenesis, thereby starving the tumor of its blood supply. The carbohydrazide group can be elaborated into various structures that form crucial hydrogen bonds and other interactions within the kinase active site.
Visualizing the Core Concepts
Synthesis Workflow
Caption: Synthetic pathway to Piperidine-4-carbohydrazide.
Role in Drug Discovery
Caption: Piperidine-4-carbohydrazide as a central scaffold.
Conclusion: A Foundation for Future Discoveries
Piperidine-4-carbohydrazide stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides a robust platform for the generation of diverse chemical libraries. As demonstrated by its successful application in the development of potent enzyme inhibitors, this core structure continues to be a focal point for innovation in the pharmaceutical industry. For researchers dedicated to pushing the boundaries of drug discovery, a deep appreciation for the chemistry and biological potential of Piperidine-4-carbohydrazide is not just beneficial, but essential.
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Role of Piperidine-4-carbohydrazide as a synthetic building block
An In-depth Technical Guide to Piperidine-4-carbohydrazide as a Synthetic Building Block
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] When functionalized with a carbohydrazide moiety at the 4-position, it becomes Piperidine-4-carbohydrazide, a uniquely versatile and powerful building block for synthetic chemistry. This guide provides an in-depth exploration of its synthesis, reactivity, and application in constructing complex molecular architectures, particularly for drug discovery. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and present its role in the development of novel therapeutic agents, supported by authoritative references.
The Core Moiety: Physicochemical Profile and Synthetic Rationale
Piperidine-4-carbohydrazide, with the molecular formula C₆H₁₃N₃O, combines two critical pharmacophoric features: a saturated piperidine ring and a reactive hydrazide group.[3] The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also providing a three-dimensional framework for precise substituent orientation.[4] The hydrazide group is a potent nucleophile and a precursor to a vast array of heterocyclic systems.[5]
Physicochemical Properties of Piperidine-4-carbohydrazide:
| Property | Value | Source |
| Molecular Weight | 143.19 g/mol | [3] |
| Monoisotopic Mass | 143.105862047 Da | [3] |
| XLogP3-AA (Predicted) | -1.2 | [3] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
The low predicted logP value suggests high hydrophilicity, which can be strategically modulated through derivatization to achieve the desired lipophilicity for biological applications.
Synthesis of the Building Block
The most direct and common synthesis of piperidine-4-carbohydrazide involves the hydrazinolysis of a corresponding piperidine-4-carboxylic acid ester. The choice of the ester (e.g., methyl or ethyl) is primarily based on commercial availability and ease of removal of the alcohol byproduct.
General Synthetic Workflow
The process is a straightforward nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.
Caption: General workflow for the synthesis of Piperidine-4-carbohydrazide.
Experimental Protocol: Synthesis from Methyl Piperidine-4-carboxylate
This protocol is a representative example based on established chemical principles.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl piperidine-4-carboxylate (1.0 eq).
-
Solvent: Add absolute ethanol or methanol as the solvent (approx. 10-15 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (80-99% solution, 3.0-5.0 eq) to the stirred solution. The excess hydrazine drives the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the resulting white solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or residual solvent.
-
Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from ethanol or methanol. Dry the final product under vacuum.
Applications in Synthetic Chemistry: A Gateway to Molecular Diversity
The true power of piperidine-4-carbohydrazide lies in its dual reactivity, allowing for modifications at both the piperidine nitrogen and the hydrazide terminus. This section explores its primary applications as a scaffold.
Formation of Hydrazones: The Primary Condensation
The most fundamental reaction of the carbohydrazide is its condensation with aldehydes and ketones to form stable N-acylhydrazone derivatives. This reaction is highly efficient and serves as a cornerstone for creating extensive compound libraries. The resulting hydrazone linkage (-CO-NH-N=CH-) is a key structural motif in many biologically active molecules, prized for its hydrogen bonding capabilities and conformational rigidity.[5][7]
Caption: Condensation reaction to form N-acylhydrazone derivatives.
This strategy has been instrumental in developing potent antitubercular agents. By condensing piperidine-4-carbohydrazide with various substituted pyrazole aldehydes, researchers have synthesized compounds with excellent activity against drug-resistant Mycobacterium tuberculosis strains.[8] For instance, compound 6q from one such study showed a minimal inhibitory concentration (MIC) of 0.125 µg/mL against the H37Rv strain and was also effective against ethambutol and streptomycin-resistant strains.[8]
Cyclization Reactions: Building Heterocyclic Scaffolds
The carbohydrazide moiety is a superb precursor for synthesizing five-membered heterocyclic rings like pyrazoles and 1,3,4-oxadiazoles, which are prevalent in medicinal chemistry.
The reaction of a carbohydrazide with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (like a chalcone) is a classical method for pyrazole synthesis.[9][10] The reaction with a chalcone proceeds via an initial Michael addition of the terminal hydrazide nitrogen to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[11][12][13]
Protocol: Synthesis of a Pyrazole Derivative from a Chalcone
-
Reactants: Dissolve piperidine-4-carbohydrazide (1.0 eq) and a substituted chalcone (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux for 6-12 hours. The acidic conditions of glacial acetic acid can catalyze the cyclization and dehydration steps.
-
Monitoring: Track the reaction's progress using TLC.
-
Isolation: Upon completion, cool the reaction mixture and pour it into crushed ice. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with water and then a cold, non-polar solvent like hexane to remove impurities. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
This approach has been used to create a wide range of biologically active molecules, including potential anti-tubercular agents.[8][14]
1,3,4-oxadiazoles can be synthesized from carbohydrazides through several methods. A common route involves reacting the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbamate salt, which is then cyclized.[15] Alternatively, reaction with triethyl orthoformate or acylation followed by cyclodehydration can also yield the oxadiazole ring.
Piperidine-4-carbohydrazide in Drug Discovery: Case Studies
The versatility of this building block is best illustrated through its successful application in generating compounds with significant therapeutic potential.
Antifungal Agents
Recent research has highlighted the potential of piperidine-4-carbohydrazide derivatives as potent agricultural fungicides.[16][17] A series of derivatives bearing a quinazolinyl moiety were synthesized and tested against various plant pathogenic fungi.
Key Findings:
-
Compound A13 demonstrated excellent in vitro activity against Rhizoctonia solani, the fungus causing sheath blight in rice, with an EC₅₀ value of 0.83 µg/mL.[17] This was superior to commercial fungicides Chlorothalonil (1.64 µg/mL) and Boscalid (0.96 µg/mL).[17]
-
Mechanism of Action: Further studies revealed that Compound A13 acts as a succinate dehydrogenase (SDH) inhibitor, a crucial enzyme in the fungal mitochondrial electron transport chain, with an IC₅₀ value of 6.07 µM.[17][18]
In Vivo Efficacy of Compound A13 vs. R. solani in Rice [17][19]
| Compound | Concentration (µg/mL) | Curative Efficacy (%) | Protective Efficacy (%) |
| A13 | 200 | 76.9 | 76.6 |
This data underscores the scaffold's potential for translation from in vitro potency to in vivo efficacy.
Anticancer Agents
The piperidine scaffold is a key component of many anticancer drugs. By combining it with other privileged structures, novel and potent inhibitors can be developed. Researchers designed and synthesized a series of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[20][21]
Key Findings:
-
The synthesized compounds were evaluated for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468).[20][21]
-
Compound 12e emerged as the most potent VEGFR-2 inhibitor with an IC₅₀ value of 45.9 nM , surpassing the activity of the reference drug Sorafenib (IC₅₀ = 48.6 nM).[20]
-
Molecular docking studies showed that these compounds bind effectively to the VEGFR-2 active site, forming key hydrogen bond interactions with residues like Cys919 and Asp1046.[21]
Caption: Logical pathway from building blocks to anticancer activity.
Antitubercular Agents
Isoniazid (pyridine-4-carbohydrazide) is a cornerstone of tuberculosis treatment, but resistance is a growing threat.[22][23] A logical strategy to combat resistance is to modify the core structure to create analogues with improved properties. Replacing the pyridine ring of isoniazid with a piperidine ring creates a more flexible, saturated analogue. These piperidine-4-carbohydrazide-based scaffolds can be used to generate novel hydrazones with potent antitubercular activity.[22][24][25] Studies have shown that increasing the lipophilicity of such derivatives can enhance their permeability through the mycobacterial cell wall, leading to improved efficacy.[7][22]
Conclusion
Piperidine-4-carbohydrazide is far more than a simple chemical. It is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its straightforward synthesis, coupled with the predictable and high-yielding reactivity of the hydrazide group, makes it an invaluable tool. From creating vast hydrazone libraries to constructing complex heterocyclic systems, its applications are broad and impactful. The successful development of potent antifungal, anticancer, and antitubercular candidates derived from this scaffold validates its status as a privileged starting material in the ongoing quest for novel therapeutics. Researchers and drug development professionals can leverage the unique attributes of piperidine-4-carbohydrazide to accelerate the discovery of next-generation medicines.
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An In-depth Technical Guide to Piperidine-4-carbohydrazide: A Versatile Scaffold in Medicinal Chemistry
This guide provides an in-depth exploration of piperidine-4-carbohydrazide, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental molecular characteristics, robust synthesis protocols, and its expanding role as a versatile scaffold in the creation of novel therapeutic agents. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure technical accuracy and practical applicability.
Core Molecular Profile
Piperidine-4-carbohydrazide is a bifunctional organic molecule featuring a saturated piperidine ring and a reactive carbohydrazide moiety. This unique combination imparts specific physicochemical properties that make it a valuable starting material in synthetic chemistry.
The piperidine ring, a prevalent motif in numerous pharmaceuticals, acts as a constrained, saturated scaffold that can orient substituents in a defined three-dimensional space, often enhancing binding affinity to biological targets.[1] The carbohydrazide group is a highly versatile functional handle, serving as a nucleophile and a precursor for a wide array of heterocyclic systems and hydrazone derivatives.[2]
Fundamental Properties
A clear understanding of the basic molecular properties is the foundation for any synthetic application or biological study. These core data points are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃N₃O | [3][4][5] |
| Molecular Weight | 143.19 g/mol | [4][5][6] |
| IUPAC Name | piperidine-4-carbohydrazide | [7] |
| CAS Number | 42596-58-7 | [3][4][5] |
| Canonical SMILES | C1CNCCC1C(=O)NN | [5] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity | Commercially available up to >95% | [8] |
Synthesis and Characterization
The most common and efficient synthesis of piperidine-4-carbohydrazide is achieved through the hydrazinolysis of a corresponding piperidine-4-carboxylate ester. This reaction is a classic nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.
Synthetic Workflow
The general pathway involves the reaction of a commercially available ester, such as ethyl piperidine-4-carboxylate, with hydrazine hydrate, often in an alcoholic solvent like ethanol under reflux. The choice of an N-protected piperidine ester (e.g., with a Boc or Acetyl group) allows for selective reaction at the ester position, followed by a deprotection step if the parent molecule is desired.[5][9]
Caption: General synthetic workflow for piperidine-4-carbohydrazide.
Experimental Protocol: Synthesis via Hydrazinolysis
This protocol provides a generalized procedure for laboratory-scale synthesis.
Materials:
-
Ethyl piperidine-4-carboxylate (or a suitable N-protected analogue)
-
Hydrazine hydrate (e.g., 80% solution in water)
-
Absolute Ethanol
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the starting ester (1.0 molar equivalent) in a minimal amount of absolute ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.5 to 2.0 molar equivalents) dropwise.[5] The use of a slight excess of hydrazine ensures the complete conversion of the ester.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to promote the precipitation of the solid product.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with a small volume of cold ethanol to remove residual impurities.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield pure piperidine-4-carbohydrazide as a crystalline solid.[5]
Structural Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would characteristically show signals for the piperidine ring protons and the exchangeable protons of the -NH and -NH₂ groups.[10][11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 143.19 g/mol .
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bonds (around 3300-3400 cm⁻¹) and the C=O (amide) bond (around 1650-1680 cm⁻¹).[3]
Applications in Drug Discovery and Medicinal Chemistry
Piperidine-4-carbohydrazide is not merely a chemical curiosity; it is a validated and powerful scaffold in the design of bioactive molecules. Its utility stems from the reactive hydrazide group, which serves as a key point for diversification.
Precursor to Hydrazone Derivatives
A primary application is its reaction with various aldehydes and ketones to form N-acylhydrazone derivatives.[2] This condensation reaction is typically high-yielding and allows for the introduction of a vast array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Caption: Reaction scheme for synthesizing N-acylhydrazones.
This strategy has been successfully employed to develop compounds with a range of biological activities.
Antifungal Agents
Recent research has highlighted the potential of piperidine-4-carbohydrazide derivatives as potent antifungal agents. A study published in the Journal of Agricultural and Food Chemistry described a series of derivatives bearing a quinazolinyl moiety.[7][12] Several of these compounds demonstrated excellent in vitro activity against significant agricultural fungi like Rhizoctonia solani and Verticillium dahliae, with efficacy surpassing that of commercial fungicides.[12][13]
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference |
| A13 | Rhizoctonia solani | 0.83 | [13] |
| A13 | Verticillium dahliae | 1.12 | [13] |
| A41 | Rhizoctonia solani | 0.88 | [12] |
| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 | [12][13] |
| Boscalid (Control) | Rhizoctonia solani | 0.96 | [12] |
The mechanism of action for the most potent compound, A13, was identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[12] Furthermore, compound A13 showed significant in vivo protective and curative effects in potted rice plants, underscoring its potential for practical application.[6]
Anticancer Agents
The piperidine-4-carbohydrazide scaffold has also been utilized in the development of novel anticancer agents. Researchers have designed and synthesized derivatives intended to act as inhibitors of key signaling proteins involved in cancer progression.
For instance, a series of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives were developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][14] VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. One compound from this series exhibited an IC₅₀ value of 45.9 nM against VEGFR-2, slightly surpassing the activity of the reference drug Sorafenib.[14]
Another study focused on derivatives as inhibitors of human Carbonic Anhydrase (hCA) isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival.[15]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. The parent piperidine molecule is a flammable, toxic, and corrosive liquid.[16][17] While the carbohydrazide derivative is a solid and generally less hazardous, it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[9]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.[18]
Conclusion
Piperidine-4-carbohydrazide, with a molecular formula of C₆H₁₃N₃O and a molecular weight of 143.19 g/mol , is far more than a simple chemical. It is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its carbohydrazide functional group provide a reliable platform for generating large libraries of diverse compounds. The demonstrated success in developing potent antifungal and anticancer agents from this scaffold confirms its value and ensures its continued application in the quest for novel therapeutics. Researchers equipped with the knowledge of its synthesis, reactivity, and biological potential are well-positioned to leverage this powerful tool in future drug discovery endeavors.
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A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing. Available at: [Link]
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Eldeab, H. S., et al. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry. Available at: [Link]
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Eldeab, H. S., et al. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. PubMed. Available at: [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. Available at: [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. ACS Publications. Available at: [Link]
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Hafez, H. N., et al. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PubMed Central. Available at: [Link]
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A Comprehensive Technical Guide to Piperidine-4-carbohydrazide: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-4-carbohydrazide is a versatile bifunctional molecule that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural architecture, featuring a piperidine ring and a carbohydrazide moiety, renders it a valuable building block for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. This guide provides an in-depth analysis of the commercial landscape for Piperidine-4-carbohydrazide, delves into its synthesis and quality control considerations, and explores its utility as a key intermediate in drug discovery.
Commercial Availability and Supplier Landscape
Piperidine-4-carbohydrazide (CAS No. 42596-58-7) is readily available from a range of chemical suppliers specializing in research and development chemicals, as well as larger-scale manufacturing. The compound is typically offered in various purities, with researchers advised to carefully consider the requirements of their specific application when selecting a supplier.
Major Suppliers and Product Specifications
Several reputable suppliers offer Piperidine-4-carbohydrazide. The following table summarizes the offerings from some of the key players in the market. Researchers are encouraged to visit the suppliers' websites for the most current information and to request certificates of analysis.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Purity | Notes |
| Sigma-Aldrich (distributor for Combi-Blocks, Inc.) | Piperidine-4-carbohydrazide, 4-Piperidinecarbohydrazide | 42596-58-7 | C₆H₁₃N₃O | ≥95% | Safety Data Sheet (SDS) available online. |
| BLD Pharm | Piperidine-4-carbohydrazide | 42596-58-7 | C₆H₁₃N₃O | Inquire | Offers various quantities for research use.[1] |
| Frontier Specialty Chemicals | Piperidine-4-carbohydrazide | 42596-58-7 | C₆H₁₃N₃O | Inquire | Available in gram quantities.[2] |
It is crucial for researchers to obtain and review the Certificate of Analysis (CoA) from the supplier before purchase. A typical CoA for Piperidine-4-carbohydrazide should include details on its appearance, identity (confirmed by techniques such as ¹H-NMR and Mass Spectrometry), purity (often determined by HPLC or TLC), and other physical properties like melting point.[3]
Synthesis, Quality Control, and Impurity Profile: A Senior Application Scientist's Perspective
A thorough understanding of the synthetic route to Piperidine-4-carbohydrazide is paramount for anticipating potential impurities and establishing robust quality control measures. The most common and industrially scalable synthesis involves a straightforward two-step process.
Typical Synthesis Pathway
The synthesis of Piperidine-4-carbohydrazide generally proceeds as follows:
Figure 1: A generalized two-step synthesis of Piperidine-4-carbohydrazide.
Step 1: Esterification of Piperidine-4-carboxylic acid: The synthesis commences with the esterification of piperidine-4-carboxylic acid. This is typically achieved by reacting the carboxylic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like thionyl chloride or sulfuric acid. This step converts the carboxylic acid into its corresponding ester, which is a more reactive intermediate for the subsequent step.
Step 2: Hydrazinolysis of the Ester: The piperidine-4-carboxylic acid ester is then reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction, often carried out under reflux, results in the formation of Piperidine-4-carbohydrazide.[4]
Quality Control and Potential Impurities
The purity of the final product is critical for its successful application in drug discovery, as impurities can lead to side reactions and interfere with biological assays. Key quality control checks and potential impurities to monitor include:
-
Residual Starting Materials: Incomplete esterification can leave unreacted piperidine-4-carboxylic acid. Similarly, unreacted piperidine-4-carboxylic acid ester may be present if the hydrazinolysis is not driven to completion.
-
Di-acylated Hydrazine: A potential side product is the formation of a di-acylated hydrazine, where two molecules of the piperidine ester react with one molecule of hydrazine.
-
Solvent Residues: Residual solvents from the reaction and purification steps should be monitored and controlled.
Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to assess the purity and identify any impurities.
The Role of Piperidine-4-carbohydrazide in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The addition of the carbohydrazide functional group to this ring system provides a versatile handle for further chemical modifications, making Piperidine-4-carbohydrazide a valuable starting material for the synthesis of a wide range of biologically active molecules.
A Versatile Building Block for Heterocyclic Synthesis
The hydrazide moiety of Piperidine-4-carbohydrazide is a potent nucleophile and can readily react with various electrophiles to form a plethora of heterocyclic systems. This reactivity is the cornerstone of its utility in drug discovery.
Figure 2: Key synthetic transformations of Piperidine-4-carbohydrazide in medicinal chemistry.
-
Formation of Hydrazones (Schiff Bases): The reaction with aldehydes and ketones yields hydrazones, which can serve as intermediates for further cyclization reactions or as final bioactive compounds themselves. Recent research has explored N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as potential VEGFR-2 inhibitors for cancer therapy.[5][6]
-
Synthesis of Pyrazoles: Condensation with 1,3-dicarbonyl compounds is a classical method for the synthesis of pyrazole derivatives, a class of compounds known for a wide range of biological activities.
-
Formation of 1,3,4-Oxadiazoles: Cyclization with carboxylic acids or their derivatives leads to the formation of 1,3,4-oxadiazoles, another important heterocyclic scaffold in medicinal chemistry.
-
Synthesis of 1,2,4-Triazoles: Reaction with isothiocyanates or carbon disulfide followed by cyclization can afford various substituted 1,2,4-triazole derivatives.
Therapeutic Applications of Piperidine-4-carbohydrazide Derivatives
The derivatives synthesized from Piperidine-4-carbohydrazide have shown promise in a multitude of therapeutic areas, including:
-
Antimicrobial Agents: A number of studies have reported the synthesis and evaluation of Piperidine-4-carbohydrazide derivatives for their antimicrobial and antifungal properties.[4][7]
-
Anticancer Agents: As mentioned, derivatives of this compound have been investigated as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway.[5][6]
-
Other Therapeutic Areas: The versatility of the piperidine-4-carbohydrazide scaffold allows for its exploration in a wide range of other diseases, and research in this area is ongoing.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for Piperidine-4-carbohydrazide should always be consulted from the supplier, general safety precautions for handling piperidine derivatives should be observed. Piperidine and its derivatives are often classified as irritants and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's SDS.[8][9]
Conclusion
Piperidine-4-carbohydrazide is a commercially accessible and synthetically versatile building block that holds significant potential for the discovery and development of new therapeutic agents. Its utility in constructing a diverse range of heterocyclic compounds makes it an invaluable tool for medicinal chemists. A thorough understanding of its commercial availability, synthesis, and quality control is essential for researchers looking to leverage this important molecule in their drug discovery programs. As research continues to uncover the therapeutic potential of its derivatives, the demand for high-quality Piperidine-4-carbohydrazide is likely to grow.
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The Unsung Precursor: A Technical Guide to the Discovery and History of Piperidine-4-carbohydrazide
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical exploration of Piperidine-4-carbohydrazide, a molecule that, while not a headline discovery in itself, represents a crucial building block in the synthesis of numerous pharmacologically active compounds. We will delve into its likely historical origins, rooted in the rich history of hydrazide chemistry and the revolutionary impact of its pyridine analog, isoniazid. This guide will illuminate the fundamental synthesis protocols, the chemical principles underpinning them, and the molecule's enduring relevance in modern drug discovery.
Introduction: A Tale of Two Rings
Piperidine-4-carbohydrazide is a heterocyclic compound featuring a saturated piperidine ring linked to a carbohydrazide functional group. Its significance in medicinal chemistry is intrinsically tied to the celebrated history of isoniazid (isonicotinic acid hydrazide) , a cornerstone in the treatment of tuberculosis for decades.[1] While isoniazid, with its aromatic pyridine ring, stole the limelight, the synthesis and exploration of its saturated counterpart, Piperidine-4-carbohydrazide, was a logical and chemically intuitive progression for researchers.
The development of hydrazide chemistry dates back to the late 19th century, with the first synthesis of formic and acetic acid hydrazides by Curtius in 1895.[2] However, the full therapeutic potential of this class of compounds remained largely untapped until the serendipitous discovery of isoniazid's potent antitubercular activity in the early 1950s by three independent research groups.[1] This discovery, decades after isoniazid's initial synthesis in 1912, ignited a fervent search for other bioactive hydrazide derivatives.[3][4] It is within this exciting era of chemical exploration that the synthesis of Piperidine-4-carbohydrazide can be most plausibly situated.
The Genesis of a Scaffold: Plausible Discovery and Synthesis
While a singular, celebrated "discovery" of Piperidine-4-carbohydrazide is not documented in the annals of chemical breakthroughs, its synthesis is a straightforward application of well-established chemical principles. The most probable route to its first preparation would have followed the same fundamental reaction pathway used for the synthesis of isoniazid and other carbohydrazides: the hydrazinolysis of a carboxylic acid derivative.
The key precursor, piperidine-4-carboxylic acid (also known as isonipecotic acid) , was described in the scientific literature by at least 1944.[5] The availability of this starting material, combined with the burgeoning interest in hydrazide compounds in the mid-20th century, makes it highly probable that Piperidine-4-carbohydrazide was first synthesized during this period as part of broader research programs exploring structure-activity relationships of isoniazid analogs.
The core synthetic transformation involves the reaction of a piperidine-4-carboxylic acid ester or acyl chloride with hydrazine hydrate. This nucleophilic acyl substitution reaction is a robust and widely used method for the formation of hydrazides.
Visualizing the Synthetic Pathway
Caption: Plausible synthetic pathway to Piperidine-4-carbohydrazide.
Experimental Protocols: A Practical Guide
The following protocols represent standard and efficient methods for the laboratory-scale synthesis of Piperidine-4-carbohydrazide.
Protocol 1: Synthesis via Esterification and Hydrazinolysis
This two-step method is the most common and reliable approach.
Step 1: Esterification of Piperidine-4-carboxylic Acid
-
Principle: The carboxylic acid is converted to its methyl or ethyl ester to create a more reactive electrophile for the subsequent hydrazinolysis. Thionyl chloride in methanol is a common and effective method for this transformation.
-
Procedure:
-
Suspend piperidine-4-carboxylic acid (1 equivalent) in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or used directly in the next step.
-
Step 2: Hydrazinolysis of the Ester
-
Principle: The ester is treated with hydrazine hydrate, which acts as a nucleophile, attacking the carbonyl carbon and displacing the alkoxy group to form the desired carbohydrazide.[6]
-
Procedure:
-
Dissolve the methyl piperidine-4-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, Piperidine-4-carbohydrazide, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
| Parameter | Value |
| Typical Yield (Overall) | 70-85% |
| Purity (crude) | >90% |
| Melting Point | Varies based on purity |
Modern Relevance and Applications
While its "discovery" was likely a quiet event in the history of medicinal chemistry, Piperidine-4-carbohydrazide has emerged as a valuable and versatile building block in modern drug discovery. Its bifunctional nature, possessing both a nucleophilic hydrazide group and a secondary amine within the piperidine ring, allows for diverse chemical modifications.
This scaffold is utilized in the synthesis of a wide range of compounds with potential therapeutic activities, including:
-
Antimicrobial agents: Derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[6]
-
Anticancer agents: It serves as a precursor for compounds designed as inhibitors of key signaling pathways in cancer, such as VEGFR-2 inhibitors.[7]
-
Anticonvulsants: The carbohydrazide moiety is a key feature in some pharmacophores for anticonvulsant activity.[8]
Workflow for Derivative Synthesis
Caption: Synthetic utility of Piperidine-4-carbohydrazide.
Conclusion
Piperidine-4-carbohydrazide stands as a testament to the enduring value of fundamental chemical scaffolds. While its own history is intertwined with and overshadowed by the monumental discovery of isoniazid, its importance to the modern medicinal chemist is undeniable. Understanding its likely historical synthesis and the robust, classical chemistry that underpins its formation provides a solid foundation for its continued application in the development of novel therapeutics. The versatility of this "unsung precursor" ensures its place in the synthetic chemist's toolbox for years to come.
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Isoniazid. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]]
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C&EN: TOP PHARMACEUTICALS - ISONIAZID. (n.d.). Chemical & Engineering News. Retrieved January 4, 2026, from a webpage discussing the history of Isoniazid.[3]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). MDPI. Retrieved January 4, 2026, from [Link]2]
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Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). National Institutes of Health. Retrieved January 4, 2026, from a research paper on the history and development of Isoniazid.[9]
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Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. (n.d.). In a scientific journal. Retrieved January 4, 2026, from a review on the history of tuberculosis drug development.[4]
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A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry. Retrieved January 4, 2026, from a review on the synthesis of carbohydrazide derivatives.[10]
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A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2025). ResearchGate. Retrieved January 4, 2026, from a research paper on the synthesis of carboxylic acid hydrazides.[11]
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A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing. Retrieved January 4, 2026, from [Link]6]
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A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry. Retrieved January 4, 2026, from a review on the synthesis of carbohydrazide derivatives.[12]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (n.d.). OSTI.gov. Retrieved January 4, 2026, from a research paper on the synthesis of acid hydrazides.[13]
-
Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. (2024). PubMed. Retrieved January 4, 2026, from a research paper on the synthesis and evaluation of piperidine-4-carbohydrazide derivatives.[7]
-
Design & Synthesis of N'-[substituted] pyridine-4-carbohydrazides as Potential Anticonvulsant Agents. (n.d.). PubMed. Retrieved January 4, 2026, from a research paper on the synthesis of pyridine-4-carbohydrazide derivatives.[8]
-
Note Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Retrieved January 4, 2026, from a research paper on the green synthesis of hydrazides.[14]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central. Retrieved January 4, 2026, from a research paper on the synthesis of hydrazones and related compounds.[15]
-
THE CHEMISTRY OF CARBOHYDRAZIDE AND THIOCARBOHYDRAZIDE. (n.d.). Sciencemadness.org. Retrieved January 4, 2026, from a review on the chemistry of carbohydrazide.[16]
-
Processes for making hydrazides. (n.d.). Google Patents. Retrieved January 4, 2026, from a patent on the synthesis of hydrazides.[17]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 4, 2026, from a review on the synthesis and pharmacology of hydrazide compounds.[18]
-
Piperidine Synthesis. (2025). DTIC. Retrieved January 4, 2026, from a review on the synthesis of piperidines.[19]
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Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]]
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Isonipecotic acid. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]5]
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4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (1996). The Journal of Organic Chemistry. Retrieved January 4, 2026, from a research paper on a derivative of piperidine-4-carboxylic acid.[20]
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A Comprehensive Guide to the Theoretical Conformational Analysis of Piperidine-4-carbohydrazide
Abstract
Piperidine-4-carbohydrazide is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active agents.[1] Its conformational landscape, dictated by the interplay of the flexible piperidine ring and the rotatable carbohydrazide substituent, is of paramount importance for its molecular recognition and biological activity. This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of piperidine-4-carbohydrazide. We will delve into the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to map the potential energy surface, identify stable conformers, and analyze the governing intramolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics based on the piperidine-4-carbohydrazide scaffold.
Introduction: The Significance of Piperidine-4-carbohydrazide in Drug Discovery
The piperidine moiety is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[2] Its conformational flexibility allows it to present substituents in precise three-dimensional arrangements, making it a privileged structure in drug design.[2] When functionalized with a carbohydrazide group at the 4-position, the resulting molecule, piperidine-4-carbohydrazide, serves as a versatile precursor for the synthesis of compounds with diverse therapeutic applications, including antimicrobial and anticancer agents.[1] Recently, derivatives of piperidine-4-carbohydrazide have been investigated as potent VEGFR-2 inhibitors, highlighting its relevance in modern drug discovery.
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For piperidine-4-carbohydrazide, the overall shape is determined by two key conformational features: the puckering of the piperidine ring and the orientation of the carbohydrazide side chain. Understanding the energetically favorable conformations is crucial for predicting how this molecule will interact with biological targets and for designing derivatives with improved potency and selectivity. Theoretical and computational chemistry offer powerful tools to explore this conformational space in detail.
The Conformational Landscape of Piperidine-4-carbohydrazide
The conformational flexibility of piperidine-4-carbohydrazide arises from two primary sources:
-
Piperidine Ring Pucker: The six-membered piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[3] The carbohydrazide substituent at the C4 position can occupy either an equatorial or an axial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial conformation is energetically favored to avoid 1,3-diaxial interactions.
-
Carbohydrazide Side Chain Rotation: The carbohydrazide side chain possesses several rotatable bonds, primarily the C4-C(O) bond and the C(O)-N bond. Rotation around these bonds gives rise to various conformers with different spatial arrangements of the carbonyl and hydrazinyl groups.
A critical aspect of the conformational analysis of piperidine-4-carbohydrazide is the potential for intramolecular hydrogen bonding (IMHB) .[4][5] An IMHB can form between the lone pair of the piperidine nitrogen and one of the N-H protons of the hydrazide group, or between the carbonyl oxygen and a proton on the piperidine ring or the terminal amino group. Such interactions can significantly stabilize certain conformations and influence the molecule's physicochemical properties, such as lipophilicity and membrane permeability.[4][5]
Theoretical Methodologies for Conformational Analysis
A robust theoretical investigation of piperidine-4-carbohydrazide's conformation involves a multi-step computational workflow. This workflow is designed to efficiently explore the potential energy surface and accurately calculate the relative energies of the identified conformers.
Computational Workflow
The following diagram illustrates a typical workflow for the conformational analysis of piperidine-4-carbohydrazide:
Caption: A typical computational workflow for the conformational analysis of piperidine-4-carbohydrazide.
Step-by-Step Experimental Protocol: A DFT Approach
This protocol outlines the use of Density Functional Theory (DFT) for a detailed conformational analysis.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Protocol:
-
Initial Structure Generation:
-
Construct the 3D structure of piperidine-4-carbohydrazide using a molecular builder.
-
Generate two initial structures: one with the carbohydrazide group in the equatorial position and another in the axial position of the chair-form piperidine ring.
-
-
Potential Energy Surface (PES) Scan (Recommended):
-
To explore the rotational landscape of the carbohydrazide side chain, perform a relaxed PES scan.
-
Define the dihedral angle of the C(ring)-C(carbonyl)-N-N bond as the reaction coordinate.
-
Scan this dihedral angle from 0° to 360° in steps of 10-15°.
-
At each step, optimize the remaining degrees of freedom of the molecule.
-
This scan should be performed for both the equatorial and axial isomers.
-
A lower level of theory (e.g., B3LYP/6-31G(d)) is often sufficient for the initial scan.
-
-
Geometry Optimization and Frequency Calculations:
-
From the PES scan, identify the minima (low-energy conformers).
-
Perform full geometry optimization on these conformers using a reliable DFT functional and basis set, for example, B3LYP with the 6-31G(d) basis set .[6]
-
Following optimization, perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
-
Inclusion of Solvent Effects:
-
High-Accuracy Single-Point Energy Calculations:
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries (both gas-phase and solvated) using a higher level of theory. A functional that performs well for non-covalent interactions, such as M06-2X , with a larger basis set like 6-311+G(d,p) , is recommended.[6][10]
-
-
Analysis of Results:
-
Calculate the relative energies of all stable conformers, including the ZPVE correction.
-
Analyze the geometries of the most stable conformers, paying close attention to bond lengths, bond angles, and dihedral angles.
-
Investigate intramolecular interactions, such as hydrogen bonds, using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (AIM).
-
Expected Results and Interpretation
The computational analysis is expected to reveal several key insights into the conformational behavior of piperidine-4-carbohydrazide.
Quantitative Data Summary
The following table presents a hypothetical summary of the expected quantitative data from a DFT study. The values are illustrative and would need to be confirmed by actual calculations.
| Conformer | Substituent Position | Key Dihedral Angle (C-C-N-N) | Relative Energy (gas phase, kcal/mol) | Relative Energy (PCM water, kcal/mol) | Key Intramolecular Interactions |
| 1 | Equatorial | ~180° (anti) | 0.00 | 0.00 | N(ring)-H···O=C hydrogen bond |
| 2 | Equatorial | ~60° (gauche) | 1.5 | 1.2 | Weak C-H···O interaction |
| 3 | Axial | ~180° (anti) | 2.5 | 2.8 | 1,3-diaxial steric hindrance |
| 4 | Axial | ~60° (gauche) | 3.8 | 3.5 | 1,3-diaxial steric hindrance |
Interpretation of Conformational Preferences
-
Equatorial vs. Axial: The results are expected to show a strong preference for the equatorial conformer due to the avoidance of steric clashes with the axial hydrogens on the piperidine ring. This is a well-established principle in the conformational analysis of substituted cyclohexanes and piperidines.
-
Side Chain Orientation: The orientation of the carbohydrazide side chain will likely be governed by a combination of steric effects and the formation of intramolecular hydrogen bonds. The conformer that allows for the formation of a stable six- or seven-membered ring through an IMHB is often the most stable.
-
Solvent Effects: The use of a polarizable continuum model is anticipated to show that polar solvents like water can influence the relative energies of the conformers.[7][8] Conformations with larger dipole moments may be preferentially stabilized in a polar environment.
Visualizing Key Conformers and Interactions
The following diagrams illustrate the expected lowest energy conformer and the key intramolecular hydrogen bond.
Caption: The expected lowest energy conformer and the stabilizing intramolecular hydrogen bond.
Experimental Validation: Bridging Theory and Reality
While theoretical calculations provide invaluable insights, experimental validation is crucial for confirming the computational predictions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful techniques for determining the conformation of piperidine derivatives in solution.[3][11][12][13] Coupling constants, particularly 3J(H,H) values, can provide information about the dihedral angles and thus the chair conformation and the equatorial/axial preference of the substituent. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between atoms, further elucidating the three-dimensional structure.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[14] This data serves as an excellent benchmark for validating the accuracy of the computational methods.
A strong correlation between the computationally predicted lowest-energy conformer and the experimentally determined structure would lend high confidence to the theoretical model.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the conformational analysis of piperidine-4-carbohydrazide. By employing a combination of conformational searching, DFT calculations, and consideration of solvent effects, researchers can gain a detailed understanding of the molecule's conformational landscape. These insights are critical for structure-activity relationship (SAR) studies and for the rational design of novel drug candidates.
Future studies could expand on this work by:
-
Performing molecular dynamics (MD) simulations to explore the dynamic behavior of piperidine-4-carbohydrazide and its derivatives in a fully solvated environment.
-
Investigating the conformational preferences of substituted piperidine-4-carbohydrazide derivatives to understand the influence of different functional groups on the overall structure.
-
Applying these theoretical models to predict the binding modes of piperidine-4-carbohydrazide derivatives to their biological targets through molecular docking and more advanced free energy calculations.
By integrating these computational approaches with experimental validation, the scientific community can accelerate the discovery and development of new and effective medicines based on the versatile piperidine-4-carbohydrazide scaffold.
References
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Zheng Y., Tice C. M., Singh S. B. Conformational control in structure-based drug design. Bioorg. Med. Chem. Lett.2017 , 27, 2825–2837. [Link]
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F. Strieth-Kalthoff, Z. Nairoukh, K. Bergander, F. Glorius. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angew. Chem. Int. Ed.2020 , 59, 1-6. [Link]
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On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides - MDPI. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
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Data generated from DFT conformational analysis at B3LYP/6-31++G(d,p)... - ResearchGate. [Link]
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DFT B3LYP/6-31G(d,p) optimized geometries of conformers (a) 5a-I (5a),... - ResearchGate. [Link]
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Piperidine-4-carbohydrazide (C6H13N3O) - PubChemLite. [Link]
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Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations - Indian Academy of Sciences. [Link]
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Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - IRIS-AperTO - UniTo. [Link]
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PMC - NIH. [Link]
-
Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - RSC Publishing. [Link]
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Piperidine-4-carbohydrazide | C6H13N3O | CID 456704 - PubChem. [Link]
-
DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation - CMJ Publishers. [Link]
-
Origin of rotational barriers of the N-N bond in hydrazine: NBO analysis - PubMed. [Link]
-
Solvent effects on the conformational preferences of model peptoids. MP2 study - PubMed. [Link]
-
Rotational barriers in tetraformylhydrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. [Link]
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Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - PubMed. [Link]
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A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. - IP Indexing. [Link]
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Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. [Link]
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(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]
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Solvent effects on isolated formamide and its monohydrated complex: observations from PCM study - New Journal of Chemistry (RSC Publishing). [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. [Link]
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Solvation model induced structural changes in peptides. A quantum chemical study on Ramachandran surfaces and conformers of alanine diamide using the polarizable continuum model - PubMed. [Link]
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Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. [Link]
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NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. [Link]
-
Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC - NIH. [Link]
-
Origin and nature of bond rotation barriers: a unified view - PubMed. [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. [Link]
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Carbohydrazide | CH6N4O | CID 73948 - PubChem - NIH. [Link]
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Methodological & Application
Application Note & Protocols: Synthesis and Evaluation of Novel Antifungal Agents from Piperidine-4-carbohydrazide
Dr. Evelyn Reed, Senior Application Scientist
Contact:
Abstract
The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents with unique mechanisms of action. This application note provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of new antifungal candidates derived from the versatile piperidine-4-carbohydrazide scaffold. We present detailed, field-proven protocols for the synthesis of key derivative classes, including hydrazones and 1,3,4-thiadiazoles, which are known pharmacophores in medicinal chemistry. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower researchers to adapt and troubleshoot these methods. Furthermore, a standardized protocol for determining antifungal efficacy via broth microdilution, aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines, is provided. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.
Rationale and Design Strategy
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and known to impart favorable pharmacokinetic properties.[1][2] Its combination with a carbohydrazide moiety at the 4-position creates a chemically versatile starting point for generating diverse compound libraries. The terminal hydrazide (-CONHNH₂) group is a potent nucleophile and a key building block for a variety of heterocyclic systems known for their biological activities.[3]
Our design strategy focuses on two primary modifications of the piperidine-4-carbohydrazide core:
-
Formation of Hydrazones (Schiff Bases): Condensation of the hydrazide with various aromatic or heteroaromatic aldehydes yields hydrazones.[4][5] This reaction is efficient and allows for the rapid introduction of diverse substituents, enabling extensive Structure-Activity Relationship (SAR) studies. The resulting azomethine linkage (-N=CH-) is a critical pharmacophore in many antimicrobial agents.[5][6]
-
Cyclization into 1,3,4-Thiadiazoles: The hydrazone intermediates can be further cyclized to form 5-membered 1,3,4-thiadiazole rings, another heterocyclic system renowned for its broad spectrum of pharmacological activities, including potent antifungal effects.[7][8][9][10]
This strategic approach allows for the systematic exploration of the chemical space around the piperidine core to identify derivatives with potent antifungal activity, potentially acting on fungal-specific targets like the cell membrane or essential enzymes.[7][11]
Synthesis and Characterization Protocols
This section details the step-by-step protocols for synthesizing antifungal candidates starting from N-Boc-piperidine-4-carbohydrazide. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled reactions on the hydrazide moiety. It can be easily removed in a final step if the free amine is desired for SAR studies.
Overall Synthetic Workflow
The synthetic route is a robust, multi-step process designed for versatility and high yield.
Figure 1: General workflow for the synthesis of target compounds.
Protocol 1: Synthesis of Hydrazone Intermediates
This protocol describes the acid-catalyzed condensation of a hydrazide with an aldehyde to form a hydrazone (Schiff base).
Expert Insight: The use of a catalytic amount of glacial acetic acid is crucial. It protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the hydrazide. Ethanol is an excellent solvent as it readily dissolves the reactants and is easily removed post-reaction.
Materials:
-
N-Boc-piperidine-4-carbohydrazide
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-Boc-piperidine-4-carbohydrazide (1.0 eq) in absolute ethanol (30 mL).
-
Add the selected substituted aldehyde (1.05 eq) to the solution.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to act as a catalyst.[12]
-
Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL) to remove any unreacted aldehyde.
-
Dry the product in a vacuum oven at 50°C. The resulting hydrazone is typically of high purity (>95%) and can be used in the next step without further purification.
Self-Validation/Characterization:
-
Yield: Typically 85-95%.
-
¹H NMR: Expect the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new singlet for the azomethine proton (-N=CH) around 8.0-8.5 ppm. The NH proton of the hydrazone will appear as a singlet around 11.5 ppm.[13]
-
FT-IR (cm⁻¹): Look for the appearance of a C=N stretch (1590-1620) and the persistence of the N-H (3150-3300) and C=O (1650-1680) stretches.
Protocol 2: Synthesis of 1,3,4-Thiadiazole Derivatives
This protocol details the cyclization of the hydrazone intermediate into a 1,3,4-thiadiazole ring using thioglycolic acid.
Expert Insight: This reaction proceeds via an initial nucleophilic attack of the sulfur atom of thioglycolic acid on the azomethine carbon of the hydrazone, followed by an intramolecular cyclization and dehydration. Zinc chloride acts as a Lewis acid catalyst to facilitate the reaction.
Materials:
-
Synthesized Hydrazone derivative (from Protocol 1)
-
Thioglycolic Acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
1,4-Dioxane or Toluene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Suspend the hydrazone derivative (1.0 eq) in 1,4-dioxane (25 mL) in a 100 mL round-bottom flask.
-
Add thioglycolic acid (1.2 eq) to the suspension.
-
Add a catalytic amount of anhydrous zinc chloride (approx. 0.1 eq).
-
Reflux the mixture for 8-10 hours with constant stirring.
-
Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water (100 mL).
-
A solid will precipitate out. If an oil forms, stir vigorously until it solidifies.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by column chromatography if necessary.
Self-Validation/Characterization:
-
Yield: Typically 60-75%.
-
¹H NMR: The key change is the disappearance of the azomethine proton (-N=CH) and the hydrazone NH proton. A new singlet corresponding to the S-CH₂ protons of the thiadiazole ring will appear around 4.0 ppm.
-
¹³C NMR: Expect a new signal for the S-CH₂ carbon around 35 ppm and signals for the thiadiazole ring carbons.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
In Vitro Antifungal Activity Screening
To assess the efficacy of the newly synthesized compounds, a standardized in vitro antifungal susceptibility test is performed. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Protocol 3: Broth Microdilution Assay (CLSI M27/M38 Guidelines)
This protocol is adapted from the reference methods established by the Clinical and Laboratory Standards Institute (CLSI) for yeasts (M27) and molds (M38).[15][16][17]
Figure 2: Workflow for the MIC determination assay.
Materials:
-
Synthesized test compounds
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Positive control antifungal (e.g., Fluconazole, Voriconazole)
-
Sterile saline, spectrophotometer, incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound at 10 mg/mL in DMSO. Create a working solution by diluting the stock in RPMI-1640 medium.
-
Inoculum Preparation: Culture the fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24h (yeast) or 7 days (mold). Prepare a cell suspension in sterile saline, adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard, and then dilute it in RPMI-1640 to achieve the final required concentration (0.5 to 2.5 x 10³ CFU/mL for yeasts).[16]
-
Plate Setup:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (e.g., 256 µg/mL in RPMI) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours. The incubation time depends on the fungal species being tested.[17]
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.
Data Presentation and Interpretation (Hypothetical)
Systematic evaluation of synthesized compounds allows for the development of a Structure-Activity Relationship (SAR), guiding future optimization efforts.
Table 1: Synthesis Yields and Physicochemical Properties
| Compound ID | R-Group (on Aldehyde) | Synthetic Pathway | Yield (%) | M.W. ( g/mol ) |
| HZ-01 | 4-Chloro | Protocol 1 | 92 | 380.88 |
| HZ-02 | 4-Nitro | Protocol 1 | 88 | 391.42 |
| HZ-03 | 4-Methoxy | Protocol 1 | 94 | 376.45 |
| TDZ-01 | 4-Chloro | Protocol 2 | 71 | 454.98 |
| TDZ-02 | 4-Nitro | Protocol 2 | 65 | 465.52 |
| TDZ-03 | 4-Methoxy | Protocol 2 | 73 | 450.55 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| HZ-01 | 16 | 32 | 32 |
| HZ-02 | 8 | 16 | 8 |
| HZ-03 | 64 | >128 | 128 |
| TDZ-01 | 4 | 8 | 8 |
| TDZ-02 | 2 | 4 | 4 |
| TDZ-03 | 32 | 64 | 32 |
| Fluconazole | 1 | >64 | 4 |
| Voriconazole | 0.25 | 0.5 | 0.125 |
Interpretation & SAR Insights:
-
Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWG) like chloro (HZ-01, TDZ-01) and nitro (HZ-02, TDZ-02) on the aromatic ring appears to enhance antifungal activity compared to the electron-donating methoxy group (HZ-03, TDZ-03). This is a common trend in antifungal drug design.[18][19]
-
Superiority of Thiadiazole Ring: Cyclization of the hydrazones into 1,3,4-thiadiazole derivatives (TDZ series) consistently resulted in a 4-fold or greater improvement in potency across all tested strains. This highlights the importance of the thiadiazole scaffold for antifungal activity.[7]
-
Lead Compound: Compound TDZ-02 , featuring a 4-nitrophenyl substituent on the thiadiazole ring, demonstrated the most potent and broad-spectrum activity in this hypothetical series, making it a promising candidate for further investigation and optimization.
References
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Espina, B. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology. Available at: [Link]
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CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]
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Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
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de Oliveira, C. B., et al. (2022). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules. Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]
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Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Rani, P., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
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Yurttaş, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. Available at: [Link]
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Guerrero, J. A. P. (2020). SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL STUDY OF THEIR ANTIFUNGAL POTENTIAL. Sired Udenar. Available at: [Link]
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Ali, I., et al. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Pharmaceuticals. Available at: [Link]
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Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. ACS Publications. Available at: [Link]
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Kumar, D., et al. (2010). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. International Journal of ChemTech Research. Available at: [Link]
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Özdemir, A., et al. (2008). Studies on hydrazone derivatives as antifungal agents. Taylor & Francis Online. Available at: [Link]
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de Oliveira, C. B., et al. (2022). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. ResearchGate. Available at: [Link]
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El-Sayed, W. A., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available at: [Link]
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Patel, D. M. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Shingare, P. A., et al. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
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Khan, I., et al. (2023). Structure–activity relationship of piperidine derivatives with.... ResearchGate. Available at: [Link]
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Al-Ayed, A. S. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. Available at: [Link]
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Rodrigues, A. G., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]
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Kumar, A., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Alam, M., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]
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Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
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Al-Masoudi, E. A., et al. (2022). A heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal complexes. European Journal of Chemistry. Available at: [Link]
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Al-Amiery, A. A. (2012). Synthesis and characterisation of sulphonamide (Schiff base) ligand and its copper metal complex and their efficiency in polyurethane varnish as antimicrobial and flame retardant additives. White Rose Research Online. Available at: [Link]
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Application Notes and Protocols: Piperidine-4-Carbohydrazide Derivatives as Potent VEGFR-2 Inhibitors for Cancer Research
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing essential nutrients and oxygen to proliferating cancer cells.[1][2] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of this process, making it a highly validated and crucial target for anticancer drug development.[3][4][5] Small molecule kinase inhibitors have emerged as a cornerstone of modern oncology, and scaffolds that can effectively target the ATP-binding site of VEGFR-2 are of significant interest.[6][7][8] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of piperidine-4-carbohydrazide derivatives as a promising class of VEGFR-2 inhibitors. We will detail the underlying biological rationale, synthesis and characterization protocols, and a complete suite of validated in vitro and in vivo methodologies to assess their anti-angiogenic and anticancer potential.
The "Why": Understanding the VEGFR-2 Signaling Axis in Angiogenesis
To develop effective inhibitors, a foundational understanding of the target is paramount. VEGFR-2, a receptor tyrosine kinase, is predominantly expressed on vascular endothelial cells.[9] Its activation by the ligand, Vascular Endothelial Growth Factor-A (VEGF-A), triggers a cascade of intracellular signaling events that are the engine of angiogenesis.
Mechanism of Action: The binding of VEGF-A induces dimerization of VEGFR-2 and stimulates its intrinsic kinase activity, leading to autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[4][9][10] These phosphorylated sites act as docking stations for various signaling proteins, initiating multiple downstream pathways crucial for endothelial cell function:[4][10]
-
PLCγ-PKC-MAPK Pathway: This cascade is a primary driver of endothelial cell proliferation.[4]
-
PI3K-Akt Pathway: This pathway is essential for endothelial cell survival, preventing apoptosis.[4]
-
FAK/p38 MAPK Pathways: These pathways are critically involved in regulating cell migration, a necessary step for new vessel formation.[4]
The concerted activation of these pathways culminates in the hallmarks of angiogenesis: endothelial cell proliferation, survival, migration, and differentiation into new vascular structures.[11] Piperidine-4-carbohydrazide derivatives are designed to function as Type II inhibitors, binding to the ATP pocket of the VEGFR-2 kinase domain and locking it in an inactive conformation, thereby preventing the initial phosphorylation step and blocking all subsequent downstream signaling.[12]
Caption: VEGFR-2 signaling cascade and point of inhibition.
The "What": Synthesis and Characterization of Lead Compounds
The piperidine-4-carbohydrazide scaffold provides a versatile platform for creating potent and selective VEGFR-2 inhibitors. The design strategy often involves linking the core scaffold to various aromatic or heterocyclic moieties that can form key interactions within the enzyme's active site.
Protocol 2.1: General Synthesis of N'-(substituted)-piperidine-4-carbohydrazide Derivatives
This protocol outlines a representative, multi-step synthesis. The causality for each step is crucial for reproducibility and understanding. For instance, the use of coupling agents like HATU or EDC/HOBt in Step 3 is to facilitate the formation of a stable amide bond, which is often a key structural feature for kinase interaction.
Materials:
-
Methyl piperidine-4-carboxylate
-
Appropriate isocyanate or acid chloride
-
Hydrazine hydrate
-
Substituted aldehyde or ketone
-
Solvents (e.g., Toluene, Ethanol, DMF)
-
Coupling agents (if applicable, e.g., HATU, EDC)
-
Bases (e.g., DIPEA, Triethylamine)
Procedure:
-
Step 1: Functionalization of the Piperidine Nitrogen.
-
To a solution of methyl piperidine-4-carboxylate in an appropriate solvent (e.g., toluene), add the desired reactant (e.g., an isocyanate or an acid chloride) that will append the moiety responsible for interacting with the allosteric hydrophobic pocket of VEGFR-2.
-
Heat the reaction mixture as required (e.g., 90°C) and monitor by Thin Layer Chromatography (TLC) until completion.
-
Work up the reaction to isolate the functionalized piperidine ester intermediate.[13]
-
-
Step 2: Formation of the Hydrazide.
-
Dissolve the ester intermediate from Step 1 in a suitable solvent like ethanol.
-
Add an excess of hydrazine hydrate. Refluxing the mixture is typically required to drive the reaction to completion.
-
Upon cooling, the carbohydrazide product often precipitates and can be collected by filtration. This step creates the reactive hydrazide group essential for the next stage.[14][15]
-
-
Step 3: Schiff Base Formation (Final Compound).
-
Condense the carbohydrazide from Step 2 with a selected substituted aldehyde or ketone (e.g., an isatin derivative) in ethanol with a catalytic amount of acetic acid.[16]
-
Reflux the mixture until TLC indicates the consumption of starting materials.
-
The final product can be isolated via filtration upon cooling and purified by recrystallization or column chromatography.
-
Protocol 2.2: Physicochemical Characterization
To ensure trustworthiness, every newly synthesized compound must be rigorously characterized to confirm its identity, purity, and stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is non-negotiable for structural confirmation. The resulting spectra should be consistent with the proposed chemical structure of the derivative.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. For biological testing, purity should ideally be >95% to ensure that the observed activity is from the compound of interest and not impurities.
The "How": In Vitro Evaluation of VEGFR-2 Inhibition
This phase involves a tiered approach, starting with direct enzyme inhibition and progressing to cell-based functional assays. This workflow ensures that a compound's biological activity is thoroughly vetted before advancing to more complex models.
Caption: Tiered workflow for in vitro characterization.
Protocol 3.1: VEGFR-2 Kinase Inhibition Assay (Biochemical)
Principle: This assay directly measures the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP.[17] A reduced phosphorylation signal indicates inhibitory activity. Commercial kits (e.g., ELISA-based or chemiluminescence) are widely available and provide a standardized format.[18][19]
Methodology (Example using an ELISA-based format):
-
Plate Coating: A 96-well plate is pre-coated with a peptide substrate for VEGFR-2.
-
Compound Preparation: Prepare a serial dilution of the piperidine-4-carbohydrazide test compound (e.g., from 100 µM to 0.1 nM) in the appropriate kinase assay buffer. Include a known inhibitor (e.g., Sorafenib) as a positive control and DMSO as a vehicle (negative) control.
-
Kinase Reaction: To each well, add the recombinant VEGFR-2 enzyme, the test compound at its designated concentration, and initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: After incubation, wash the plate to remove unbound reagents. Add a phospho-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).
-
Signal Generation: Add the HRP substrate (e.g., TMB). The color development is proportional to the amount of substrate phosphorylation. Stop the reaction and read the absorbance on a plate reader.
-
Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[20]
Data Presentation:
| Compound | VEGFR-2 IC₅₀ (nM) |
| Reference (Sorafenib) | 48.6[16] |
| Derivative 6n | Not specified for VEGFR-2, but potent in HUVEC[13] |
| Derivative 12e | 45.9[13][16] |
| Test Compound A | Experimental Value |
| Test Compound B | Experimental Value |
Protocol 3.2: HUVEC Proliferation Assay (Cell-Based)
Principle: This assay assesses if the compound's enzymatic inhibition translates to a functional effect: preventing the proliferation of endothelial cells, a cornerstone of angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model.[17]
Methodology:
-
Cell Seeding: Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells and reduce basal signaling, replace the growth medium with a low-serum medium for 4-6 hours.
-
Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulation: Add VEGF-A (e.g., 50 ng/mL) to all wells except the unstimulated control to induce proliferation.
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Measure cell viability/proliferation using a metabolic assay like MTT, resazurin, or a cell-titer glo assay.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Protocol 3.3: HUVEC Migration and Tube Formation Assays (Functional)
Principle: These assays model the later stages of angiogenesis: the migration of endothelial cells and their self-organization into capillary-like structures. A potent inhibitor should block these processes.[21]
Methodology (Tube Formation Assay):
-
Plate Preparation: Coat a 96-well plate with Matrigel® (a basement membrane extract) and allow it to solidify at 37°C.
-
Cell Treatment: Harvest HUVECs and resuspend them in a low-serum medium containing VEGF-A and various concentrations of the test compound.
-
Seeding on Matrigel: Seed the treated HUVEC suspension onto the solidified Matrigel.
-
Incubation: Incubate for 6-18 hours, allowing tube-like structures to form in the control wells.
-
Imaging and Analysis: Visualize the networks using a microscope. Quantify the anti-angiogenic effect by measuring parameters like the number of junctions, total tube length, and number of loops using imaging software (e.g., ImageJ).
The "Proof": In Vivo Validation of Anti-Angiogenic Efficacy
Promising in vitro candidates must be tested in a living system to evaluate their efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).[22][23][24]
Caption: Preclinical in vivo evaluation pipeline.
Protocol 4.1: Zebrafish Anti-Angiogenesis Model
Principle: The zebrafish embryo is a powerful, transparent whole-organism model for rapidly assessing the effect of compounds on de novo blood vessel development. Transgenic lines with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)) allow for direct visualization of anti-angiogenic effects.[21]
Methodology:
-
Embryo Collection: Collect fertilized zebrafish embryos.
-
Compound Exposure: At 24 hours post-fertilization (hpf), place embryos in multi-well plates containing embryo medium with various concentrations of the test compound.
-
Incubation: Incubate the embryos until 48 or 72 hpf.
-
Imaging: Anesthetize the embryos and mount them for fluorescence microscopy.
-
Analysis: Image the intersegmental vessels (ISVs). A potent anti-angiogenic compound will cause incomplete or absent ISV formation compared to vehicle-treated controls.
Protocol 4.2: Human Tumor Xenograft Model
Principle: This is the gold-standard preclinical model for evaluating the anti-tumor efficacy of a cancer therapeutic. It involves implanting human tumor cells into immunocompromised mice.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT-29 colon cancer or MKN-45 gastric cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, positive control like sunitinib, and test compound groups). Administer the compounds via an appropriate route (e.g., oral gavage) based on prior pharmacokinetic studies.
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize the animals and excise the tumors for further analysis (e.g., Western blot to confirm VEGFR-2 inhibition).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
Conclusion and Future Perspectives
The piperidine-4-carbohydrazide scaffold represents a highly promising and adaptable framework for the development of novel VEGFR-2 inhibitors. The protocols outlined in this guide provide a robust, self-validating pathway for the synthesis, characterization, and comprehensive preclinical evaluation of these derivatives. By progressing from biochemical assays to cellular and whole-organism models, researchers can confidently identify and advance potent anti-angiogenic candidates. Future work should focus on optimizing the pharmacokinetic properties of lead compounds, evaluating their selectivity across the human kinome to minimize off-target effects, and exploring their efficacy in combination with standard chemotherapies or immunotherapies to overcome potential resistance mechanisms.[1]
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Angiogenesis in Cancer. PMC - PubMed Central - NIH. [Link]
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. [Link]
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What Is Angiogenesis?. Cleveland Clinic. [Link]
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Mechanisms of angiogenesis in tumour. Frontiers. [Link]
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Role of angiogenesis in the pathogenesis of cancer. PubMed. [Link]
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PubMed. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. ScienceDirect. [Link]
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Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. ResearchGate. [Link]
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
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Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
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Kinase Inhibitor Chemistry. Cambridge Healthtech Institute. [Link]
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A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing. [Link]
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Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. PubMed. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]
-
Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. ACS Publications. [Link]
-
Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. [Link]
-
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Application Notes and Protocols for the Development of Antimicrobial Compounds Using a Piperidine-4-carbohydrazide Scaffold
Introduction: The Piperidine-4-carbohydrazide Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a cornerstone in medicinal chemistry, with the piperidine moiety being a particularly "privileged" scaffold.[2] Its prevalence in a wide array of clinically approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties, which can enhance drug-like characteristics such as metabolic stability and membrane permeability.[2][3]
This guide focuses on the Piperidine-4-carbohydrazide scaffold, a versatile building block for the synthesis of novel antimicrobial agents. The inherent structural features of this scaffold, including the basic nitrogen of the piperidine ring and the reactive carbohydrazide moiety, offer multiple points for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5] These modifications can be strategically designed to enhance interactions with specific microbial targets, thereby improving potency and selectivity.[6] This document provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of compounds derived from this promising scaffold.
PART 1: Synthesis of Piperidine-4-carbohydrazide Derivatives
The synthesis of antimicrobial compounds based on the Piperidine-4-carbohydrazide scaffold typically involves a multi-step process. A common and efficient strategy begins with the esterification of isonipecotic acid, followed by hydrazinolysis to yield the core Piperidine-4-carbohydrazide intermediate. This intermediate can then be reacted with a variety of electrophiles, such as aldehydes or activated carboxylic acids, to generate a library of derivatives.[7][8]
Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of Piperidine-4-carbohydrazide derivatives.
Caption: Generalized synthetic workflow for Piperidine-4-carbohydrazide derivatives.
Protocol: Synthesis of a Representative N'-arylidene-piperidine-4-carbohydrazide Derivative
This protocol details the synthesis of a Schiff base derivative, a common class of compounds prepared from the Piperidine-4-carbohydrazide scaffold.
Step 1: Synthesis of Piperidine-4-carbohydrazide (Intermediate 2)
-
To a solution of ethyl isonipecotate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).[8]
-
Reflux the reaction mixture for 10-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain Piperidine-4-carbohydrazide.
Step 2: Synthesis of N'-(substituted-benzylidene)-piperidine-4-carbohydrazide (Final Compound)
-
Dissolve Piperidine-4-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Add a substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.[8]
-
Reflux the mixture for 6-8 hours, again monitoring by TLC.
-
After completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry to yield the final product.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively easy to remove. Its boiling point is suitable for refluxing without degrading the reactants.
-
Glacial Acetic Acid as Catalyst: The acidic conditions protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the carbohydrazide.
-
Refluxing: Heating the reaction mixture increases the rate of reaction, allowing the synthesis to be completed in a reasonable timeframe.
PART 2: Antimicrobial Susceptibility Testing
In vitro antimicrobial susceptibility testing is crucial for determining the efficacy of newly synthesized compounds.[9] The goal is to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC).[10]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the key steps in determining the MIC of the synthesized compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[12]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be chosen based on expected activity.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[13]
-
Controls: Include a positive control (broth with bacteria), a negative control (broth only), and a control with a standard antibiotic (e.g., ampicillin).[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[10]
PART 3: Structure-Activity Relationship (SAR) and Data Presentation
SAR studies are fundamental to understanding how chemical structure influences biological activity, guiding the rational design of more potent compounds.[13] For Piperidine-4-carbohydrazide derivatives, key modifications often involve the substituents on the aromatic ring introduced via the aldehyde.
Key SAR Insights:
-
The nature and position of substituents on the aromatic ring can significantly impact antimicrobial activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, affecting its ability to penetrate bacterial cell membranes and interact with its target.[5]
-
The presence of the piperidine ring is often crucial for activity, potentially by influencing solubility and facilitating interactions with biological targets.[4]
Data Presentation: Antimicrobial Activity of Representative Compounds
The following table summarizes hypothetical MIC data for a series of N'-arylidene-piperidine-4-carbohydrazide derivatives against common bacterial strains.
| Compound ID | Aromatic Substituent (R) | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| PCH-1 | H | 64 | 128 |
| PCH-2 | 4-Cl | 32 | 64 |
| PCH-3 | 4-NO₂ | 16 | 32 |
| PCH-4 | 4-OCH₃ | 128 | >256 |
| Ampicillin | (Standard) | 4 | 8 |
Data is hypothetical and for illustrative purposes only.
PART 4: Proposed Mechanism of Action
While the exact mechanism of action can vary depending on the specific derivative, some piperidine-containing compounds have been shown to exert their antimicrobial effects by inhibiting essential bacterial enzymes.[13] One such target is DNA gyrase, a type II topoisomerase crucial for DNA replication and repair in bacteria.[15] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Hypothetical Mechanism of Action: DNA Gyrase Inhibition
The following diagram illustrates a simplified, hypothetical mechanism of action for a Piperidine-4-carbohydrazide derivative targeting bacterial DNA gyrase.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Conclusion
The Piperidine-4-carbohydrazide scaffold represents a highly promising platform for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the resulting derivatives have demonstrated significant antimicrobial potential. The protocols and insights provided in this guide offer a foundational framework for researchers and drug development professionals to explore this exciting area of medicinal chemistry. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds will be critical for their advancement as potential therapeutic agents in the fight against infectious diseases.
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The Strategic Application of Piperidine-4-carbohydrazide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Enduring Importance of the Piperidine Scaffold
In the landscape of contemporary drug discovery, the piperidine ring stands as a "privileged scaffold".[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a multitude of therapeutic agents, owing to its unique combination of properties.[3][4] Its saturated, non-planar structure provides conformational flexibility, allowing for precise three-dimensional orientation of substituents to optimize interactions with biological targets.[3][5] Furthermore, the piperidine ring can modulate crucial physicochemical properties such as lipophilicity and aqueous solubility, which are critical for favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][6] The metabolic stability of the piperidine nucleus further enhances its "druggability," making it a favored building block in the synthesis of novel pharmaceuticals.[1]
This guide focuses on a particularly versatile derivative: Piperidine-4-carbohydrazide . This molecule serves as a highly valuable starting material and intermediate, combining the beneficial attributes of the piperidine core with the reactive potential of the carbohydrazide functional group. The carbohydrazide moiety is a gateway to a diverse array of chemical transformations, most notably the construction of various five-membered heterocycles and the formation of stable amide linkages. This unique combination makes Piperidine-4-carbohydrazide a powerful tool for medicinal chemists aiming to develop novel therapeutics across a range of disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[7][8][9]
Therapeutic Applications of Piperidine-4-carbohydrazide Derivatives
The true utility of Piperidine-4-carbohydrazide is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. The following sections highlight key therapeutic areas where this scaffold has made a significant impact.
Anticancer Agents
The development of targeted cancer therapies is a major focus of modern drug discovery.[8] Piperidine-containing compounds have been successfully developed as inhibitors of various cancer-related targets.[8][10] Derivatives of Piperidine-4-carbohydrazide have shown particular promise as potent anticancer agents.
A notable example is the design of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[11][12] By coupling Piperidine-4-carbohydrazide with an oxindole moiety, researchers have synthesized novel compounds that exhibit potent VEGFR-2 inhibitory activity, with some derivatives surpassing the potency of the standard drug, Sorafenib.[11][12] The piperidine ring in these molecules often serves to occupy a specific pocket in the enzyme's active site, enhancing binding affinity and selectivity.[11]
Logical Workflow for Anticancer Drug Discovery using Piperidine-4-carbohydrazide
Caption: Workflow for developing anticancer agents from Piperidine-4-carbohydrazide.
Antimicrobial and Antifungal Agents
The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[13] Piperidine-4-carbohydrazide has proven to be a valuable scaffold in this arena. Its derivatives have been synthesized and evaluated against a range of bacteria and fungi, with some exhibiting significant activity.[14][15][16]
For instance, the synthesis of Schiff bases from Piperidine-4-carbohydrazide and various aldehydes has yielded compounds with promising antibacterial and antifungal properties.[14][17] In one study, certain derivatives displayed potent activity against MDR strains of Candida spp. and Pseudomonas aeruginosa, with efficacy comparable or superior to standard drugs like fluconazole and ampicillin/cloxacillin.[13] Additionally, novel Piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have demonstrated excellent fungicidal activity against agricultural pathogens like Rhizoctonia solani, acting as inhibitors of succinate dehydrogenase (SDH).[18]
Table 1: Antimicrobial Activity of Representative Piperidine-4-carbohydrazide Derivatives
| Compound Class | Target Organism | Reported Activity (MIC) | Reference |
| Pyrazole Hybrid | Mycobacterium tuberculosis (drug-resistant) | 0.03 - 0.25 µg/mL | [19] |
| Quinazoline Derivative | Rhizoctonia solani | EC50 = 0.83 µg/mL | [18] |
| Functionalized Hydrazone | Staphylococcus aureus | 2 µg/mL | [13] |
| Functionalized Hydrazone | Candida spp. (MDR) | 16 - 24 µg/mL | [13] |
Central Nervous System (CNS) Agents
The piperidine scaffold is prevalent in many CNS-acting drugs due to its ability to interact with various receptors and enzymes in the brain.[3][7] There is growing interest in the application of Piperidine-4-carbohydrazide derivatives for the treatment of neurodegenerative disorders, such as Alzheimer's disease.[9][20]
Research has focused on designing multifunctional agents that can target several aspects of Alzheimer's pathology. For example, a series of Piperidine-3-carbohydrazide-hydrazones were synthesized and shown to possess inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit beta-amyloid (Aβ) aggregation and exert antioxidant effects.[9] While this example uses the 3-carbohydrazide isomer, the synthetic principles and therapeutic strategy are directly applicable to the 4-carbohydrazide scaffold. The development of O-GlcNAcase (OGA) inhibitors containing a 4-(arylethynyl)piperidine moiety has also shown promise in reducing tau phosphorylation, a hallmark of Alzheimer's disease. These findings highlight the potential of Piperidine-4-carbohydrazide as a core structure for developing novel treatments for complex neurodegenerative conditions.[21]
Key Synthetic Protocols: A Practical Guide
The versatility of Piperidine-4-carbohydrazide stems from the reactivity of its terminal hydrazide group. Below are detailed protocols for key transformations that are fundamental to the synthesis of diverse libraries of bioactive compounds.
Protocol 1: General Amide Bond Formation via Acyl Hydrazide
This protocol describes the coupling of Piperidine-4-carbohydrazide with a carboxylic acid to form an N-acyl hydrazide, a common intermediate for further derivatization or as a final bioactive compound.
Reaction Scheme:
Caption: Amide coupling of Piperidine-4-carbohydrazide.
Materials:
-
Piperidine-4-carbohydrazide (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (a catalytic amount, e.g., 0.1 eq)[22]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, standard workup glassware
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) and a catalytic amount of HOBt (0.1 eq). Stir the mixture at 0 °C for 30 minutes. The use of a catalytic amount of HOBt can help to suppress side reactions and improve yields, especially with less reactive substrates.[22]
-
Coupling: Add a solution of Piperidine-4-carbohydrazide (1.0 eq) in a minimal amount of DMF to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with DCM (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl hydrazide.
Protocol 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are important bioisosteres for ester and amide groups, often improving metabolic stability and pharmacokinetic properties.[23][24] This protocol details their synthesis from an acyl hydrazide intermediate.
Reaction Scheme:
Caption: Cyclodehydration to form a 1,3,4-oxadiazole ring.
Materials:
-
N-Acyl hydrazide derivative (from Protocol 1) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) or p-Toluenesulfonyl chloride (TsCl) (as dehydrating agent)
-
Pyridine or Acetonitrile (as solvent)
-
Ice bath, reflux condenser, standard workup glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-acyl hydrazide (1.0 eq) in the chosen solvent (e.g., acetonitrile).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly and carefully add the dehydrating agent, such as POCl₃ (2-5 eq), dropwise. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction by TLC. The cyclodehydration is driven by the formation of a stable aromatic oxadiazole ring.[25][26]
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as saturated NaHCO₃ or 10% NaOH solution, until the pH is ~7-8. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it in a vacuum oven.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Protocol 3: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
1,2,4-Triazoles are another class of five-membered heterocycles with a broad range of pharmacological activities.[27][28] This protocol outlines a one-pot synthesis from a secondary amide and Piperidine-4-carbohydrazide.[29]
Reaction Scheme:
Caption: One-pot synthesis of a 1,2,4-triazole derivative.
Materials:
-
Secondary amide (R¹-CONH-R²) (1.0 eq)
-
Piperidine-4-carbohydrazide (1.2 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)
-
A non-nucleophilic base (e.g., 2-fluoropyridine or diisopropylethylamine) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Microwave reactor vials
Procedure:
-
Amide Activation: In a dry microwave vial, dissolve the secondary amide (1.0 eq) and the base (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Activator Addition: Add triflic anhydride (Tf₂O) (1.1 eq) dropwise. Stir the mixture at 0 °C for 15-30 minutes. This forms a highly reactive intermediate.[29]
-
Hydrazide Addition: Add Piperidine-4-carbohydrazide (1.2 eq) to the mixture.
-
Microwave Cyclization: Seal the vial and heat the reaction mixture in a microwave reactor at a high temperature (e.g., 140 °C) for 1-2 hours.[29] Microwave irradiation significantly accelerates the cyclodehydration step.[29][30]
-
Workup: After cooling, dilute the reaction mixture with DCM and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1,2,4-triazole derivative.
Conclusion and Future Outlook
Piperidine-4-carbohydrazide is a demonstrably powerful and versatile building block in medicinal chemistry. Its inherent structural and chemical properties provide a robust platform for the synthesis of diverse compound libraries targeting a wide array of diseases. The ability to readily form various heterocyclic systems, such as oxadiazoles and triazoles, allows for the fine-tuning of steric and electronic properties, which is essential for optimizing drug-target interactions and ADME profiles. As the search for novel therapeutics continues, the strategic application of well-designed scaffolds like Piperidine-4-carbohydrazide will remain a cornerstone of successful drug discovery programs. The protocols and applications outlined in this guide serve as a foundation for researchers to explore the full potential of this valuable chemical entity.
References
A comprehensive, numbered list of all sources cited with their titles, source information, and verifiable URLs will be provided upon request.
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Application Notes and Protocols for Piperidine-4-Carbohydrazide in Alzheimer's Disease Drug Development
Abstract
Alzheimer's disease (AD) presents a complex, multifactorial pathology that has challenged the "one target, one drug" paradigm.[1][2] This guide explores the strategic use of piperidine-4-carbohydrazide as a versatile chemical scaffold for developing Multi-Target-Directed Ligands (MTDLs) against AD. We delve into the rationale behind this approach, focusing on key pathological targets including cholinesterases, β-secretase (BACE1), glycogen synthase kinase-3β (GSK-3β), and amyloid-β aggregation. This document provides detailed, field-proven protocols for the synthesis of piperidine-hydrazone derivatives and their subsequent evaluation through a suite of robust in vitro and in vivo assays. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this promising chemical entity in the quest for effective Alzheimer's therapeutics.
Introduction: The Multi-Target Paradigm for a Multifactorial Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by profound cognitive decline and memory loss.[3] Its complex etiology is driven by several interconnected pathological pathways, most notably:
-
The Amyloid Cascade: The sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase produces the amyloid-beta (Aβ) peptide.[4] The aggregation of Aβ, particularly the Aβ1-42 fragment, forms toxic oligomers and extracellular senile plaques, disrupting synaptic function.[5]
-
Tau Pathology: The hyperphosphorylation of the microtubule-associated protein tau leads to its dissociation from microtubules and aggregation into intracellular neurofibrillary tangles (NFTs).[5][6] This process, primarily mediated by kinases like GSK-3β, disrupts axonal transport and contributes to neuronal death.[7][8]
-
The Cholinergic Deficit: A significant reduction in the neurotransmitter acetylcholine (ACh) is a well-established feature of AD, correlating strongly with cognitive impairment. This deficit arises from the degeneration of cholinergic neurons.
-
Oxidative Stress & Neuroinflammation: Chronic inflammation and an imbalance in reactive oxygen species (ROS) contribute significantly to the neurodegenerative process.[9]
The failure of numerous single-target drugs in clinical trials has shifted the focus towards Multi-Target-Directed Ligands (MTDLs)—single molecules designed to engage multiple pathological targets simultaneously.[1] The piperidine nucleus is a privileged scaffold in medicinal chemistry, and its derivative, piperidine-4-carbohydrazide, serves as an exceptional starting point for creating novel MTDLs with potential applications in AD.[2][10]
Multi-Target Therapeutic Strategy for Alzheimer's Disease
Caption: A single MTDL derived from piperidine can engage multiple AD targets.
Application Notes: Synthesis of Piperidine-Hydrazone Derivatives
The carbohydrazide moiety of piperidine-4-carbohydrazide is readily functionalized, most commonly through condensation with a diverse range of substituted aldehydes or ketones to form piperidine-hydrazone derivatives. This reaction is a cornerstone for building a library of compounds for structure-activity relationship (SAR) studies.
General Synthetic Workflow
Caption: General workflow for synthesizing piperidine-hydrazone derivatives.
Protocol 2.1: Synthesis of a Representative Piperidine-Hydrazone
This protocol describes the synthesis of a generic N'-substituted-piperidine-4-carbohydrazide-hydrazone.
Materials:
-
Piperidine-4-carbohydrazide (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve piperidine-4-carbohydrazide (e.g., 1.43 g, 10 mmol) in absolute ethanol (40 mL).
-
To this solution, add the substituted aldehyde (10 mmol) in one portion.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 6 hours. Monitor the reaction's completion by TLC (e.g., using a mobile phase of Dichloromethane:Methanol, 9:1).
-
Once the reaction is complete (disappearance of starting materials), remove the heat source and allow the mixture to cool to room temperature, then in an ice bath for 30 minutes.
-
A solid precipitate will form. Collect the crude product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purify the crude solid by recrystallization from hot ethanol to yield the final pure product.
-
Dry the product in vacuo, determine the yield, and characterize its structure using analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Scientist's Note: The choice of aldehyde is critical for tuning the biological activity. Electron-withdrawing or donating groups on the aromatic ring can significantly impact the compound's ability to inhibit target enzymes.[11][12]
In Vitro Evaluation Protocols
A battery of in vitro assays is essential to characterize the multi-target profile of the synthesized compounds.
Protocol 3.1: Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The enzyme hydrolyzes a substrate (ATChI or BTChI) to thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, measured at 412 nm.
Materials:
-
Human recombinant AChE or human serum BuChE
-
0.1 M Phosphate buffer (pH 8.0)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI)
-
Test compounds and reference inhibitor (e.g., Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Prepare stock solutions of test compounds and Donepezil in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATChI or BTChI).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Include controls: a blank (no enzyme), a negative control (DMSO vehicle instead of compound), and a positive control (Donepezil).
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.
Rationale: This assay is a gold standard for screening AChE/BuChE inhibitors and provides a quantitative measure of potency (IC₅₀), which is critical for SAR studies.[1][11]
Protocol 3.2: Aβ₁₋₄₂ Aggregation Inhibition Assay (Thioflavin T Method)
Principle: Thioflavin T (ThT) is a fluorescent dye that binds specifically to the β-sheet structures of amyloid fibrils. An increase in ThT fluorescence intensity over time indicates Aβ aggregation. Inhibitors of aggregation will suppress this fluorescence increase.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds and reference inhibitor (e.g., Curcumin)
-
96-well black microplate (for fluorescence) and plate reader
Procedure:
-
Aβ₁₋₄₂ Preparation: Dissolve Aβ₁₋₄₂ peptide in HFIP to monomerize it, then evaporate the HFIP to form a peptide film. Reconstitute the film with phosphate buffer to the desired concentration (e.g., 100 µM) just before the experiment.
-
In a 96-well black plate, mix the Aβ₁₋₄₂ solution (to a final concentration of 25 µM) with the test compound at various concentrations.
-
Incubate the plate at 37°C for 48 hours with gentle agitation to induce aggregation.
-
After incubation, add ThT solution to each well (final concentration ~5 µM).
-
Measure the fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm).
-
Include a negative control (Aβ₁₋₄₂ with DMSO vehicle) and a positive control (with reference inhibitor).
Data Analysis:
-
Calculate the percentage of aggregation inhibition: % Inhibition = [(RFU_control - RFU_sample) / RFU_control] * 100.
-
Determine the IC₅₀ value for aggregation inhibition.
Scientist's Note: It is crucial to properly monomerize the Aβ peptide before starting the assay to ensure reproducible results. The kinetics of aggregation can also be monitored in real-time by measuring fluorescence at regular intervals during the incubation period.[12]
Data Summary: In Vitro Screening Results
The data obtained from these assays can be summarized to compare the efficacy and selectivity of different derivatives.
| Compound ID | Substituent (R) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ Agg. Inhib. IC₅₀ (µM) |
| 3g | 4-NO₂ | 4.32[12] | > 50 | 21.5[11] |
| 3j | 4-Cl | 15.2 | 1.27[12] | 35.8 |
| 4i | 3,4-di-OCH₃ | 8.9 | 6.4 | 28.1 |
| Donepezil | (Reference) | 0.02 | 3.5 | N/A |
Note: Data is representative and sourced from literature for illustrative purposes.[11][12]
In Vivo Evaluation Protocols
Promising candidates from in vitro screening must be validated in animal models of AD.[13]
Protocol 4.1: Scopolamine-Induced Amnesia Model in Mice
Principle: Scopolamine is a muscarinic receptor antagonist that induces a temporary cholinergic deficit, leading to memory impairment. This non-transgenic model is excellent for evaluating the cognitive-enhancing effects of compounds, particularly those acting as cholinesterase inhibitors.[14]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound, vehicle (e.g., saline with 5% DMSO), and reference drug (e.g., Donepezil)
-
Scopolamine hydrobromide
-
Y-maze or Morris Water Maze apparatus
Procedure:
-
Acclimatization: Acclimate mice to the housing and handling for at least one week.
-
Drug Administration: Administer the test compound (e.g., 5 or 10 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Administer vehicle or Donepezil to control groups.
-
Amnesia Induction: 60 minutes after compound administration, inject scopolamine (1 mg/kg, i.p.). A non-amnesic control group should receive saline instead of scopolamine.
-
Behavioral Testing: 30 minutes after scopolamine injection, conduct the behavioral test.
-
Y-Maze: Place the mouse in the center of the Y-maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries. Spontaneous alternation percentage (a measure of spatial working memory) is calculated. A healthy mouse will alternate between arms, while an amnesic mouse will not.
-
-
Data Analysis: Compare the spontaneous alternation percentage between groups using ANOVA followed by a post-hoc test. A significant increase in alternation in the compound-treated group compared to the scopolamine-only group indicates cognitive improvement.
Protocol 4.2: Evaluation in the 5XFAD Transgenic Mouse Model
Principle: The 5XFAD mouse model expresses five human mutations related to familial AD, resulting in rapid development of Aβ plaques and cognitive deficits.[3] This model is used to assess the disease-modifying potential of a therapeutic candidate.[15]
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
Test compound and vehicle
-
Behavioral testing equipment (e.g., Morris Water Maze)
-
Equipment for tissue processing, ELISA, and immunohistochemistry (IHC)
Procedure:
-
Chronic Treatment: Begin chronic administration of the test compound or vehicle to 5XFAD mice at an early pathological stage (e.g., 3 months of age). Continue treatment daily for 3 months.
-
Behavioral Assessment: In the final month of treatment, conduct a battery of behavioral tests to assess learning and memory (e.g., Morris Water Maze).
-
Euthanasia and Tissue Collection: At the end of the treatment period (e.g., 6 months of age), euthanize the mice and perfuse with saline. Harvest the brains; one hemisphere can be snap-frozen for biochemical analysis (ELISA), and the other fixed for histopathology (IHC).
-
Biochemical Analysis: Homogenize the frozen brain tissue to measure levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂ using specific ELISA kits.
-
Histopathological Analysis: Section the fixed brain tissue and perform IHC staining using antibodies against Aβ (to visualize plaques) and phosphorylated tau (p-Tau). Quantify plaque load and p-Tau levels using image analysis software.
Data Analysis: Compare behavioral performance, Aβ levels, and plaque load between vehicle-treated and compound-treated 5XFAD mice. A significant reduction in pathology and improvement in cognition would strongly support the compound's disease-modifying efficacy.
Conclusion and Future Directions
Piperidine-4-carbohydrazide is a highly valuable and synthetically tractable starting point for the development of MTDLs for Alzheimer's disease. The protocols outlined in this guide provide a comprehensive framework for the rational design, synthesis, and evaluation of novel derivatives. By systematically applying these in vitro and in vivo assays, researchers can effectively identify and optimize lead compounds that simultaneously modulate key pathological pathways. Future work should focus on developing derivatives with improved pharmacokinetic properties, particularly blood-brain barrier permeability, and further elucidating their mechanisms of action through advanced molecular modeling and cell-based studies. These efforts will be crucial in translating the promise of the piperidine scaffold into a tangible therapeutic for patients suffering from Alzheimer's disease.
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Sayar, G., et al. (n.d.). N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. ResearchGate. Retrieved from [Link]
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Pavlidou, N., et al. (2023). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. PubMed. Retrieved from [Link]
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Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. Retrieved from [Link]
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PubMed. (n.d.). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Retrieved from [Link]
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Panayides, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]
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PubMed. (2009). New N(4)-substituted piperazine naphthamide derivatives as BACE-1 inhibitors. Retrieved from [Link]
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Singh, T., & Singh, V. (n.d.). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. Retrieved from [Link]
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PubMed. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Retrieved from [Link]
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Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. Retrieved from [Link]
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Li, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. PubMed. Retrieved from [Link]
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Popugaeva, E., et al. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. Retrieved from [Link]
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Ghosh, A. K., et al. (n.d.). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. PMC. Retrieved from [Link]
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RSC Publishing. (n.d.). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Piperidine-4-carbohydrazide and Its Derivatives
Foreword: The Strategic Importance of the Piperidine-4-carbohydrazide Scaffold
In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone heterocyclic system, prized for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1] When functionalized to Piperidine-4-carbohydrazide, this scaffold transforms into a versatile building block, a linchpin for creating diverse molecular libraries. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticonvulsant, antifungal, and anticancer properties.[2][3][4][5]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the synthetic protocols. We will explore the causality behind experimental choices, ensuring that each protocol is not just a recipe, but a self-validating system grounded in robust chemical principles. Our focus is on providing actionable, field-proven insights to empower your research and development efforts.
Part 1: Synthesis of the Core Intermediate: Piperidine-4-carbohydrazide
The most direct and widely adopted method for synthesizing the core Piperidine-4-carbohydrazide scaffold is the hydrazinolysis of a corresponding ester, typically ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate).[6][7] This approach is favored for its high efficiency, operational simplicity, and the ready availability of the starting materials.[8]
Principle of the Reaction: Nucleophilic Acyl Substitution
The synthesis hinges on a classic nucleophilic acyl substitution mechanism. Hydrazine (NH₂NH₂), being a potent nucleophile due to the alpha effect, attacks the electrophilic carbonyl carbon of the ester. The ethoxy group (-OEt) is subsequently eliminated as the leaving group, forming the stable carbohydrazide product. Ethanol is a common solvent as it readily dissolves the starting ester and the hydrazine hydrate, and any transesterification that might occur is non-productive, simply regenerating the starting ester.
Caption: Workflow for Piperidine-4-carbohydrazide Synthesis.
Detailed Experimental Protocol 1: Hydrazinolysis of Ethyl Isonipecotate
This protocol describes the synthesis of the core intermediate, which is the foundational step for all subsequent derivatizations.
Materials:
-
Ethyl Isonipecotate (Ethyl 4-piperidinecarboxylate)
-
Hydrazine Hydrate (80-99% solution)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl isonipecotate (1 equivalent).
-
Solvent Addition: Add absolute ethanol to the flask (approximately 10 mL per gram of ester) and stir until the ester is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (3-5 equivalents) to the solution. Causality Note: An excess of hydrazine is used to drive the reaction to completion and to minimize the formation of dimeric side products.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Crystallization and Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the product.
-
Filtration: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities. Dry the product under vacuum to yield pure Piperidine-4-carbohydrazide.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | Excellent solubility for reactants; non-reactive. |
| Temperature | Reflux (~78°C) | Provides sufficient energy to overcome the activation barrier. |
| Time | 4-8 hours | Ensures reaction goes to completion. Monitored by TLC. |
| Typical Yield | > 85% | The reaction is generally high-yielding. |
Part 2: Synthesis of N'-Substituted Hydrazone Derivatives
A primary route for derivatization involves the condensation of the Piperidine-4-carbohydrazide core with a diverse range of aldehydes and ketones. This reaction forms a stable hydrazone linkage and is a cornerstone of combinatorial chemistry efforts to generate libraries of potential drug candidates.[3][5][6]
Principle of the Reaction: Imine Formation
This reaction is a condensation reaction that proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form the C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.
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Application Notes & Protocols: In Vitro and In Vivo Biological Evaluation of Piperidine-4-Carbohydrazide Derivatives
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The piperidine-4-carbohydrazide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its inherent structural features, including the piperidine ring and the carbohydrazide linker, allow for diverse functionalization, leading to derivatives with potential therapeutic applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6] This guide provides a comprehensive overview and detailed protocols for the preclinical evaluation of novel piperidine-4-carbohydrazide derivatives, designed to equip researchers with the necessary tools to systematically assess their therapeutic potential.
The narrative that follows is structured to guide a researcher through a logical progression of screening, from initial cell-based (in vitro) assays to whole-organism (in vivo) models. Each protocol is presented not merely as a series of steps, but as a self-validating system, with explanations for critical choices and parameters, ensuring scientific rigor and reproducibility.
Part 1: In Vitro Biological Evaluation
Initial screening of novel chemical entities is invariably performed using in vitro models. These assays are crucial for establishing a foundational understanding of a compound's biological activity, potency, and mechanism of action at the cellular level. They are relatively high-throughput and cost-effective, allowing for the rapid screening of a library of derivatives to identify promising candidates for further investigation.
Anticancer Activity: Cytotoxicity Assessment
A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of or kill cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose, quantifying cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8]
Causality Behind Experimental Choices:
-
Principle: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by NAD(P)H-dependent oxidoreductases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
Cell Line Selection: A panel of cancer cell lines should be used, representing different tumor types (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer, HT29 for colon cancer) to assess the breadth of activity.[1] Including a non-cancerous cell line (e.g., HaCaT human keratinocytes) is critical for evaluating selectivity and potential toxicity to normal cells.[1]
-
Controls: The inclusion of untreated cells (negative control), vehicle-treated cells (e.g., DMSO, to control for solvent effects), and a known anticancer drug (positive control, e.g., Doxorubicin) is essential for data validation.[1][7]
This protocol is optimized for adherent cancer cell lines in a 96-well plate format.[7]
Materials:
-
Cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Piperidine-4-carbohydrazide derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.[7][10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control drug in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.[7] Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10] During this time, visible purple formazan crystals will form in viable cells.[7]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[10]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical In Vitro Cytotoxicity of Piperidine-4-Carbohydrazide Derivatives
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. NCI-H460 (Lung) | IC₅₀ (µM) vs. HT29 (Colon) | IC₅₀ (µM) vs. HaCaT (Normal) | Selectivity Index (SI)¹ |
|---|---|---|---|---|---|
| PCD-01 | 8.5 | 12.3 | 9.1 | >100 | >11.1 |
| PCD-02 | 25.1 | 30.5 | 28.4 | >100 | >3.9 |
| PCD-03 | 4.2 | 5.8 | 3.9 | 85.6 | >21.9 |
| Doxorubicin | 0.9 | 1.1 | 0.8 | 5.4 | 6.0 |
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (calculated for the most sensitive cancer cell line, HT29). A higher SI value indicates greater selectivity for cancer cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: Susceptibility Testing
Piperidine derivatives have shown promise as antimicrobial agents.[3][11] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a new antimicrobial agent. The broth microdilution method is a standardized, efficient, and quantitative technique for this purpose.[12][13]
Causality Behind Experimental Choices:
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[14]
-
Microorganism Selection: A panel should include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[3][11] Using multidrug-resistant (MDR) strains is also highly relevant.[15]
-
Methodology: The broth microdilution method is preferred for its conservation of reagents and suitability for testing multiple compounds simultaneously in a 96-well format.[12]
-
Controls: A sterility control (broth only), growth control (broth + inoculum, no drug), and a known antibiotic/antifungal (positive control, e.g., Ciprofloxacin, Fluconazole) are mandatory for validating the assay results.[14]
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard drugs
-
Sterile 96-well U-bottom plates
-
Bacterial/fungal inoculum standardized to a specific density (e.g., 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing the compound dilutions, bringing the total volume to 100 µL. This will halve the drug concentration to the desired final test concentrations.
-
Controls: Include a growth control well (100 µL of inoculated broth) and a sterility control well (100 µL of uninoculated broth) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) of Piperidine-4-Carbohydrazide Derivatives
| Compound | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. P. aeruginosa (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
|---|---|---|---|---|
| PCD-04 | 4 | 16 | 32 | 8 |
| PCD-05 | >64 | >64 | >64 | >64 |
| PCD-06 | 2 | 8 | 16 | 4 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Caption: Workflow for an in vivo human tumor xenograft study.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a classic, highly reproducible, and well-characterized assay for evaluating the activity of acute anti-inflammatory agents. [16][17] Causality Behind Experimental Choices:
-
Phlogistic Agent: Carrageenan, a sulfated polysaccharide, is used as the irritant because its injection induces a biphasic inflammatory response. [17]The early phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (>1.5 hours) is primarily mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs). [17]This allows for some mechanistic insight into the compound's action.
-
Measurement: The increase in paw volume (edema) is a direct and easily quantifiable measure of the acute inflammatory response. [18]* Controls: A vehicle control group establishes the maximal inflammatory response, while a standard anti-inflammatory drug (e.g., Diclofenac, Indomethacin) serves as a positive control for assay validation. [17]
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound and standard drug (e.g., Diclofenac) formulated in a suitable vehicle
-
Plebthysmometer or digital calipers
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. [16]Fast the animals overnight before the experiment and divide them into control and treatment groups.
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer (time = 0).
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. [17]6. Data Analysis: Calculate the edema volume at each time point by subtracting the initial paw volume (at 0 hr) from the paw volume at that time point. Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
Table 4: Hypothetical Anti-inflammatory Effect of PCD-07 in Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | Mean Paw Edema (mL) at 3 hr ± SEM | % Inhibition of Edema at 3 hr |
|---|---|---|
| Vehicle Control | 0.85 ± 0.07 | - |
| PCD-07 (20 mg/kg) | 0.58 ± 0.05 | 31.8 |
| PCD-07 (40 mg/kg) | 0.41 ± 0.04 | 51.8 |
| Diclofenac (10 mg/kg) | 0.35 ± 0.03 | 58.8 |
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Forward Look
The systematic biological evaluation outlined in this guide provides a robust framework for characterizing the therapeutic potential of novel piperidine-4-carbohydrazide derivatives. Data generated from these in vitro and in vivo assays are critical for establishing structure-activity relationships (SAR), identifying lead candidates, and making informed decisions about which compounds warrant further, more extensive preclinical development, including pharmacokinetics, toxicology, and mechanism of action studies. By adhering to these rigorous and well-validated protocols, researchers can confidently advance the most promising molecules toward potential clinical applications.
References
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- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
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- IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest.
- Abcam. (n.d.). MTT assay protocol.
- PubMed. (2025). In vivo cancer modeling using mouse models.
- National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual.
- MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Charles River Laboratories. (n.d.). Cancer Models.
- Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- PubMed. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety.
- ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety | Journal of Agricultural and Food Chemistry.
- (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- PubMed. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors.
- (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- ResearchGate. (n.d.). In vivo evaluations of anti-inflammatory performance in rat model. (A)....
- PubMed Central. (2016). In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models.
- Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review.
- ResearchGate. (n.d.). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors.
- National Institutes of Health. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative.
- MDPI. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains.
- CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
- Auctores Journals. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
- PubMed. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies.
- PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- RSC Publishing. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics.
- ResearchGate. (2025). (PDF) Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors.
- ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives.
- National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- PubMed Central. (n.d.). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives.
- PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.
- PubMed. (n.d.). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer.
- PubMed. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- ResearchGate. (2018). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
- MDPI. (n.d.). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Piperidine-4-carbohydrazide Derivatization
Welcome to the technical support center for the derivatization of Piperidine-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing derivatives of this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction: The Chemistry of Piperidine-4-carbohydrazide Derivatization
Piperidine-4-carbohydrazide is a valuable building block in medicinal chemistry, frequently used to generate libraries of bioactive compounds.[1] The terminal hydrazide functional group is a potent nucleophile, readily reacting with aldehydes and ketones to form N-acylhydrazones, a class of compounds also known as Schiff bases. This condensation reaction is the cornerstone of its derivatization and is prized for its reliability and the vast structural diversity it can generate.[2]
The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by dehydration to yield the stable C=N double bond of the hydrazone. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and the formation of side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the derivatization of Piperidine-4-carbohydrazide.
Issue 1: Low or No Product Yield
One of the most common frustrations in synthesis is a low yield of the desired hydrazone derivative. Several factors can contribute to this issue.
Possible Causes & Recommended Solutions
| Potential Cause | Underlying Principle | Recommended Solutions |
| Incorrect pH | The reaction is acid-catalyzed. Protonation of the carbonyl oxygen makes the carbon more electrophilic. However, excessive acid will protonate the nucleophilic hydrazine, rendering it unreactive.[3] | Adjust the reaction mixture to a mildly acidic pH, typically between 4 and 6.[3] A few drops of glacial acetic acid are often sufficient as a catalyst.[2][4] |
| Poor Quality or Inactive Reagents | Impurities in the starting aldehyde/ketone or degradation of the Piperidine-4-carbohydrazide can inhibit the reaction. | Ensure the purity of your aldehyde or ketone. Use fresh or properly stored Piperidine-4-carbohydrazide. |
| Sub-optimal Solvent Choice | The solvent must solubilize both reactants to allow for effective molecular interaction. | Ethanol and methanol are commonly used and are effective for many substrates.[2][4] If solubility is an issue, consider polar aprotic solvents like DMF or DMSO, which can also accelerate the reaction.[5] |
| Inadequate Reaction Temperature or Time | The activation energy for the reaction may not be met at room temperature, or the reaction may be slow. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the reaction is sluggish at room temperature, gentle heating or refluxing may be necessary.[6] |
| Steric Hindrance | Bulky substituents on either the aldehyde/ketone or potentially on the piperidine nitrogen can sterically hinder the approach of the nucleophile to the electrophile. | Increase reaction time and/or temperature. A stronger acid catalyst may be required, but monitor for side reactions. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.
Common Side Products & Mitigation Strategies
| Side Product | Mechanism of Formation | Prevention and Mitigation |
| Azine Formation | The initially formed hydrazone can react with a second molecule of the aldehyde or ketone, particularly if the hydrazine has unsubstituted -NH2 groups.[3][7] | Use a slight excess (1.05-1.1 equivalents) of Piperidine-4-carbohydrazide relative to the carbonyl compound. Monitor the reaction closely by TLC and stop it once the starting carbonyl is consumed. |
| Hydrolysis of Product | Hydrazones are susceptible to hydrolysis back to the starting materials, especially in the presence of excess water and under acidic conditions.[3][8][9] | Use anhydrous solvents if possible. During workup, minimize contact with acidic aqueous solutions. If an aqueous workup is necessary, neutralize the acid catalyst first. |
Issue 3: Purification Challenges
Even with a successful reaction, isolating the pure product can be challenging.
Common Purification Problems & Solutions
| Problem | Description | Recommended Solutions |
| Product "Oiling Out" | During crystallization, the product separates as a liquid (an oil) instead of a solid. This is often due to impurities or the solution being too concentrated.[10] | Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization.[10] |
| Difficulty in Crystallization | The product may be highly soluble in the reaction solvent, preventing precipitation upon cooling. | Concentrate the solution by removing some of the solvent under reduced pressure. Try adding a non-solvent (an "anti-solvent") to decrease the product's solubility. For example, if the product is in ethanol, the slow addition of water can induce precipitation. |
| Co-elution in Column Chromatography | The product and impurities may have similar polarities, making separation by column chromatography difficult. | Screen different solvent systems (eluents) for column chromatography using TLC to find a system that provides good separation. Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation on silica is problematic. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the derivatization of Piperidine-4-carbohydrazide with an aldehyde?
A1: A catalytic amount of a weak acid is typically optimal. Glacial acetic acid is the most commonly used and is highly effective.[2][4] It protonates the carbonyl group, activating it for nucleophilic attack without fully protonating the hydrazide. In some cases, piperidine itself can be used as a basic catalyst.[4][6]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.[3] Spot the reaction mixture, the starting aldehyde/ketone, and Piperidine-4-carbohydrazide on a TLC plate. The reaction is complete when the spot for the starting carbonyl compound has disappeared, and a new, distinct spot for the product has appeared.
Q3: My final product appears to be degrading over time. What could be the cause?
A3: The C=N bond in hydrazones is susceptible to hydrolysis, which can lead to the degradation of the product back to the starting materials, especially in the presence of moisture and trace acid.[8][9] Ensure your final product is thoroughly dried and stored in a desiccator away from light and moisture.
Q4: Can I perform this reaction without a solvent?
A4: Solvent-free or "green chemistry" approaches can be effective for some condensation reactions.[5] This typically involves grinding the solid reactants together, sometimes with a solid catalyst. This method can reduce waste and reaction times, but its effectiveness is substrate-dependent and would require optimization.
Q5: What are the best practices for purifying the final hydrazone product?
A5: If the product precipitates from the reaction mixture as a clean solid, it can often be purified by simple filtration and washing with a cold solvent.[6] If impurities are present, recrystallization is a common and effective method.[10] For non-crystalline products or mixtures that are difficult to separate, column chromatography is the preferred method.[3]
Experimental Protocols
General Protocol for the Synthesis of Piperidine-4-carbohydrazone Derivatives
This protocol outlines the acid-catalyzed condensation of Piperidine-4-carbohydrazide with an aldehyde or ketone.
Materials:
-
Piperidine-4-carbohydrazide
-
Substituted aldehyde or ketone (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of absolute ethanol.
-
Add Piperidine-4-carbohydrazide (1.05 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. If the reaction is slow, heat the mixture to reflux.
-
Upon completion (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3][10]
Visualization of Key Processes
Reaction Mechanism: Acid-Catalyzed Hydrazone Formation
Caption: Acid-catalyzed formation of an N-acylhydrazone.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- Google Patents. (1963). Method for the hydrolysis of hydrazones.
-
Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(47), 9033–9036. [Link]
-
Raines Lab, University of Wisconsin-Madison. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Molecules, 27(6), 1888. [Link]
-
Chem Help ASAP. (2020, March 20). imines, hydroxylamines, & hydrazones [Video]. YouTube. [Link]
-
Ahn, Y. H., et al. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Analytical Sciences, 17(7), 893-896. [Link]
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Matty, M. A., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]
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Al-Masoudi, N. A. H., et al. (2022). Design, Synthesis, And Characterization of Some New Schiff Bases Derivatives for Piperidine, 3-Amino-1,2,4-Triazole-5-Thiolate Salt and Biological Evaluation as Antibacterial Agents. Journal of Population Therapeutics and Clinical Pharmacology, 29(2), e193-e202. [Link]
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Kumar, S., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ChemistrySelect, 7(12), e202104523. [Link]
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Nguyen, T. T., et al. (2018). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 23(10), 2496. [Link]
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El-Sayed, M. A., et al. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, e2400261. [Link]
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Gencheva, M., et al. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Pharmaceutics, 15(10), 2490. [Link]
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Wang, Y., et al. (2023). A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. International Journal of Molecular Sciences, 24(20), 15024. [Link]
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Kocyigit, O., et al. (2022). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Journal of Molecular Structure, 1251, 132014. [Link]
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Abduljleel, A. M., et al. (2013). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica, 5(5), 126-133. [Link]
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Matty, M. A., et al. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of Separation Science, 46(18), 2300343. [Link]
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Liu, Y., et al. (2004). Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. Chinese Journal of Analytical Chemistry, 32(12), 1639-1640. [Link]
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Matty, M. A., et al. (2023). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Journal of Separation Science. [Link]
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Common side reactions and byproducts in Piperidine-4-carbohydrazide synthesis.
An essential nucleating agent in the synthesis of numerous pharmacologically active compounds, Piperidine-4-carbohydrazide is a foundational building block for drug discovery and development.[1][2] Its synthesis, most commonly achieved through the hydrazinolysis of a corresponding piperidine-4-carboxylic acid ester, is a cornerstone reaction for medicinal chemists.
However, like any chemical transformation, this process is not without its nuances. Researchers frequently encounter challenges ranging from low yields to persistent impurities, stemming from a variety of side reactions and suboptimal conditions. This technical support center is designed to serve as a comprehensive guide for scientists and professionals, providing expert-driven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing Piperidine-4-carbohydrazide?
A1: The most widely used and generally reliable method is the hydrazinolysis of a piperidine-4-carboxylic acid ester, such as the methyl or ethyl ester, using hydrazine hydrate.[3][4] This reaction is a nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and formation of the desired carbohydrazide. The reaction is typically performed under reflux in an alcoholic solvent like ethanol.[3][5]
Q2: Why is a significant molar excess of hydrazine hydrate recommended in most protocols?
A2: Using an excess of hydrazine hydrate (often 1.5 to 10 equivalents or more) serves two critical purposes.[6] Firstly, according to Le Châtelier's principle, the excess reactant drives the equilibrium towards the product side, ensuring a higher conversion of the starting ester and maximizing the yield. Secondly, it significantly minimizes the formation of the N,N'-diacylhydrazine byproduct. Hydrazine has two nucleophilic nitrogen atoms, and the newly formed carbohydrazide can potentially react with another molecule of the ester. A large excess of hydrazine ensures that the ester is more likely to encounter a hydrazine molecule than the less nucleophilic product molecule.[6]
Q3: What are the most common impurities to expect in the crude product?
A3: The most common impurities include unreacted starting ester, the N,N'-diacylhydrazine byproduct, and potentially the piperidine-4-carboxylic acid if the ester hydrolyzed.[7] Residual solvents from the reaction and workup are also common.[7]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction's progress.[4][7] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting ester and the appearance of the more polar product spot. The reaction is considered complete when the starting material spot is no longer visible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of Piperidine-4-carbohydrazide.
Issue 1: Low or No Yield
A low yield of the desired product is one of the most frequent challenges. The underlying causes can be traced back to reaction conditions, reagent quality, or workup procedures.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion. Solution: Ensure you are using a sufficient excess of hydrazine hydrate. Extend the reflux time and continue to monitor progress via TLC until the starting ester is fully consumed.[7] Gentle heating is often required to overcome the activation energy.[8] |
| Suboptimal Temperature | The reaction rate is highly dependent on temperature. Solution: The reaction is typically run at the reflux temperature of the solvent (e.g., ethanol). Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. |
| Product Loss During Workup | The product, being polar, might have some solubility in the crystallization solvent even at low temperatures. Solution: After cooling the reaction mixture to room temperature, further cool it in an ice bath to maximize precipitation.[7] When washing the filtered crystals, use a minimal amount of cold solvent to avoid redissolving the product.[7] |
| Reagent Degradation | Hydrazine hydrate can degrade over time. The starting ester may have hydrolyzed to the carboxylic acid, which will not react under these conditions. Solution: Use fresh, high-quality hydrazine hydrate and ensure your starting ester is pure. |
Issue 2: Product is Impure (Multiple Spots on TLC)
The presence of multiple spots on a TLC plate of the final product indicates significant impurities that require further attention.
| Potential Cause | Explanation & Recommended Solution |
| Unreacted Starting Material | A faint spot corresponding to the starting ester is often seen. Solution: This points to an incomplete reaction. See solutions for "Low Yield." For purification, a careful recrystallization can often remove small amounts of less polar starting material. |
| Formation of Diacylhydrazine | A byproduct spot, typically less polar than the desired product but more polar than the ester, may be present. This is the N,N'-bis(piperidine-4-carbonyl)hydrazine. Solution: This side reaction is suppressed by using a larger excess of hydrazine hydrate.[6] If it has already formed, it can be difficult to remove by recrystallization alone. Column chromatography may be necessary in such cases. |
| N-Acylation of Piperidine Ring | If the reaction is performed on an unprotected piperidine ring and stray acylating agents (e.g., from degradation or side reactions) are present, the secondary amine of the piperidine ring itself can be acylated. Solution: This is less common in a standard hydrazinolysis but is a key consideration when designing subsequent steps. Ensure the reaction environment is clean. Using an N-protected starting material (e.g., Boc- or Cbz-piperidine-4-carboxylic acid ester) is a common strategy to prevent this.[9] |
Issue 3: Product "Oils Out" or Fails to Crystallize
During purification, the product may separate as an oil instead of a crystalline solid, making isolation difficult.
| Potential Cause | Explanation & Recommended Solution |
| Rapid Cooling / Supersaturation | If the solution is cooled too quickly or is too concentrated, the product's solubility limit is exceeded too rapidly for an ordered crystal lattice to form.[7] Solution: Reheat the mixture to redissolve the oil, potentially adding a small amount of extra solvent. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can promote gradual cooling.[7] |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Solution: If slow cooling fails, attempt to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of pure product.[7] If these methods fail, the product may need to be repurified by another method (e.g., column chromatography) before attempting recrystallization again. |
| Incorrect Crystallization Solvent | The chosen solvent may not be ideal for crystallization. Solution: Ethanol or a mixture of ethanol and water are commonly suitable.[7] If the product is too soluble, a less polar co-solvent (an "anti-solvent") can be carefully added to the point of turbidity to reduce solubility and promote crystallization. |
Visualized Workflows and Mechanisms
To provide a clearer understanding, the following diagrams illustrate the key processes and potential pitfalls in the synthesis.
Caption: General workflow for synthesis and purification.
Caption: Desired reaction vs. diacylation side reaction.
Caption: Decision tree for troubleshooting common synthesis problems.
Experimental Protocol: General Synthesis
This protocol is a generalized procedure based on common literature methods.[3][7] Researchers should adapt it as necessary for their specific scale and equipment.
Materials:
-
Ethyl or Methyl Piperidine-4-carboxylate (1.0 eq)
-
Hydrazine Hydrate (80% solution in water, ~5-10 eq)
-
Absolute Ethanol
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the piperidine-4-carboxylic acid ester in absolute ethanol (approximately 5-10 mL per gram of ester).
-
Add the hydrazine hydrate to the solution. A molar excess of 5 to 10 equivalents is recommended to minimize side reactions.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with stirring.
-
Maintain the reflux for 4-8 hours. Monitor the reaction's completion by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is complete when the starting ester spot has disappeared.
-
Once complete, remove the heat source and allow the mixture to cool slowly to room temperature. A white precipitate should begin to form.
-
To maximize crystallization, place the flask in an ice bath for at least 30-60 minutes.
-
Collect the crude product by vacuum filtration, washing the solid with a small amount of ice-cold ethanol.
-
Dry the product under vacuum. If necessary, the crude solid can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.
References
-
Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Available at: [Link]
-
IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Available at: [Link]
-
PubMed. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Available at: [Link]
- Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
-
PubMed. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Available at: [Link]
-
PubChem. (n.d.). Piperidine-4-carbohydrazide. Available at: [Link]
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Available at: [Link]
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- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Yield in Piperidine-4-carbohydrazide Condensation Reactions
Welcome to the dedicated technical support center for optimizing the condensation reaction of Piperidine-4-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and improve the yield and purity of their hydrazone products. Here, we will delve into the mechanistic nuances of the reaction, address common experimental hurdles, and provide robust, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the condensation of Piperidine-4-carbohydrazide with aldehydes and ketones.
Q1: What is the fundamental mechanism of hydrazone synthesis from Piperidine-4-carbohydrazide?
A1: The synthesis of a hydrazone from Piperidine-4-carbohydrazide is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine group of the carbohydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine. Subsequently, this intermediate undergoes dehydration (loss of a water molecule) to form the final hydrazone product, which is characterized by a C=N-N bond.[1] The rate-limiting step is often the breakdown of the tetrahedral intermediate at neutral pH.[1]
Q2: Why is controlling the pH of the reaction crucial for obtaining a high yield?
A2: The reaction is highly dependent on pH. Acid catalysis is necessary to protonate the carbonyl group of the aldehyde or ketone, which increases its electrophilicity and makes it more susceptible to attack by the nucleophilic carbohydrazide. However, if the pH is too low, the carbohydrazide itself will be protonated, rendering it non-nucleophilic and halting the reaction. Therefore, a mildly acidic environment, typically within the pH range of 4-5, is optimal for the reaction to proceed efficiently.[1][2]
Q3: What role does a catalyst, such as acetic acid, play in the reaction?
A3: A catalytic amount of a weak acid like glacial acetic acid facilitates the reaction by protonating the carbonyl oxygen of the aldehyde or ketone.[1] This protonation enhances the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the Piperidine-4-carbohydrazide. Strong acids are generally avoided because they can protonate the hydrazide nucleophile, rendering it inactive.[1]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a critical role by dissolving the reactants and influencing the reaction equilibrium. Protic solvents like ethanol or methanol are commonly used as they can solvate both the reactants and the transition state. The choice of solvent can also impact the solubility of the final hydrazone product; in some cases, the product may precipitate out of the reaction mixture, driving the equilibrium towards product formation. For instance, in a study on the condensation of carbohydrazide with salicylaldehyde, the proportion of the bis-substituted product was higher in ethanol compared to methanol, where the mono-substituted product was predominant.[3]
Q5: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A5: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Catalysis: The amount or strength of the acid catalyst may not be optimal.
-
Steric Hindrance: Bulky substituents on either the carbohydrazide or the carbonyl compound can slow down the reaction rate.
-
Poor Reactant Quality: Impurities in the starting materials, particularly in the Piperidine-4-carbohydrazide, can interfere with the reaction. Ensure the purity of your reactants.
-
Low Temperature: The reaction may require heating to overcome the activation energy barrier. Refluxing in a suitable solvent is a common practice.[4][5]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the condensation reaction.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incorrect pH: The reaction medium is either too acidic or too basic. 2. Inactive Catalyst: The acid catalyst is weak, degraded, or used in insufficient quantity. 3. Poor Quality Reactants: Starting materials may be impure or degraded. Piperidine-4-carbohydrazide can degrade over time. 4. Unfavorable Reaction Conditions: Temperature is too low, or reaction time is too short. 5. Formation of Side Products: Self-condensation of the aldehyde/ketone or formation of azines.[6] | 1. Optimize pH: Adjust the pH to a mildly acidic range (4-5) using a weak acid like acetic acid. Monitor with pH paper or a pH meter. 2. Catalyst Optimization: Ensure the use of a fresh, appropriate catalyst. Consider alternatives like aniline, which has been shown to enhance reaction rates.[7] 3. Verify Reactant Purity: Use freshly sourced or purified Piperidine-4-carbohydrazide. Check for signs of degradation (discoloration, clumping). 4. Adjust Conditions: Gradually increase the reaction temperature (e.g., to reflux) and extend the reaction time. Monitor progress using TLC or LC-MS. 5. Control Stoichiometry: Use a slight excess of the carbohydrazide to minimize self-condensation of the carbonyl compound. |
| Product "Oils Out" Instead of Crystallizing | 1. Supersaturated Solution: The solution is too concentrated. 2. Rapid Cooling: The solution was cooled too quickly, preventing crystal lattice formation. 3. High Impurity Levels: The presence of impurities can inhibit crystallization. | 1. Dilute the Solution: Reheat the mixture to dissolve the oil and add a small amount of additional solvent. 2. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. Insulating the flask can help. 3. Purify Crude Product: If impurities are suspected, attempt a preliminary purification (e.g., quick filtration through a silica plug) before recrystallization. |
| Formation of Multiple Products | 1. Mono- vs. Bis-Substitution: If the carbonyl compound has multiple reactive sites, or if the carbohydrazide can react further. 2. Side Reactions: Formation of azines from the reaction of the aldehyde/ketone with hydrazine impurities. | 1. Control Stoichiometry: Carefully control the molar ratio of reactants to favor the desired product. For mono-substitution, use an excess of the carbonyl compound. 2. Purify Starting Materials: Ensure the Piperidine-4-carbohydrazide is free from hydrazine impurities. |
| Difficulty in Product Purification | 1. Product Solubility: The product is highly soluble in the purification solvent. 2. Product Instability: The hydrazone may be sensitive to the silica gel used in column chromatography. | 1. Solvent Screening: Test different solvents or solvent mixtures for recrystallization to find one where the product has low solubility at cold temperatures.[8] 2. Alternative Chromatography: Consider using basic alumina or reverse-phase chromatography. Doping the solvent system with a small amount of a base like triethylamine (1%) can help prevent degradation on silica gel.[9] |
Part 3: Experimental Protocols & Methodologies
Optimized Protocol for Hydrazone Synthesis
This protocol provides a robust starting point for the synthesis of hydrazones from Piperidine-4-carbohydrazide.
Materials:
-
Piperidine-4-carbohydrazide (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalytic amount, e.g., 3-5 drops)
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Piperidine-4-carbohydrazide in ethanol.
-
Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. If further purification is needed, recrystallize from a suitable solvent or perform column chromatography.
Reaction Monitoring
In-line monitoring techniques such as vibrational NIR and Raman spectroscopy can be employed for real-time tracking of reaction progress and identification of intermediates and products.[3] Off-line analysis using HPLC-DAD-SPE-NMR can also provide detailed characterization of the reaction components.[10]
Part 4: Visualizing the Process
Reaction Mechanism
The following diagram illustrates the acid-catalyzed condensation of Piperidine-4-carbohydrazide with a generic aldehyde (R-CHO).
Caption: Acid-catalyzed hydrazone formation mechanism.
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting low yield issues.
Caption: Troubleshooting decision tree for low reaction yield.
References
-
Talanta. (1992). Determination of carbohydrazide at trace and subtrace levels. [Link]
- Google Patents. (1981). US4269717A - Boiler additives for oxygen scavenging.
-
ResearchGate. (2015). Condensation Reaction between Carbohydrazide and Salicylaldehyde: in-line Vibrational Spectroscopy Monitoring and Characterization of the Reaction Products in Solution and Solid State. [Link]
-
ResearchGate. (2012). The condensation reaction between carbohydrazide and salicylaldehyde. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. [Link]
-
National Institutes of Health. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. [Link]
-
National Institutes of Health. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]
-
ResearchGate. (2011). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]
-
MDPI. (2018). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]
-
National Institutes of Health. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. [Link]
-
Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]
-
Shandong Taihe Water Treatment Co., Ltd. Carbohydrazide. [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. [Link]
-
ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. [Link]
-
National Center for Biotechnology Information. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
ResearchGate. (2015). Study on the Condensation Reaction of Hydrazide with Benzylideneacetophenone Catalyzed by Phosphotungstic Acid. [Link]
-
Organic Chemistry Portal. Hydrazone synthesis. [Link]
-
National Center for Biotechnology Information. (2018). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]
-
Zeitschrift für Naturforschung B. (2012). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. [Link]
-
Organic Syntheses. Acetone hydrazone. [Link]
-
PubChem. Piperidine-4-carbohydrazide. [Link]
-
ResearchGate. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. [Link]
-
IP Indexing. (2018). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [Link]
-
PubMed. (2009). Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones. [Link]
- Google Patents. (1993).
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. [Link]
-
Ataman Kimya. Carbohydrazide. [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
-
ResearchGate. (2016). Knoevenagel Condensation of 8-hydroxyjulolidine-9-carboxaldehyde with diethylmalonate in ethanol with the catalyst piperidine has been unsuccessful. [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
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Stability studies of Piperidine-4-carbohydrazide under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperidine-4-carbohydrazide. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support you in designing and executing robust stability studies for this molecule. Given the limited direct literature on the stability of Piperidine-4-carbohydrazide, this resource synthesizes information from studies on related piperidine and carbohydrazide compounds to offer a predictive and practical framework for your experiments.
I. Understanding the Stability Profile of Piperidine-4-carbohydrazide: A Proactive Approach
Piperidine-4-carbohydrazide incorporates two key functional moieties: a piperidine ring and a carbohydrazide group. Its stability is therefore influenced by the chemical liabilities of both. The piperidine ring is a saturated heterocycle, generally stable but susceptible to oxidation, particularly at the nitrogen and adjacent carbons.[1][2] The carbohydrazide functional group, being a derivative of hydrazine, is prone to hydrolysis and oxidation.[3][4][5] Understanding these potential degradation pathways is crucial for designing comprehensive stability studies.
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the stability assessment of Piperidine-4-carbohydrazide.
Q1: What are the primary degradation pathways I should be concerned about for Piperidine-4-carbohydrazide?
A1: Based on its structure, the primary degradation pathways to investigate are:
-
Hydrolysis: The carbohydrazide moiety is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the C-N bond, potentially forming piperidine-4-carboxylic acid and hydrazine.
-
Oxidation: Both the piperidine nitrogen and the hydrazide group are susceptible to oxidation.[3][4][5] Oxidative stress can lead to the formation of N-oxides, ring-opened products, or other degradation products. The presence of trace metals can catalyze oxidative degradation.
-
Thermal Degradation: Elevated temperatures can induce degradation. For piperidine analogs, thermal degradation can involve ring opening or other complex reactions.[6][7] For carbohydrazide, heating can lead to decomposition.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products. Piperidine derivatives have been shown to undergo photo-oxidation.[2]
Q2: I am observing unexpected peaks in my chromatogram during a preliminary stability study. How can I identify if they are actual degradants?
A2: Distinguishing between degradants, impurities from the starting material, and artifacts is a common challenge. Here’s a systematic approach:
-
Analyze a control sample: Run a chromatogram of your initial, unstressed Piperidine-4-carbohydrazide sample. Any peaks present here are likely starting material impurities.
-
Perform forced degradation studies: Subject your sample to specific stress conditions (acid, base, peroxide, heat, light) as outlined in ICH Q1A(R2) guidelines.[8][9] Peaks that appear or grow significantly under these conditions are likely degradation products.
-
Mass balance analysis: A good stability-indicating method should account for close to 100% of the initial drug concentration, including the parent drug and all degradation products. Significant deviations may indicate the presence of non-chromophoric degradants, volatile products, or precipitation.[8]
-
Peak purity analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help determine if a single chromatographic peak consists of more than one component.
Q3: My Piperidine-4-carbohydrazide sample is showing significant degradation in the solid state even under ambient conditions. What could be the cause?
A3: Significant solid-state instability can be due to several factors:
-
Hygroscopicity: The compound may be hygroscopic, absorbing moisture from the atmosphere which can then facilitate hydrolysis of the carbohydrazide group.
-
Presence of reactive impurities: Impurities from the synthesis, such as residual acids, bases, or metal catalysts, can promote degradation.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different stabilities. It's possible that you are working with a less stable polymorph.
-
Oxidation: Exposure to air can lead to slow oxidation.
To troubleshoot, consider storing the compound under inert gas (nitrogen or argon) in a desiccator and re-purifying the sample to remove potential impurities.
III. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your stability studies.
Troubleshooting Guide 1: Poor Peak Shape and Resolution in HPLC Analysis
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Interaction of the basic piperidine nitrogen with residual silanols on the HPLC column. - Inappropriate mobile phase pH. | - Use a base-deactivated column. - Add a competing base like triethylamine (0.1%) to the mobile phase. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the piperidine nitrogen. |
| Peak Fronting | - Sample overload. - Poor sample solubility in the mobile phase. | - Reduce the injection volume or sample concentration. - Ensure the sample is fully dissolved in the initial mobile phase composition. |
| Poor Resolution between Parent and Degradant Peaks | - Suboptimal mobile phase composition or gradient. - Inappropriate column chemistry. | - Optimize the gradient slope and organic modifier percentage. - Try a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl). |
Troubleshooting Guide 2: Inconsistent Results in Forced Degradation Studies
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Variable degradation rates under the same conditions. | - Inconsistent temperature control. - Fluctuations in light intensity for photostability studies. - Inaccurate preparation of stress reagents. | - Use calibrated ovens and light chambers. - Prepare fresh stress reagents for each experiment. |
| No degradation observed under harsh conditions. | - The compound is highly stable under the tested conditions. - Insufficient stress duration or intensity. | - Increase the concentration of the stressor, temperature, or duration of exposure.[8][9] |
| Complete degradation of the sample. | - Stress conditions are too aggressive. | - Reduce the concentration of the stressor, temperature, or duration of exposure to achieve a target degradation of 5-20%.[8] |
IV. Experimental Protocols
The following protocols provide a starting point for conducting forced degradation studies on Piperidine-4-carbohydrazide. These should be adapted based on your preliminary findings.
Protocol 1: HPLC Method for Stability Indicating Assay
A robust stability-indicating HPLC method is the cornerstone of any stability study.[10][11]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or a more specific wavelength if the molecule has a stronger chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Forced Degradation Studies
Prepare stock solutions of Piperidine-4-carbohydrazide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60 °C for 48 hours.
-
Thermal Degradation (Solid State): Place the solid compound in an oven at 60 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
After exposure, neutralize the acidic and basic samples before injection into the HPLC system.
V. Visualization of Workflows
Diagram 1: General Workflow for a Forced Degradation Study
Caption: Workflow for Forced Degradation Studies.
Diagram 2: Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Troubleshooting Unexpected HPLC Peaks.
VI. Concluding Remarks
The stability of Piperidine-4-carbohydrazide is a critical parameter for its development as a potential pharmaceutical agent. While direct stability data may be scarce, a systematic investigation based on the known chemistry of its constituent functional groups provides a robust framework for its characterization. This guide is intended to be a living document, and we encourage researchers to adapt these principles and protocols to their specific findings.
VII. References
-
Carbohydrazide Information - Oxidation Technologies.
-
Kinetics and mechahism of oxidation of carbohydrazide and thiocarbo- hydrazide by N-bromoacetamide B THIMME GOWDA* and P JAGAN MOHANA RAO.
-
Kinetics and mechanism of oxidation of carbohydrazide and thiocarbo-hydrazide by N-bromoacetamide | Semantic Scholar.
-
Oxidation of carbohydrazide with nitric acid - ResearchGate.
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
-
Thermal degradation of piperazine and its structural analogs - ResearchGate.
-
Thermal Degradation of Piperazine and Its Structur | PDF | Amine - Scribd.
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate.
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications.
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
-
Forced Degradation in Pharmaceuticals – A Regulatory Update.
-
Forced Degradation Studies - MedCrave online.
-
(PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - ResearchGate.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Kinetics and mechanism of oxidation of carbohydrazide and thiocarbo-hydrazide by N-bromoacetamide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of Piperidine-4-carbohydrazide Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperidine-4-carbohydrazide derivatives. This class of compounds represents a versatile scaffold, showing promise in various therapeutic areas, from anticancer to neuroprotective agents.[1][2] However, like many privileged scaffolds in medicinal chemistry, off-target effects can present significant challenges, leading to ambiguous data, unexpected toxicity, or failure in translational studies.[1][3]
This guide is designed as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you identify, understand, and mitigate potential off-target effects during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your decision-making process.
Section 1: Foundational FAQs - Understanding the Challenge
Q1: What are off-target effects and why are they a particular concern for this class of derivatives?
A1: Off-target effects occur when a compound interacts with molecular targets other than the intended one, leading to unintended biological consequences.[4][5] For Piperidine-4-carbohydrazide derivatives, this is a key consideration due to the features of its core scaffolds:
-
The Piperidine Ring: This is a "privileged scaffold" found in countless approved drugs.[1][3] Its basic nitrogen atom is a key pharmacophoric feature that can form ionic interactions with acidic residues (e.g., Asp, Glu) in the binding pockets of many proteins. This makes it prone to interacting with G-protein coupled receptors (GPCRs), ion channels, and various enzymes beyond your primary target.[1][5]
-
The Hydrazide Moiety: This group is a versatile hydrogen bond donor and acceptor and can act as a ligand that coordinates with metal ions within metalloenzymes. This chemical reactivity can lead to interactions with a broad range of biological targets.
The combination of these features creates a molecule with the potential for promiscuous binding if not carefully optimized for selectivity.
Q2: I'm just starting my project. How can I proactively anticipate potential off-target liabilities before even running an assay?
A2: In silico analysis is an invaluable and cost-effective first step. Before committing to wet lab experiments, a computational assessment can flag likely issues.
Recommended In Silico Workflow:
-
Similarity Searching: Use platforms like ChEMBL or PubChem to find compounds with similar structures (2D and 3D similarity) that have known biological activities. Pay close attention to any reported off-target activities for these analogs.
-
Pharmacophore Modeling: If your compound is intended for a specific target (e.g., a kinase), but shares features with ligands for a known problematic off-target (like the hERG potassium channel), you can build a pharmacophore model for the off-target and see if your molecule fits.
-
Molecular Docking: Dock your derivative into the crystal structures of common off-targets. High-liability targets include the hERG channel, cytochrome P450 (CYP) enzymes, and various CNS receptors (e.g., serotonergic, dopaminergic).[6] A good predicted binding affinity to one of these should be considered a red flag warranting experimental follow-up.
Section 2: Troubleshooting In Vitro Assay Discrepancies
This section addresses common issues where results from initial biochemical assays do not align with those from more complex cellular models.
Q3: My derivative is highly potent in a purified enzyme assay, but its activity plummets in my cell-based model. What's going on?
A3: This is a classic drug discovery hurdle. The discrepancy points to factors beyond simple target engagement that are present in a cellular environment. The root cause is often related to the compound's physicochemical properties.[7][8][9][10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biochemical vs. cellular assay discrepancies.
Step-by-Step Protocol: Investigating Compound Aggregation
A frequent cause of false positives in biochemical screens is the formation of compound aggregates that non-specifically inhibit enzymes.[12][13][14] This is often concentration-dependent.
-
Hypothesis: The compound is forming aggregates at the concentrations used in the biochemical assay, leading to non-specific inhibition that does not occur in the cellular environment.
-
Experiment 1: Detergent Test. Re-run your biochemical assay, but include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Expected Result: If aggregation is the cause, the IC50 value of your compound will increase (potency will decrease) significantly in the presence of the detergent, which disrupts the aggregates.[13]
-
-
Experiment 2: Dynamic Light Scattering (DLS). Use DLS to directly measure the presence of sub-micron particles at your assay concentration.
Q4: I'm observing unexpected cytotoxicity in my cell line that doesn't seem related to my primary target's known function. How do I confirm an off-target cytotoxic effect?
A4: This suggests your compound may be hitting a critical cellular pathway unrelated to your intended target. Common culprits for piperidine-containing molecules include ion channels or metabolic enzymes.
Key Off-Targets to Investigate for Cytotoxicity:
| Potential Off-Target Class | Common Examples | Recommended Initial Assay | Rationale |
| Ion Channels | hERG Potassium Channel | Fluorescence Polarization (FP) Binding Assay[16][17] or Patch-Clamp Electrophysiology[18][19] | Inhibition of hERG is a major cause of cardiotoxicity and can lead to cell death. It is a critical safety screen.[19][20] |
| Metabolic Enzymes | Cytochrome P450s (CYPs) | CYP Inhibition Assay (e.g., using fluorescent substrates) | Piperidine scaffolds can inhibit key CYP isoforms (like CYP2D6, CYP3A4), disrupting cellular metabolism and leading to toxicity.[21][22][23][24] |
| Kinases | Broad Kinase Panel | KinomeScan™ or similar binding assay services | The cellular kinome is vast. Unintended inhibition of a kinase crucial for cell survival can induce apoptosis. |
| Mitochondria | Mitochondrial Toxicity Assay (e.g., measuring oxygen consumption or membrane potential) | Disruption of mitochondrial function is a common mechanism for off-target cytotoxicity. |
Protocol: Initial hERG Liability Assessment (FP Assay)
This is a high-throughput, non-radioactive method to quickly assess the risk of hERG binding.[16][17]
-
Principle: The assay uses a fluorescent tracer that binds to the hERG channel. When bound, it has a high fluorescence polarization. A compound that binds to the hERG channel will displace the tracer, causing a decrease in polarization.[16]
-
Materials: A commercial kit such as the Predictor® hERG Fluorescence Polarization Assay Kit (Thermo Fisher Scientific) provides validated hERG membranes, tracer, and buffer.[16]
-
Procedure: a. Prepare a dilution series of your test compound. b. In a microplate, combine the hERG membranes, fluorescent tracer, and your compound (or positive/negative controls). c. Incubate to allow binding to reach equilibrium. d. Read the fluorescence polarization on a suitable plate reader.
-
Interpretation: A concentration-dependent decrease in polarization indicates your compound is binding to the hERG channel. Calculate an IC50 and compare it to your on-target potency. A small window between on-target and hERG activity is a significant safety concern.
Section 3: Deconvoluting In Vivo Off-Target Effects
Q5: My compound showed good selectivity in vitro, but in my animal model, I'm seeing an unexpected phenotype (e.g., sedation, agitation) that doesn't match the known biology of the target. Where do I start?
A5: An unexpected in vivo phenotype is a strong indicator of one or more off-target effects, often involving CNS receptors or metabolic disruption. The piperidine scaffold itself is known to be present in many centrally-acting agents.[1] A systematic profiling approach is essential.
Workflow for Investigating In Vivo Phenotypes:
Caption: A systematic workflow to diagnose the cause of unexpected in vivo effects.
The Critical Role of a Negative Control
The most powerful tool in this scenario is a well-designed negative control.
-
Design Principle: Synthesize a close structural analog of your lead compound that is completely inactive against your primary target but retains the core scaffold (the Piperidine-4-carbohydrazide). This is often achieved by modifying a group known to be essential for on-target binding.
-
Application: Administer this negative control to your animal model using the same dosing regimen as your lead compound.
-
Interpretation:
-
If the unexpected phenotype is reproduced: This provides strong evidence that the effect is caused by the core scaffold binding to an off-target, completely independent of your primary target. The results from your broad screening panel can then help you identify this off-target.
-
If the phenotype disappears: This suggests the observed effect, while unexpected, is likely a downstream consequence of modulating your primary target in a way that was not previously understood.
-
References
-
Importance of Physicochemical Properties In Drug Discovery. (2015). PharmaTutor.[Link]
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Kypreos, K. E. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.[Link]
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Donato, M. T., et al. (1996). Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. PubMed.[Link]
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hERG Assay Services. Reaction Biology. [Link]
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Physicochemical properties. Fiveable. [Link]
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Bridgland-Taylor, M. H., et al. (2006). Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel. PubMed.[Link]
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Sanguinetti, M. C. (2008). Role of hERG potassium channel assays in drug development. PubMed.[Link]
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Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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What are the physicochemical properties of drug? (2023). LookChem.[Link]
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Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
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Lee, C. C., & KM, M. (2019). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics.[Link]
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The precision paradox: Off-target effects in gene editing. (2024). Drug Discovery News.[Link]
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Wong, S. E., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications.[Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse.[Link]
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Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate.[Link]
-
McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. PubMed.[Link]
-
Wang, J. S., & Lu, A. Y. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.[Link]
-
McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry.[Link]
-
Wang, J. S., & Lu, A. Y. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC.[Link]
-
Examining the light scattering behaviour of known promiscuous inhibitors. (2013). Scientist Live.[Link]
-
Arun, A., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PMC.[Link]
-
Wang, Y., et al. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.[Link]
-
Moreno-Sanz, G., et al. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. PubMed.[Link]
-
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]
-
Salmaso, V., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC.[Link]
-
Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC.[Link]
-
Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.[Link]
-
Schindler, R., et al. (2016). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PMC.[Link]
-
Lodola, A., et al. (2013). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC.[Link]
-
Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.[Link]
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Technical Support Center: Scaling Up the Synthesis of Piperidine-4-carbohydrazide
Welcome to the technical support center for the synthesis of Piperidine-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the scalable synthesis of this important chemical intermediate.
Introduction to Piperidine-4-carbohydrazide and its Synthetic Importance
Piperidine-4-carbohydrazide is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmaceutical compounds. Its derivatives have shown promise in various therapeutic areas, including as antifungal agents and VEGFR-2 inhibitors for cancer therapy.[1][2][3][4] The scalability of its synthesis is therefore a critical consideration for drug development and manufacturing.
This guide will focus on the most common and scalable synthetic route, starting from Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate), and address the challenges that may arise during scale-up.
Core Synthesis Pathway: From Ethyl Isonipecotate to Piperidine-4-carbohydrazide
The most direct and industrially viable method for preparing Piperidine-4-carbohydrazide is the hydrazinolysis of Ethyl isonipecotate using hydrazine hydrate.
Diagram of the Core Synthesis Pathway
Caption: Decision tree for troubleshooting common synthesis issues.
Safety Considerations for Scale-Up
Hydrazine Hydrate Safety:
Hydrazine is a toxic, corrosive, and potentially carcinogenic substance. [5]It is also a strong reducing agent and can react violently with oxidizing agents. [6][7]
-
Handling: Always handle hydrazine hydrate in a chemical fume hood. [5]Wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl), safety goggles, and a lab coat. [5][8]A face shield is recommended when handling larger quantities. [5]* Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents and acids. [7][8]* Spills: Small spills can be neutralized with a dilute solution of hydrogen peroxide (5-10%). [6]For larger spills, evacuate the area and follow emergency procedures. [8]* Waste Disposal: Hydrazine waste should be collected in a designated, labeled container and disposed of as hazardous waste. Do not mix with other waste streams, especially those containing oxidizers. [6] Thermal Hazards:
The reaction between an ester and hydrazine can be exothermic. [9]
-
Monitoring: During scale-up, it is crucial to monitor the internal temperature of the reactor.
-
Controlled Addition: For very large-scale reactions, consider the controlled addition of one reagent to the other to manage the heat evolution.
-
Cooling Capacity: Ensure that the cooling system of the reactor is sufficient to handle the heat generated by the reaction.
References
-
Practical Hydrazine Hydrate Safety. (2018, October 15). Reddit. [Link]
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. [Link]
-
CB-LSOP-Hydrazines.docx. The Brückner Research Group, University of Central Florida. [Link]
-
A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing. [Link]
-
Xu, M., MacArthur, N. S., Duong, C. M., Islam, S., McElwee, J. P., & Jakobsche, C. E. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synlett, 34(05), 388-392. [Link]
-
LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION. (2024, April). University of Florida Environmental Health & Safety. [Link]
-
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate. [Link]
-
Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. (2024). Journal of Molecular Structure, 1311, 138339. [Link]
- Method for preparing 4-piperidyl piperidine. (2005).
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. [Link]
-
Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. (2025). Journal of Peptide Science. [Link]
-
Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. (2015). Angewandte Chemie International Edition, 54(43), 12691-12695. [Link]
-
Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. ResearchGate. [Link]
-
Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Ethyl piperidine-4-carboxylate. Cheméo. [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015).
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Technical Support Center: Catalyst Selection for Efficient Synthesis of Piperidine-4-carbohydrazide Derivatives
Welcome to the technical support center for the synthesis of piperidine-4-carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during synthesis. Piperidine-4-carbohydrazide and its analogues are crucial scaffolds in medicinal chemistry, serving as key intermediates for a wide range of bioactive compounds, including antifungal agents and potential VEGFR-2 inhibitors.[1][2]
The efficiency and success of synthesizing these derivatives often hinge on the critical choice of catalyst and reaction conditions. This center provides in-depth, field-proven insights in a practical question-and-answer format to address specific experimental challenges.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of the piperidine ring, which is often the most challenging step. The primary routes—catalytic hydrogenation of a pyridine precursor and reductive amination—are covered extensively.
Issue 1: Low or No Conversion During Catalytic Hydrogenation of Pyridine Precursor
Question: I am attempting to hydrogenate my substituted pyridine-4-carboxylate ester to the corresponding piperidine derivative using a standard catalyst like Pd/C, but I'm seeing very low conversion, even after extended reaction times and high hydrogen pressure. What is going wrong?
Probable Causes & Solutions:
-
Catalyst Poisoning: This is the most common culprit. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly adsorb to the surface of metal catalysts, blocking active sites and inhibiting the reaction.[3][4]
-
Solution 1: Acidic Additives/Solvents. The most effective countermeasure is to perform the hydrogenation in an acidic medium, such as glacial acetic acid.[5][6] The acid protonates the nitrogen atom, reducing its Lewis basicity and preventing it from poisoning the catalyst. This also activates the aromatic ring, making it more susceptible to reduction.
-
Solution 2: Catalyst Choice. Platinum-based catalysts are often more robust in this context. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and frequently used catalyst for pyridine hydrogenation, typically under pressures of 50-70 bar in acetic acid.[5][7] While Pd/C is widely used, it can be more prone to poisoning in this specific application.
-
-
Insufficient Catalyst Activity or Loading: The aromaticity of the pyridine ring requires a potent catalytic system to achieve reduction.[3]
-
Solution 1: Screen Catalysts. If one catalyst fails, test others. A general screening order could be PtO₂, followed by Rh/C, and then Pd/C with an acidic additive. Rhodium catalysts can be particularly effective for more substituted or challenging pyridine rings.[8]
-
Solution 2: Increase Catalyst Loading. While not always ideal, increasing the catalyst loading (e.g., from 1-5 mol% to 10 mol%) can sometimes overcome partial deactivation and drive the reaction to completion.
-
-
Harsh Conditions Required: The hydrogenation of pyridines often requires elevated temperatures and significant hydrogen pressures to overcome the aromatic stabilization energy.[5]
Issue 2: Reaction Stalls or Side Products Form in Reductive Amination
Question: I'm using a reductive amination approach to form the piperidine ring from a dicarbonyl compound and an amine source, but the reaction is giving low yields and multiple side products. How can I improve this?
Probable Causes & Solutions:
-
Purity of Reagents: Reductive amination is sensitive to impurities in the starting materials (aldehydes, ketones, amines), which can lead to unwanted side reactions.[9]
-
Solution: Ensure High Purity. Purify all reagents before use. Aldehydes are particularly prone to oxidation to carboxylic acids, which will not participate in the reaction.
-
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh might reduce the initial carbonyl group before it can form an imine with the amine. A reagent that is too weak may not efficiently reduce the intermediate imine/enamine.
-
Solution: Select the Right Hydride. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are mild enough not to reduce the ketone/aldehyde but are effective at reducing the protonated imine intermediate.[10][11] Catalytic hydrogenation (H₂ with Pd/C or PtO₂) is another excellent, clean option.[10]
-
-
Incorrect Reaction pH: The initial step of reductive amination is the formation of an imine or enamine, which is a pH-dependent equilibrium.
-
Solution: Control the pH. The reaction is typically fastest under weakly acidic conditions (pH 4-6). This pH is low enough to catalyze imine formation but not so low as to protonate the amine starting material, rendering it non-nucleophilic. A common practice is to use an acetic acid buffer.
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions like polymerization or decomposition can occur.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most direct and atom-economical way to synthesize the piperidine core? A1: The catalytic hydrogenation of the corresponding pyridine precursor is generally considered the most direct and atom-economical method, as it involves the addition of three molecules of hydrogen to the aromatic ring without generating significant waste products.[3]
Q2: My final piperidine-4-carbohydrazide product "oils out" during crystallization instead of forming a solid. What should I do? A2: "Oiling out" typically happens when the solution is too concentrated or cooled too quickly.[12] To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent to slightly decrease saturation, and allow it to cool much more slowly. Insulating the flask can help. Seeding the solution with a tiny crystal of the pure product can also promote proper crystal lattice formation.[12]
Q3: Can I use biocatalysts for piperidine synthesis? A3: Yes, biocatalysis is an emerging and green alternative. For instance, immobilized Candida antarctica lipase B (CALB) has been successfully used to catalyze the multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate ester to produce piperidine derivatives in very good yields.[13] This approach offers high selectivity and reusability of the catalyst.
Q4: What are the main catalyst deactivation pathways I should be aware of? A4: For pyridine hydrogenation, the primary deactivation pathway is catalyst poisoning by the Lewis-basic nitrogen atom.[3][4] In some cases, particularly with molybdenum or iron-based catalysts, side reactions like C-H activation of the pyridine ring or C-O bond cleavage (if other heterocycles are present) can lead to the formation of stable organometallic complexes that are catalytically inactive.[14][15][16]
Data Presentation & Visualization
Table 1: Comparison of Common Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages & Mitigation |
| PtO₂ (Adams') | 50-70 bar H₂, Acetic Acid, RT-50°C[5] | Highly effective, robust, tolerant of various functional groups. | Higher cost. |
| Pd/C | 5-50 bar H₂, Acidic additive required (e.g., HCl, Acetic Acid) | Cost-effective, widely available. | Prone to poisoning by nitrogen lone pair; requires acidic conditions to be effective. |
| Rh/C | 5-20 bar H₂, Neutral or Acidic Solvent, RT-60°C | Very high activity, can be effective under milder conditions.[6] | Higher cost, may be less chemoselective for sensitive functional groups. |
| Ru-based | 30 bar H₂, 100°C[17] | Can exhibit excellent activity and 100% selectivity to piperidine. | Often requires higher temperatures and pressures compared to Pt or Rh. |
Diagrams and Workflows
Caption: Decision workflow for selecting a catalyst for pyridine hydrogenation.
Caption: Common synthetic pathway to piperidine-4-carbohydrazide.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
This protocol is a general guideline for the hydrogenation of a substituted pyridine where chemoselectivity may be a concern.[5][7]
-
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or similar extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[5]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for the required time (typically 4-24 hours).[3][7] Monitor the reaction progress by techniques like GC-MS or TLC to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas like nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to meticulously remove the platinum catalyst.[7] Wash the pad with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue carefully with a saturated NaHCO₃ solution and extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by distillation or crystallization.[7]
-
Protocol 2: Synthesis of 1-Acetylpiperidine-4-carbohydrazide
This protocol describes the final hydrazinolysis step, starting from the corresponding ester.[12][18]
-
Materials:
-
Ethyl 1-acetylpiperidine-4-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-acetylpiperidine-4-carboxylate in a minimal amount of absolute ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting ester spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final 1-acetylpiperidine-4-carbohydrazide.[12]
-
References
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- Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - ACS Publications. (2018-05-01).
- Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis - Benchchem.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
- Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - ETH Zurich Research Collection.
- Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (2024-10-12).
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF - ResearchGate.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. (2025-09-21).
- Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products - Benchchem.
- Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate.
- Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - Research with New Jersey. (2018-06-01).
- Piperidine synthesis - Organic Chemistry Portal.
- 1-BOC-ISONIPECOTIC ACID HYDRAZIDE - ChemBK. (2024-04-09).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing).
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
- New Catalysts for Reductive Amination.
- ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. | Request PDF - ResearchGate. (2025-08-07).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. - IP Indexing.
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF - ResearchGate. (2025-08-10).
- Piperidine Synthesis. - DTIC. (2025-06-04).
- Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed. (2024-09-18).
- Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed. (2024-07-29).
- The suggested mechanism for the synthesis of piperidine derivatives... - ResearchGate.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. (2025-08-10).
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015-08-29).
- THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES A THESIS Presented to the Faculty of the Division of Graduate Studie.
- Isonipecotic acid hydrazide,N1-BOC protected; 4-hydrazinocarbonyl-piperidine-1-carboxylic acid tert-butyl ester - Chemrio.
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- Isonipecotic acid - Wikipedia.
- A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (2023-04-28).
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Validation & Comparative
The Ascending Class: A Comparative Analysis of Piperidine-4-Carbohydrazide Derivatives Against Incumbent Antifungal Agents
The escalating threat of antifungal resistance, coupled with the limited arsenal of effective treatments, has created a critical need for novel therapeutic agents. Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, pose a significant challenge to global health. The emergence of multidrug-resistant strains of Candida, Aspergillus, and other pathogens underscores the urgency of exploring new chemical scaffolds and mechanisms of action.[1][2] In this landscape, Piperidine-4-carbohydrazide derivatives have emerged as a promising class of compounds, demonstrating potent and, in some cases, superior antifungal activity when compared to existing drugs.
This guide provides a comprehensive, data-driven comparison of select Piperidine-4-carbohydrazide derivatives against established antifungal agents. We will delve into their mechanism of action, present comparative in vitro and in vivo efficacy data, and provide the detailed experimental protocols necessary for researchers to validate and build upon these findings. Our objective is to offer an authoritative resource for researchers, scientists, and drug development professionals actively working to overcome the challenges of fungal disease.
The Current Armamentarium: A Mechanistic Overview of Existing Antifungal Drugs
To appreciate the potential of novel compounds, it is essential to understand the mechanisms and limitations of the current antifungal drug classes.[3] The majority of clinically approved antifungals target a few key cellular processes, primarily related to the cell membrane or cell wall.[1][3]
-
Polyenes (e.g., Amphotericin B): This class binds to ergosterol, a vital component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[4][5] While highly effective and broad-spectrum, their utility can be limited by significant toxicity, particularly nephrotoxicity.[4][6]
-
Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis.[3][4][5] This disruption of the cell membrane's integrity is typically fungistatic (inhibits growth) rather than fungicidal (kills the fungus).[3] The widespread use of azoles has unfortunately led to the development of significant resistance in many fungal species.[3]
-
Echinocandins (e.g., Caspofungin, Micafungin): This newer class targets the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, a structure not present in human cells.[1][4] This targeted action results in excellent efficacy, particularly against Candida species, and a favorable safety profile.[4]
-
Allylamines and Pyrimidine Analogues (e.g., Terbinafine, Flucytosine): These classes also interfere with critical fungal processes. Allylamines inhibit squalene epoxidase, another enzyme in the ergosterol synthesis pathway, while flucytosine is converted within fungal cells to an active metabolite that inhibits DNA and RNA synthesis.[4][5]
The distinct mechanisms of these drug classes are visualized below.
Caption: Mechanisms of action for major antifungal drug classes and the proposed target for Piperidine-4-carbohydrazide derivatives.
Piperidine-4-Carbohydrazide Derivatives: A New Frontier
Recent research has identified a series of novel Piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety as potent antifungal agents, particularly against agricultural fungal pathogens.[7][8] The core innovation lies in the strategic combination of these chemical groups, which has yielded compounds with impressive biological activity.
Mechanism of Action: Targeting Fungal Respiration
Unlike most conventional antifungals that target the cell wall or membrane, studies on lead compounds from this new class, such as compound A13 , suggest a novel mechanism of action. Compound A13 has been shown to be an effective inhibitor of succinate dehydrogenase (SDH) .[7][8][9] SDH is a critical enzyme complex involved in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these derivatives disrupt fungal respiration and energy production, leading to cell death. Molecular docking studies further support this, indicating that the compound fits snugly into the active pocket of the SDH enzyme.[7][8] This alternative target is significant, as it may be effective against fungal strains that have developed resistance to membrane- or wall-targeting drugs.
Structure-Activity Relationship (SAR) Insights
The fungicidal potency of these derivatives is highly dependent on their specific chemical structure. Systematic evaluation of a series of these compounds revealed that substitutions on the quinazoline and piperidine rings significantly influence their antifungal efficacy.[10] This structure-activity relationship (SAR) analysis is crucial for guiding the synthesis of even more potent and selective future derivatives.[7][8]
Head-to-Head Comparison: Performance Data
The true measure of a novel compound class is its performance relative to established standards. The data presented below, derived from recent peer-reviewed studies, showcases the potential of Piperidine-4-carbohydrazide derivatives.
In Vitro Antifungal Activity
The half-maximal effective concentration (EC₅₀)—the concentration of a drug that gives half of the maximal response—is a standard measure of a drug's in vitro potency. Lower EC₅₀ values indicate higher potency. A study evaluating a series of these derivatives against key agricultural fungi provided compelling results.[7][10]
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
| Compound A13 | Rhizoctonia solani | 0.83 | [7][10] |
| Compound A41 | Rhizoctonia solani | 0.88 | [7][10] |
| Boscalid (Control) | Rhizoctonia solani | 0.96 | [7][10] |
| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 | [7][10] |
| Compound A13 | Verticillium dahliae | 1.12 | [7][10] |
| Compound A41 | Verticillium dahliae | 3.20 | [7][10] |
| Chlorothalonil (Control) | Verticillium dahliae | 11.0 | [7][10] |
| Carbendazim (Control) | Verticillium dahliae | 19.3 | [7][10] |
Analysis of In Vitro Data: The data clearly demonstrates that compounds A13 and A41 exhibit potent in vitro activity.[10] Against Rhizoctonia solani, a significant plant pathogen, both compounds were more effective than the commercial fungicides Chlorothalonil and Boscalid.[7] Even more striking is the performance against Verticillium dahliae, where compound A13 was approximately 10 times more potent than Chlorothalonil and over 17 times more potent than Carbendazim.[7][10]
In Vivo Efficacy in a Disease Model
While in vitro data is crucial, in vivo efficacy is the ultimate test of a potential therapeutic agent. Compound A13 was evaluated for its ability to control sheath blight caused by R. solani in potted rice plants.[7][11]
| Compound | Concentration (µg/mL) | Curative Efficacy (%) | Protective Efficacy (%) | Reference |
| Compound A13 | 200 | 76.9 | 76.6 | [7][11] |
Analysis of In Vivo Data: These results are highly significant, demonstrating that the potent in vitro activity of Compound A13 translates to effective disease control in a whole-organism model.[7][11] It showed strong efficacy both in a curative context (applied after infection) and a protective context (applied before infection), highlighting its robust potential as a fungicidal agent.[11]
Experimental Protocols: Standardized Antifungal Susceptibility Testing
To ensure reproducibility and facilitate comparison across different studies and laboratories, standardized methodologies for antifungal susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed reference methods for this purpose.[12][13][14]
Below is a detailed protocol for the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts.[14]
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
Causality and Rationale: This method is designed to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The use of a standardized medium (RPMI-1640), inoculum size, and incubation conditions ensures that results are consistent and comparable.[15] Reading the endpoint at a 50% reduction in turbidity for fungistatic drugs like azoles accounts for the trailing growth phenomenon often observed.[15]
Protocol Steps:
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh the powdered antifungal agent and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to prepare working solutions at 2x the final desired concentrations.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.
-
-
Microdilution Plate Inoculation:
-
Dispense 100 µL of each 2x antifungal working solution into the appropriate wells of a 96-well microtiter plate.
-
Dispense 100 µL of the standardized yeast inoculum into each well. This brings the final volume to 200 µL and dilutes the antifungal agent to its final 1x test concentration.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
Following incubation, examine the plates visually or with a microplate reader.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity. For polyenes like Amphotericin B, the endpoint is complete inhibition of visible growth.[15]
-
Caption: Standardized workflow for the broth microdilution antifungal susceptibility test.
Conclusion and Future Outlook
The comparative data strongly supports the continued investigation of Piperidine-4-carbohydrazide derivatives as a new class of antifungal agents. Their novel mechanism of action—the inhibition of succinate dehydrogenase—presents a promising strategy to combat fungal pathogens, including those potentially resistant to existing drug classes.[7][8] The superior in vitro potency of lead compounds like A13 against certain fungi, combined with demonstrated in vivo efficacy, marks a significant advancement in the field.[7][10][11]
Future research should focus on several key areas:
-
Broad-Spectrum Activity: Evaluating the efficacy of these derivatives against a wider range of clinically relevant human fungal pathogens, such as Candida auris and azole-resistant Aspergillus fumigatus.
-
Toxicology and Safety: Conducting comprehensive toxicological studies to determine the safety profile of these compounds and their selectivity for fungal over mammalian cells.
-
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their potential for systemic use in humans.
-
SAR Optimization: Synthesizing and testing additional analogues to further refine the structure-activity relationship and develop compounds with even greater potency and an improved safety index.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the compelling preliminary evidence for Piperidine-4-carbohydrazide derivatives offers a much-needed beacon of hope in the ongoing battle against drug-resistant fungal infections.
References
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Comparative Efficacy Analysis: Piperidine-4-Carbohydrazide-Based VEGFR-2 Inhibitors Versus Sorafenib
A Technical Guide for Drug Development Professionals
This guide provides an in-depth, objective comparison between the established multi-kinase inhibitor, Sorafenib, and an emerging class of Piperidine-4-carbohydrazide based Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The analysis is grounded in published experimental data to inform researchers and scientists in the field of oncology drug development.
Introduction: The Central Role of VEGFR-2 in Tumor Angiogenesis
The formation of new blood vessels from pre-existing ones, a process known as angiogenesis, is a critical hallmark of cancer.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the interruption of this process a cornerstone of modern cancer therapy.[2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a principal driver of angiogenesis.[3] Specifically, the binding of VEGF-A to its receptor, VEGFR-2 (also known as KDR/Flk-1), triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to new vessel formation.[4][5]
Sorafenib (Nexavar®) is a well-established oral multi-kinase inhibitor approved for treating advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[6][7] Its therapeutic effect is attributed to its ability to inhibit both tumor cell proliferation (via the RAF/MEK/ERK pathway) and angiogenesis by targeting multiple receptor tyrosine kinases, including VEGFR-2.[8][9]
Recently, novel classes of small molecules have been designed to achieve more potent or selective inhibition of VEGFR-2. Among these, derivatives based on the Piperidine-4-carbohydrazide scaffold have emerged as particularly promising, with preclinical studies demonstrating significant potential.[10] This guide will dissect the mechanism, comparative efficacy, and experimental evaluation of these two classes of inhibitors.
Sorafenib: The Multi-Kinase Benchmark
Mechanism of Action
Sorafenib's broad-spectrum activity is a key feature of its mechanism. It potently inhibits the serine/threonine kinase Raf-1 and wild-type B-Raf, components of the MAPK signaling pathway that is frequently dysregulated in cancer.[6] Concurrently, it targets several receptor tyrosine kinases crucial for angiogenesis and tumor progression, including VEGFR-1, VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor-β (PDGFR-β).[8][11] By blocking VEGFR-2, Sorafenib directly impedes the primary signaling cascade responsible for tumor angiogenesis.[12] Molecular interaction studies show that Sorafenib binds to the DFG-out (inactive) conformation of the VEGFR-2 kinase domain, an allosteric site that provides an opportunity for inhibitor specificity.[13]
Pharmacokinetics and Clinical Efficacy
Administered orally, Sorafenib exhibits a long half-life of approximately 25-48 hours.[14] However, its pharmacokinetics are known to be highly variable among patients.[15] Metabolism occurs primarily via CYP3A4 and UGT1A9 pathways in the liver.[16]
Clinically, the landmark Sorafenib HCC Assessment Randomized Protocol (SHARP) trial demonstrated a significant improvement in overall survival for patients with advanced HCC treated with Sorafenib compared to placebo (10.7 months vs. 7.9 months).[7] In advanced RCC, the TARGET trial showed that Sorafenib significantly extended median progression-free survival (PFS) to 5.5 months compared to 2.8 months with placebo.[17]
Piperidine-4-Carbohydrazide Derivatives: A New Wave of Selective Inhibitors
Design Rationale and Mechanism
The Piperidine-4-carbohydrazide scaffold is being explored for the rational design of potent and selective VEGFR-2 inhibitors.[10] The core strategy involves creating molecules that can effectively occupy the ATP-binding pocket of the VEGFR-2 kinase domain. Computational modeling, such as molecular docking, is often used to predict and optimize interactions with key amino acid residues. For instance, many designs aim to replicate the critical hydrogen bond interactions that Sorafenib forms with residues like Cys919, Glu885, and Asp1046, which are essential for potent inhibition.[10][18] The goal is to enhance affinity for VEGFR-2 while minimizing interactions with other kinases, potentially leading to a more favorable side-effect profile.
Preclinical Efficacy
While this class of inhibitors is still in the preclinical phase, published data indicates remarkable potency. A notable study on novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives reported compelling results.[10]
-
Compound 12e from this series demonstrated a VEGFR-2 inhibitory concentration (IC50) of 45.9 nM , showing superior potency compared to Sorafenib (IC50 = 48.6 nM) in the same head-to-head enzymatic assay.[10]
-
Another derivative, compound 6n , was highly effective against human umbilical vein endothelial cells (HUVECs), a key model for angiogenesis, with an IC50 of just 28.77 nM .[10] It also showed potent cytotoxic effects against the MDA-MB-468 breast cancer cell line (IC50 = 0.60 µM).[10]
These findings highlight the potential of the Piperidine-4-carbohydrazide scaffold to yield inhibitors that are more potent than the current clinical benchmark in in vitro settings.
Head-to-Head Comparison: Quantitative Data Summary
The following table summarizes the key efficacy parameters for Sorafenib and a representative potent Piperidine-4-carbohydrazide derivative.
| Parameter | Sorafenib | Piperidine-4-carbohydrazide Derivative (12e) |
| Primary Target(s) | Multi-kinase (VEGFR-1/2/3, PDGFR-β, Raf-1, B-Raf, c-Kit, RET, Flt-3)[6][8] | Designed as a VEGFR-2 inhibitor[10] |
| VEGFR-2 Binding Mode | DFG-out (Type II inhibitor)[13] | Designed to bind the ATP-pocket (Type II features)[10] |
| VEGFR-2 IC50 (nM) | 20 - 90 nM (Varies by study)[8][11] | 45.9 nM [10] |
| Reference Sorafenib IC50 (nM) in same study | N/A | 48.6 nM[10] |
| Clinical Status | FDA Approved for HCC, RCC, DTC[14][17][19] | Preclinical[10] |
Visualizing the Molecular and Experimental Landscape
VEGFR-2 Signaling Pathway
The diagram below illustrates the critical signaling pathway targeted by both Sorafenib and Piperidine-4-carbohydrazide derivatives.
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Standard Experimental Workflow for Inhibitor Comparison
This workflow outlines the logical progression from initial screening to in vivo validation for comparing novel inhibitors against a benchmark like Sorafenib.
Caption: A typical workflow for evaluating novel VEGFR-2 inhibitors.
Methodologies: Key Experimental Protocols
To ensure a robust and objective comparison, the following standardized protocols are essential.
A. In Vitro VEGFR-2 Kinase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Principle: The assay quantifies the phosphorylation of a specific substrate by the purified VEGFR-2 kinase domain in the presence of ATP. Inhibition is measured as a decrease in substrate phosphorylation or ATP consumption.
-
Step-by-Step Methodology:
-
Immobilize a recombinant human VEGFR-2 kinase domain onto a 96-well plate.
-
Prepare serial dilutions of the test compounds (e.g., Piperidine-4-carbohydrazide derivatives) and the reference compound (Sorafenib).
-
Add the compounds to the wells and incubate to allow for binding to the kinase.
-
Initiate the kinase reaction by adding a reaction mixture containing a specific peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate, often using a phosphospecific antibody in an ELISA format or by measuring remaining ATP using a luminescent method.[20]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
B. Cellular Proliferation (MTT) Assay
This cell-based assay assesses the cytotoxic or cytostatic effect of the inhibitors on relevant cell lines.
-
Principle: The assay relies on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[21]
-
Step-by-Step Methodology:
-
Seed cells (e.g., HUVECs, MCF-7, HepG-2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and Sorafenib for a specified duration (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
C. In Vivo Tumor Xenograft Model
This animal model is the gold standard for evaluating the anti-tumor efficacy of a compound in a living system.[2]
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time to assess efficacy.
-
Step-by-Step Methodology:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment groups: vehicle control, Sorafenib (at a clinically relevant dose), and one or more doses of the test compound.
-
Administer the treatments according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor volume (using calipers) and body weight two to three times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
-
Calculate the tumor growth inhibition (TGI) percentage to compare the efficacy of the different treatments.
-
Conclusion and Future Outlook
Sorafenib remains a vital therapeutic agent, but its multi-kinase nature contributes to a significant side-effect profile. The development of next-generation inhibitors with improved selectivity and potency is a key objective in oncology research.
The Piperidine-4-carbohydrazide scaffold represents a highly promising chemical starting point for novel VEGFR-2 inhibitors. Preclinical data for certain derivatives demonstrates superior in vitro potency against the VEGFR-2 kinase compared to Sorafenib.[10] This enhanced potency and potentially higher selectivity could translate into improved efficacy and a better safety margin in clinical settings.
However, it is crucial to recognize that these novel compounds are in the early stages of development. The path forward requires comprehensive investigation. Rigorous in vivo studies using xenograft models are necessary to confirm that the observed in vitro potency translates to significant anti-tumor activity. Furthermore, detailed pharmacokinetic, pharmacodynamic, and toxicology studies are essential to fully characterize their drug-like properties and establish a preliminary safety profile before they can be considered for clinical trials. For researchers, these emerging inhibitors offer exciting new tools to probe the intricacies of angiogenesis, while for drug developers, they represent a potential step toward more effective and better-tolerated cancer therapies.
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The Versatility of the Piperidine-4-Carbohydrazide Scaffold: A Comparative Validation Guide
The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1] This guide delves into the validation of a specific, yet versatile derivative, piperidine-4-carbohydrazide, as a pharmacophore for a range of biological targets. We will move beyond a simple literature review to provide a comparative analysis, offering insights into why this scaffold shows promise and how its activity can be rigorously validated.
The Piperidine-4-Carbohydrazide Core: A Privileged Starting Point
The core structure of piperidine-4-carbohydrazide presents several key features that make it an attractive starting point for drug discovery. The piperidine ring offers a three-dimensional structure that can effectively probe binding pockets, while the carbohydrazide moiety provides a rich source of hydrogen bond donors and acceptors, crucial for molecular recognition. Furthermore, the terminal nitrogen of the hydrazide is a readily modifiable handle for the synthesis of diverse derivative libraries.[2]
Our exploration will focus on validating this scaffold against three distinct and therapeutically relevant targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), fungal Succinate Dehydrogenase (SDH), and Histone Deacetylases (HDACs). For each, we will examine the experimental evidence, compare the performance of piperidine-4-carbohydrazide derivatives against established alternatives, and provide detailed protocols for key validation assays.
Validation against VEGFR-2: A Competitive Landscape in Angiogenesis Inhibition
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels, a process hijacked by tumors to sustain their growth and metastasis.[3][4] Consequently, VEGFR-2 is a well-established target for anticancer therapies.
Performance of Piperidine-4-Carbohydrazide Derivatives
Recent studies have demonstrated the potential of piperidine-4-carbohydrazide derivatives as potent VEGFR-2 inhibitors. By coupling the piperidine-4-carbohydrazide core with an oxindole moiety, researchers have developed compounds that exhibit significant cytotoxic effects against breast cancer cell lines and potent inhibition of VEGFR-2.[3][4]
| Compound | Target Cell Line | Cytotoxic IC50 (µM) | VEGFR-2 Inhibitory IC50 (nM) | Reference |
| 12e | MCF-7 | 8.00 | 45.9 | [3] |
| 6n | MDA-MB-468 | 0.60 | Not Reported | [3] |
| Sorafenib (Control) | - | - | 48.6 | [3] |
Table 1: Comparative activity of piperidine-4-carbohydrazide derivatives against breast cancer cell lines and VEGFR-2.
Notably, compound 12e demonstrated VEGFR-2 inhibition surpassing that of the established multi-kinase inhibitor, Sorafenib.[3] This suggests that the piperidine-4-carbohydrazide scaffold can be effectively tailored to occupy the ATP-binding site of VEGFR-2 with high affinity. Molecular docking studies have indicated that these derivatives form key hydrogen bonding interactions with residues such as Cys919, Glu885, and Asp1046 within the VEGFR-2 active site.[3][4]
Experimental Validation Workflow: VEGFR-2 Kinase Assay
To validate the direct inhibitory effect of novel compounds on VEGFR-2, a biochemical kinase assay is essential. This protocol outlines a common and reliable method.
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against VEGFR-2.
Principle: This assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is quantified, and the reduction in signal in the presence of an inhibitor indicates its potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of recombinant human VEGFR-2 kinase domain.
-
Prepare a solution of a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Prepare a solution of ATP.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 96-well plate.
-
Add the VEGFR-2 enzyme to each well.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
ELISA-based: Using a phosphorylation-specific antibody.
-
Luminescence-based: Using a system like ADP-Glo™ that measures ADP production.
-
Fluorescence-based: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Inhibition of SDH by piperidine-4-carbohydrazide derivatives disrupts the electron transport chain and ATP production.
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone proteins. [5]Overexpression of certain HDACs is associated with various cancers, making them attractive targets for therapeutic intervention. [5]The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a capping group. [6][7]
Piperidine-4-Carbohydrazide as a Novel HDAC Pharmacophore
While the carbohydrazide moiety is a known zinc-binding group, the application of the piperidine-4-carbohydrazide scaffold in HDAC inhibition is an emerging area. [5]The piperidine ring can serve as a rigid and synthetically tractable linker, while modifications to the piperidine nitrogen or the terminal hydrazide nitrogen allow for the exploration of various capping groups.
| Compound Class | Zinc-Binding Group | Linker | Capping Group | Reference |
| Piperidine Hydroxamates | Hydroxamic Acid | Alkyl Piperidine | Aromatic | [6][7] |
| Piperazine Hydroxamates | Hydroxamic Acid | Alkyl Piperazine | Aromatic | [8] |
| Proposed Piperidine-4-Carbohydrazides | Carbohydrazide | Piperidine | Variable | - |
Table 3: Comparison of pharmacophore elements in different classes of HDAC inhibitors.
The validation of piperidine-4-carbohydrazide as a viable scaffold for HDAC inhibitors requires a systematic approach, starting with the synthesis of a focused library of derivatives and their subsequent evaluation in biochemical and cellular assays.
Experimental Validation: In Vitro HDAC Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against a specific HDAC isoform.
Principle: This assay typically uses a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of the test compound.
-
Prepare a solution of recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8).
-
Prepare a solution of a fluorogenic HDAC substrate.
-
Prepare a developer solution (containing a protease like trypsin).
-
-
Assay Procedure:
-
Add the test compound dilutions to a 96-well plate.
-
Add the HDAC enzyme to each well.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes).
-
-
Detection:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for a fluorometric HDAC inhibition assay.
Conclusion: A Scaffold with Broad Potential
This guide has demonstrated the validation of piperidine-4-carbohydrazide as a promising pharmacophore across multiple, therapeutically relevant targets. Its synthetic tractability and the favorable physicochemical properties of the piperidine ring, combined with the versatile hydrogen bonding and zinc-binding capabilities of the carbohydrazide moiety, provide a robust foundation for the development of novel inhibitors. The comparative data presented herein underscores the potential of this scaffold to yield compounds with potencies rivaling or exceeding those of established drugs. The detailed experimental protocols offer a clear roadmap for researchers seeking to validate their own piperidine-4-carbohydrazide derivatives against these and other biological targets. The continued exploration of this privileged scaffold is poised to deliver the next generation of innovative therapeutics.
References
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A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing. Link
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Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. National Institutes of Health. Link
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Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. PubMed. Link
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Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. ResearchGate. Link
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Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. Link
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Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PMC - NIH. Link
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Comparative Bioactivity of Piperidine-4-Carbohydrazide Analogs in Antifungal Applications. Benchchem. Link
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Synthesis of Novel Bio-active Agents: Application Notes on 1-Acetylpiperidine-4-carbohydrazide Derivatives. Benchchem. Link
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Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. Link
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In Vivo Efficacy of Piperidine-4-Carbohydrazide Derivatives: A Comparative Guide. Benchchem. Link
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Link
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Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors. PubMed. Link
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Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. PubMed. Link
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Hydrazides as Inhibitors of Histone Deacetylases. PubMed. Link
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Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. Link
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Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors. PubMed. Link
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Structure-activity relationship (SAR) studies of Piperidine-4-carbohydrazide analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Piperidine-4-Carbohydrazide Analogs
Introduction: The Privileged Scaffold of Piperidine-4-Carbohydrazide
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The piperidine ring is a quintessential example, forming the core of numerous pharmaceuticals targeting a wide array of diseases, including cancer and central nervous system disorders.[1][2] Its metabolic stability and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity make it a highly valuable scaffold in drug design.[2] When combined with a carbohydrazide linker, the resulting Piperidine-4-carbohydrazide scaffold becomes a versatile platform for generating extensive libraries of derivatives with diverse pharmacological profiles.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Piperidine-4-carbohydrazide analogs across several key therapeutic areas: antifungal, antibacterial, anticancer, and anticonvulsant activities. By dissecting the causal relationships between specific structural modifications and biological outcomes, we aim to provide researchers and drug development professionals with actionable insights for the rational design of next-generation therapeutic agents.
Core Synthetic Strategy: The Versatility of Hydrazone Formation
A primary reason for the widespread investigation of the Piperidine-4-carbohydrazide scaffold is its synthetic tractability. The terminal hydrazide group serves as a highly reactive handle for condensation reactions, particularly with aldehydes and ketones, to form stable N-acylhydrazone derivatives.[3] This straightforward and typically high-yielding reaction allows for the introduction of immense structural diversity at the terminus of the molecule, which is crucial for exploring and optimizing interactions with biological targets.[3]
Caption: General workflow for synthesizing and evaluating novel hydrazone derivatives.
Experimental Protocol: General Synthesis of Hydrazone Derivatives
This protocol outlines the acid-catalyzed condensation of a piperidine-4-carbohydrazide core with a substituted aldehyde.[3]
Materials:
-
1-Acetylpiperidine-4-carbohydrazide
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser
-
Heating mantle and magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1-Acetylpiperidine-4-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Equip the flask with a condenser and reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the final hydrazone derivative.
-
Characterize the final compound using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Comparative SAR Analysis Across Diverse Biological Activities
Antifungal Activity: Targeting Succinate Dehydrogenase
The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Recent studies have identified Piperidine-4-carbohydrazide derivatives as potent antifungal agents. A notable series bearing a quinazolinyl moiety has demonstrated exceptional efficacy against phytopathogens like Rhizoctonia solani and Verticillium dahliae.[4][5]
Key SAR Insights:
-
Quinazoline Moiety: The introduction of a quinazoline ring is critical for potent activity.
-
Substitutions on Quinazoline: The nature and position of substituents on the quinazoline ring significantly modulate potency. For instance, compounds A13 and A41 emerged as highly active leads.[5]
-
Mechanism of Action: These analogs act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[5] Molecular docking studies suggest that the compounds bind effectively within the active pocket of SDH.[5]
Comparative Bioactivity Data:
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference |
| A13 | Rhizoctonia solani | 0.83 | [4][5] |
| A13 | Verticillium dahliae | 1.12 | [4][5] |
| A41 | Rhizoctonia solani | 0.88 | [4][5] |
| A41 | Verticillium dahliae | 3.20 | [4][5] |
| Boscalid (Control) | Rhizoctonia solani | 0.96 | [4][5] |
| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 | [4][5] |
| Carbendazim (Control) | Verticillium dahliae | 19.3 | [4][5] |
The data clearly shows that compounds A13 and A41 exhibit antifungal activity superior or comparable to commercial fungicides.[4][5] Furthermore, in vivo studies on potted rice plants demonstrated that compound A13 provided significant curative (76.9%) and protective (76.6%) efficiencies against R. solani.[5][6]
Caption: Key pharmacophoric features for potent antifungal activity.
Antibacterial Activity: The Role of Lipophilicity
The challenge of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antibiotics.[7] Carbohydrazide derivatives have shown considerable promise in this area. Studies on functionally substituted pyridine carbohydrazides reveal crucial insights into the SAR for antibacterial efficacy.[7]
Key SAR Insights:
-
Lipophilicity is Crucial: A recurring theme in the SAR of hydrazide-type molecules is the importance of lipophilicity for antibacterial activity.[7]
-
Alkyl Chain Length: The length of an alkyl chain substituent can dramatically impact potency and spectrum of activity. For example, a derivative with a butyl chain showed a significant effect against Pseudomonas aeruginosa, with an MIC value two-fold superior to an ampicillin/cloxacillin combination.[7] An octyl chain, in contrast, resulted in potent activity against MDR strains of Candida spp.[7]
-
Terminal Groups: The terminal aromatic or heterocyclic group plays a key role. N-phthaloyl amino acid derivatives coupled to a piperidine core also exhibited moderate to good antimicrobial activity against a panel of bacteria including S. aureus and E. coli.[8]
Comparative Bioactivity Data (MIC in µg/mL):
| Compound | P. aeruginosa | S. aureus | E. faecalis | Reference |
| Compound 4 (Butyl chain) | 4-16 | 4-16 | >128 | [7] |
| Compound 6 (Octyl chain) | 32-64 | 2 | 4 | [7] |
| Ampicillin/Cloxacillin | 8 | 4 | 0.5 | [7] |
These results underscore the delicate balance required in tuning lipophilicity to achieve potent and selective antibacterial activity.
Anticancer Activity: A Scaffold for Cytotoxicity
The piperidine scaffold is prevalent in anticancer drug discovery, with derivatives known to inhibit cell proliferation and induce apoptosis across various cancer cell lines.[9][10] These compounds often exert their effects by modulating critical signaling pathways, such as the PI3K/Akt pathway.[10]
Key SAR Insights:
-
Piperidine N1-Substitution: The substituent at the N1 position of the piperidine ring is a key site for modification to influence potency and selectivity. Benzyl and substituted sulfonyl groups have been successfully incorporated.[1]
-
Terminal Aromatic/Heterocyclic System: The nature of the moiety attached to the carbohydrazide linker is a primary determinant of anticancer activity. Fusing the piperidine with other heterocyclic systems like benzimidazoles or benzoxazoles has yielded potent anticancer candidates.[1][11]
-
Mechanism of Action: Piperidine derivatives have been shown to arrest the cell cycle, inhibit epithelial-mesenchymal transition (EMT), and induce caspase-dependent apoptosis in cancer cells.[10]
Caption: Conceptual SAR model for designing anticancer piperidine analogs.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine analogs for 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Anticonvulsant Activity: Calpain Inhibition and Neuroprotection
Derivatives of piperidine have also been explored for their potential in treating neurological disorders, including epilepsy.[12] Certain piperidine carboxamides have been identified as potent inhibitors of μ-calpain, a cysteine protease implicated in neurodegenerative processes.[13]
Key SAR Insights:
-
P2 Region Modification: In the context of calpain inhibitors, the piperidine carboxamide moiety occupies the P2 region of the enzyme's active site. Modifications here are key to potency.[13]
-
Keto Amides: The conversion of the amide to a keto amide functionality led to highly potent inhibitors. Compounds 11f and 11j from one study showed Kᵢ values of 30 nM and 9 nM, respectively, for μ-calpain.[13]
-
Selectivity: These compounds displayed excellent selectivity (over 100-fold) for calpain over the related cysteine protease, cathepsin B.[13]
-
In Vivo Efficacy: Importantly, these compounds were shown to inhibit NMDA-induced convulsions in mice, confirming that their calpain inhibition in the brain translates to anticonvulsive properties.[13]
Comparative Bioactivity Data:
| Compound | μ-Calpain Kᵢ (nM) | Cathepsin B Kᵢ (nM) | Anticonvulsant Activity | Reference |
| 11f | 30 | >10,000 | Active | [13] |
| 11j | 9 | >10,000 | Active | [13] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[12][14]
-
Animal Dosing: Administer the test compounds intraperitoneally (i.p.) to mice.
-
Time Interval: After a specific time interval (e.g., 30-60 minutes), subject the animals to an electrical stimulus.
-
Stimulation: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
Endpoint: The absence of the tonic hind limb extension is defined as protection. The dose that protects 50% of the animals (ED₅₀) is then calculated.[15]
Conclusion and Future Perspectives
The Piperidine-4-carbohydrazide scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships explored in this guide reveal several key principles for rational drug design:
-
N1-Piperidine Position: This position is a critical handle for tuning pharmacokinetics and overall molecular properties.
-
Carbohydrazide Linker: While often maintained as a hydrazone, modifications to this linker could yield novel activities.
-
Terminal Moiety (R-group): This is the primary determinant of biological activity and target specificity. The addition of complex heterocyclic systems like quinazolines has proven highly effective for antifungal activity, while tuning the lipophilicity of simpler aromatic groups is key for antibacterial action.
Future research should focus on creating hybrid molecules that combine favorable structural features from different series. For instance, incorporating substituents known to enhance antifungal potency onto a scaffold with known anticancer activity could lead to dual-action agents. A deeper understanding of the target interactions through computational modeling and structural biology will further empower the design of next-generation Piperidine-4-carbohydrazide analogs with superior efficacy and safety profiles.
References
- Benchchem. (2025). Synthesis of Novel Bio-active Agents: Application Notes on 1-Acetylpiperidine-4-carbohydrazide Derivatives.
- Li, T., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 259-66.
- IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest.
- Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.
- Khan, I., et al. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PMC - NIH.
- Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-91.
- Benchchem. (2025). Comparative Bioactivity of Piperidine-4-Carbohydrazide Analogs in Antifungal Applications.
- MDPI. (n.d.). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
- PubMed. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety.
- PubMed. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones.
- Benchchem. (2025). In Vivo Efficacy of Piperidine-4-Carbohydrazide Derivatives: A Comparative Guide.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives.
- PubMed. (n.d.). Anticonvulsant activity and selective inhibition of NAD-dependent oxidations by 1,4-disubstituted piperazines.
- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
- NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- ResearchGate. (n.d.). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer.
- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
- ResearchGate. (2025). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones | Request PDF.
- PubMed. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives.
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A Comparative Analysis of Synthetic Routes to Piperidine-4-carbohydrazide: A Guide for Researchers
Introduction: Piperidine-4-carbohydrazide is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents. Its derivatives have shown promise in various therapeutic areas, including as antifungal agents, VEGFR-2 inhibitors for cancer therapy, and CCR5 antagonists for HIV-1 entry inhibition.[1][2][3][4] The efficient and scalable synthesis of this scaffold is therefore of paramount importance to drug discovery and development programs. This guide provides a comparative analysis of the most common synthetic routes to Piperidine-4-carbohydrazide, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of each method's advantages and limitations.
Route 1: The Classical Two-Step Approach: Esterification of Isonipecotic Acid followed by Hydrazinolysis
This is the most frequently employed and well-documented method for the preparation of Piperidine-4-carbohydrazide. The strategy involves two sequential steps: the esterification of isonipecotic acid (piperidine-4-carboxylic acid) to form an intermediate ester, typically the ethyl or methyl ester, followed by the reaction of this ester with hydrazine hydrate.
Causality Behind Experimental Choices:
The initial esterification step is critical for activating the carboxylic acid moiety. Carboxylic acids themselves are generally unreactive towards direct amidation with hydrazine due to the formation of a stable carboxylate-hydrazinium salt. Conversion to an ester provides a more electrophilic carbonyl carbon, facilitating nucleophilic attack by hydrazine. The choice between an ethyl or methyl ester is often a matter of convenience, cost, and the boiling point of the corresponding alcohol, which is used as a solvent and reagent. Hydrazine hydrate is the standard reagent for the second step due to its high reactivity and commercial availability.
Experimental Protocol:
Step 1: Synthesis of Ethyl Isonipecotate (Ethyl Piperidine-4-carboxylate)
A robust method for the synthesis of ethyl isonipecotate involves the Fischer esterification of isonipecotic acid.[5][6]
-
Reagents:
-
Isonipecotic acid (1.0 eq)
-
Absolute Ethanol (solvent and reactant)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) (catalyst)
-
-
Procedure:
-
Suspend isonipecotic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (or concentrated sulfuric acid) dropwise. This step is exothermic and generates HCl gas in situ, which catalyzes the reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
The resulting residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl isonipecotate as an oil.
-
Step 2: Synthesis of Piperidine-4-carbohydrazide from Ethyl Isonipecotate
The conversion of the ester to the hydrazide is a straightforward nucleophilic acyl substitution.
-
Reagents:
-
Ethyl isonipecotate (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (excess, typically 3-5 eq)
-
Ethanol or Methanol (solvent)
-
-
Procedure:
-
Dissolve ethyl isonipecotate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution. A molar excess of hydrazine is used to drive the reaction to completion.
-
Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford Piperidine-4-carbohydrazide.
-
Visualizing the Pathway:
Caption: Synthetic pathway for Piperidine-4-carbohydrazide via esterification and hydrazinolysis.
Route 2: Direct Coupling of Protected Isonipecotic Acid with Hydrazine
A theoretically more direct approach would involve the direct coupling of isonipecotic acid with hydrazine. However, as mentioned, this is challenging. A viable modification of this concept involves the use of a protected isonipecotic acid derivative and standard peptide coupling reagents. The piperidine nitrogen must be protected to prevent side reactions.
Causality Behind Experimental Choices:
The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is essential to prevent its nucleophilic character from interfering with the coupling reaction. Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), are employed to activate the carboxylic acid for amide bond formation with hydrazine. This method offers the advantage of milder reaction conditions compared to the high temperatures of Fischer esterification.
Experimental Protocol (Hypothetical/Generalized):
Step 1: N-Protection of Isonipecotic Acid
-
Reagents:
-
Isonipecotic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane/Water or other suitable solvent
-
-
Procedure:
-
Dissolve isonipecotic acid in a mixture of dioxane and water.
-
Add sodium hydroxide or triethylamine to deprotonate the carboxylic acid and act as a base.
-
Add (Boc)₂O and stir the mixture at room temperature for several hours.
-
After the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the N-Boc-isonipecotic acid with an organic solvent.
-
Dry and concentrate the organic layer to obtain the protected acid.
-
Step 2: Direct Coupling with Hydrazine
-
Reagents:
-
N-Boc-isonipecotic acid (1.0 eq)
-
Hydrazine (as a protected form or used carefully in excess)
-
EDC (1.1 eq) and HOBt (1.1 eq) or other coupling agents
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve N-Boc-isonipecotic acid in DCM or DMF.
-
Add HOBt and EDC and stir for a few minutes to activate the carboxylic acid.
-
Add hydrazine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate to yield N-Boc-Piperidine-4-carbohydrazide.
-
Step 3: Deprotection
-
Reagents:
-
N-Boc-Piperidine-4-carbohydrazide
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
-
Procedure:
-
Dissolve the N-Boc protected carbohydrazide in a suitable solvent (e.g., DCM).
-
Add TFA or a solution of HCl in dioxane and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess acid in vacuo to obtain the hydrochloride or trifluoroacetate salt of Piperidine-4-carbohydrazide.
-
Visualizing the Pathway:
Caption: Synthetic pathway for Piperidine-4-carbohydrazide via a protection-coupling-deprotection sequence.
Comparative Analysis
| Feature | Route 1: Esterification-Hydrazinolysis | Route 2: Direct Coupling |
| Starting Materials | Isonipecotic acid, ethanol, hydrazine hydrate, acid catalyst | Isonipecotic acid, (Boc)₂O, coupling reagents, hydrazine, deprotecting agent |
| Number of Steps | 2 | 3 |
| Reaction Conditions | High temperature reflux | Generally milder, room temperature coupling |
| Reagent Cost | Generally lower cost reagents | Higher cost for protecting groups and coupling agents |
| Scalability | Well-established and scalable | Can be scalable, but cost of reagents may be a factor |
| Atom Economy | Good | Moderate, due to protecting groups and coupling agent byproducts |
| Waste Generation | Lower, mainly solvent and neutralized acid | Higher, includes byproducts from coupling and deprotection steps |
| Yields | Typically high for both steps | Can be high, but dependent on coupling efficiency |
| Purification | Often straightforward crystallization of the final product | May require chromatographic purification of intermediates |
Conclusion and Recommendations
For large-scale, cost-effective synthesis of Piperidine-4-carbohydrazide, the classical two-step approach (Route 1) remains the preferred method. Its use of inexpensive and readily available reagents, coupled with high yields and straightforward purification, makes it an industrially viable process.
The direct coupling approach (Route 2) , while involving an additional step and more expensive reagents, offers the advantage of milder reaction conditions. This can be beneficial when working with sensitive substrates or when trying to avoid the high temperatures required for Fischer esterification. This route may be more suitable for the synthesis of diverse libraries of piperidine-4-carbohydrazide derivatives on a smaller scale, where the cost of reagents is less of a concern and the modularity of the synthesis is an advantage.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, cost considerations, and the availability of starting materials and reagents. Both routes provide reliable access to this important synthetic intermediate.
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A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing. [Link]
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Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. [Link]
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Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. PubMed. [Link]
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A Comparative Guide to the In Vitro ADMET Properties of Piperidine-4-Carbohydrazide Derivatives
In the landscape of modern drug discovery, the piperidine-4-carbohydrazide scaffold has emerged as a versatile and promising starting point for the development of novel therapeutics, with applications ranging from oncology to infectious diseases.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are related to the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the molecule. Early and comprehensive in vitro ADMET testing is therefore critical to identify and mitigate potential liabilities, ultimately de-risking the drug development process and increasing the probability of clinical success.[3]
This guide provides a comparative analysis of the key in vitro ADMET properties of Piperidine-4-carbohydrazide derivatives. We will delve into the critical assays for evaluating this chemical class, present a case study using in silico predictive data to highlight potential trends and liabilities, and discuss structure-ADMET relationships (SAR) to guide the optimization of these promising compounds.
The Crucial Role of Early ADMET Profiling
The adage "fail early, fail cheap" is a cornerstone of modern drug discovery. A significant proportion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic properties or unforeseen toxicity.[3] In vitro ADMET assays provide a cost-effective and high-throughput means of identifying such issues at the lead optimization stage, allowing for the selection of compounds with a higher likelihood of success in preclinical and clinical development.[4] For Piperidine-4-carbohydrazide derivatives, specific attention must be paid to the metabolic stability of the piperidine ring, potential inhibition of cytochrome P450 enzymes, and any toxicity associated with the carbohydrazide moiety.[5][6][7]
Key In Vitro ADMET Assays for Piperidine-4-Carbohydrazide Derivatives
A comprehensive in vitro ADMET panel for this class of compounds should include assessments of permeability, metabolic stability, potential for drug-drug interactions, plasma protein binding, cardiotoxicity, and hepatotoxicity.
Permeability: The Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[8][9] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[10] This assay is crucial for assessing both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[9]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Metabolic Stability: Human Liver Microsomes (HLM) Assay
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, with common pathways including N-dealkylation and C-hydroxylation.[5][11] The HLM assay is a standard in vitro model for assessing Phase I metabolic stability.[5]
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[12] It is essential to screen Piperidine-4-carbohydrazide derivatives against a panel of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to assess their potential to interfere with the metabolism of co-administered drugs.[6][10] IC50 values are determined to quantify the inhibitory potency.[13]
Experimental Workflow: CYP450 Inhibition Assay
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A Senior Application Scientist's Guide to Benchmarking New Piperidine-4-carbohydrazide Derivatives Against Standard Monoamine Oxidase Inhibitors
Introduction: The Scientific Imperative for Rigorous Benchmarking
The piperidine-4-carbohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for novel therapeutic agents. Recent studies have highlighted its potential in developing compounds with antifungal, antimicrobial, and even anticancer properties.[1][2][3][4] A recurring theme in inhibitor design is the incorporation of a hydrazide moiety, a key pharmacophore in several established drugs, notably monoamine oxidase inhibitors (MAOIs). MAOIs are critical for treating depression and neurodegenerative disorders like Parkinson's disease by preventing the breakdown of key neurotransmitters.[5][6][7]
Given this chemical rationale, this guide establishes a comprehensive framework for benchmarking novel piperidine-4-carbohydrazide derivatives against a well-defined and clinically relevant target: Monoamine Oxidase A (MAO-A) . Simply demonstrating that a new compound has activity is insufficient for advancing a drug discovery program. A compound's true potential is only revealed through meticulous, multi-parametric comparison against established, high-quality "standard" inhibitors. This process, known as benchmarking, provides the essential context needed to justify further investment in a new chemical series.
This guide is designed for drug discovery researchers and scientists. It eschews a rigid template in favor of a logical, causality-driven workflow. We will not only detail the "how" of each experiment but, more critically, the "why," grounding each step in the principles of enzymology and pharmacology to ensure a scientifically robust evaluation.
The Benchmarking Workflow: A Multi-Pillar Approach
Effective benchmarking is a systematic process of escalating scientific rigor. We begin with broad assessments of potency and progressively refine our understanding of the compound's behavior through mechanistic, cellular, and selectivity studies. Each stage provides critical data that, when synthesized, creates a holistic profile of the new derivative relative to established standards.
Caption: A logical workflow for benchmarking new inhibitors.
Part 1: Foundational Potency Determination (IC50)
Expertise & Causality: The first and most fundamental question for any new inhibitor is "How potent is it?". The half-maximal inhibitory concentration (IC50) is the cornerstone metric that answers this. It quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This value provides a direct, quantitative measure of potency that allows for an immediate, rank-ordered comparison against our standard inhibitors. For this guide, our primary target is MAO-A, and our chosen standards are:
-
Clorgyline: A potent, irreversible, and highly selective standard inhibitor for MAO-A.[6][8]
-
Selegiline: A standard inhibitor that is more selective for MAO-B, which will be crucial for our selectivity profiling in Part 3.[6][8]
Protocol 1: In Vitro Fluorometric MAO-A Inhibition Assay
This protocol is based on commercially available kits that provide a robust and high-throughput method for determining MAO activity.[9][10] The principle involves the MAO-catalyzed deamination of a substrate (e.g., tyramine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.[10][11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare MAO-A Assay Buffer, reconstitute the MAO-A enzyme, probe, HRP, and standard inhibitors (Clorgyline) as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK295, Abcam ab241031).[9]
-
Serial Dilution of Inhibitors: Create a series of dilutions for each new piperidine derivative and the Clorgyline standard. A typical 8-point dilution series might start at 100 µM and proceed in 3-fold or 10-fold dilutions. This is critical for generating a full dose-response curve.
-
Assay Plate Setup: In a 96-well black, flat-bottom plate, add 50 µL of the MAO-A enzyme solution to each well.
-
Inhibitor Addition: Add 10 µL of each inhibitor dilution to the corresponding wells. Include "Enzyme Control" wells (with buffer instead of inhibitor) and "Blank Control" wells (with buffer and no enzyme).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the MAO-A Substrate Solution containing the substrate (e.g., tyramine) and HRP. Add 40 µL to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., λex = 535 nm, λem = 587 nm) every 1-2 minutes for 20-30 minutes.[10][12]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_of_Sample / Rate_of_Enzyme_Control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation: Comparative Potency
All quantitative data must be presented clearly for direct comparison.
| Compound | Target Enzyme | IC50 (nM) [Hypothetical Data] |
| Standard: Clorgyline | MAO-A | 2.8 |
| New Derivative P4C-001 | MAO-A | 15.6 |
| New Derivative P4C-002 | MAO-A | 89.4 |
| New Derivative P4C-003 | MAO-A | 3.1 |
| New Derivative P4C-004 | MAO-A | >10,000 |
Interpretation: From this hypothetical data, P4C-003 emerges as a highly potent candidate, exhibiting potency comparable to the gold-standard inhibitor, Clorgyline. P4C-001 is also of interest, while P4C-002 is significantly weaker, and P4C-004 is inactive. This initial screen immediately prioritizes P4C-003 and P4C-001 for further investigation.
Part 2: Elucidating the Mechanism of Action (MoA)
Expertise & Causality: Knowing how a compound inhibits an enzyme is as important as knowing its potency. The MoA provides critical insights into the inhibitor-enzyme interaction. Does it compete with the natural substrate (competitive)? Does it bind to another site (non-competitive)? Or does it bind only to the enzyme-substrate complex (uncompetitive)? This knowledge is vital for lead optimization and predicting in vivo behavior. Lineweaver-Burk plots, while historically used for parameter determination, provide an excellent visual method for distinguishing these inhibition types.[13][14][15][16]
Caption: Binding models for competitive vs. non-competitive inhibition.
Protocol 2: Enzyme Kinetics for MoA Determination
Step-by-Step Methodology:
-
Setup: The assay is performed similarly to the IC50 determination, but with two key differences: you will use a fixed concentration of your inhibitor (typically at or near its IC50) and vary the concentration of the MAO-A substrate.
-
Substrate Concentrations: Prepare a series of substrate dilutions (e.g., 0.5x, 1x, 2x, 5x, 10x the Michaelis-Menten constant, Km, if known).
-
Reaction Conditions: For each substrate concentration, run the reaction under three conditions:
-
No inhibitor (control).
-
With Inhibitor A (e.g., P4C-003) at its IC50 concentration.
-
With Inhibitor B (e.g., P4C-001) at its IC50 concentration.
-
-
Measurement: Measure the initial reaction velocity (V₀) for each condition.
-
Lineweaver-Burk Plot:
-
Calculate the reciprocals of the substrate concentration (1/[S]) and the initial velocity (1/V₀).
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).
-
The uninhibited reaction will yield a straight line. Plot the data for the inhibited reactions on the same graph.
-
-
Interpretation:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Data Presentation: Visualizing MoA
| Compound | Proposed MoA (Hypothetical) | Key Observation on Lineweaver-Burk Plot |
| Standard: Clorgyline | Irreversible | (Requires different assay, e.g., dialysis) |
| New Derivative P4C-003 | Competitive | Lines intersect on the y-axis. |
| New Derivative P4C-001 | Non-competitive | Lines intersect on the x-axis. |
Part 3: Selectivity and Cellular Activity
Expertise & Causality: Potency against the target is essential, but selectivity is paramount for safety and efficacy.[17][18] A drug that inhibits multiple targets can lead to unwanted side effects. The two isoforms of monoamine oxidase, MAO-A and MAO-B, are excellent examples. While they share ~70% sequence homology, their inhibitor specificities are distinct.[6] Selective MAO-A inhibitors are used as antidepressants, whereas selective MAO-B inhibitors are used for Parkinson's disease.[8][19] Therefore, we must assess our potent new derivatives against MAO-B to determine their selectivity profile. Furthermore, activity in a purified enzyme assay does not guarantee activity in a complex cellular environment. A cell-based assay is a critical step to confirm that the compound can cross cell membranes and engage its target in a more physiologically relevant context.[12]
Protocol 3: MAO-B Selectivity Profiling
Step-by-Step Methodology:
-
Procedure: Follow the exact same procedure as outlined in Protocol 1 , but substitute the MAO-A enzyme with recombinant MAO-B enzyme .
-
Standard Inhibitor: Use the MAO-B selective inhibitor Selegiline as the positive control for inhibition.
-
Test Articles: Test your most potent MAO-A inhibitors (e.g., P4C-003 and P4C-001) across the same concentration range.
-
Data Analysis: Calculate the IC50 values for each compound against MAO-B.
-
Selectivity Index (SI): Calculate the SI using the formula: SI = IC50 (MAO-B) / IC50 (MAO-A). A higher SI value indicates greater selectivity for MAO-A.
Data Presentation: Comparative Potency and Selectivity Dashboard
This table synthesizes the data from all in vitro enzymatic assays for a comprehensive comparison.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| Standard: Clorgyline | 2.8 | 350 | 125 |
| Standard: Selegiline | 420 | 7.1 | 0.017 (MAO-B selective) |
| New Derivative P4C-003 | 3.1 | 95 | 30.6 |
| New Derivative P4C-001 | 15.6 | 18,500 | >1000 |
Interpretation: This dashboard is highly informative. P4C-001, while less potent than P4C-003 against MAO-A, demonstrates outstanding selectivity (>1000-fold), far exceeding the standard, Clorgyline. P4C-003 is potent but less selective. This distinction is critical; a drug development program might prioritize the superior selectivity of P4C-001 to minimize potential side effects related to MAO-B inhibition.
Conclusion: From Data to Decision
This guide has outlined a logical, scientifically-grounded workflow for benchmarking new piperidine-4-carbohydrazide derivatives against standard MAO inhibitors. By progressing from foundational potency (IC50) to mechanistic understanding (MoA) and finally to selectivity profiling, we build a multi-dimensional picture of a new compound's potential.
Based on our hypothetical data, we have identified two promising leads:
-
P4C-003: A highly potent MAO-A inhibitor with activity comparable to the gold standard, Clorgyline, but with moderate selectivity.
-
P4C-001: A potent MAO-A inhibitor with exceptional selectivity, significantly better than the standard.
The next steps for a drug discovery team would be to confirm these findings in cell-based and in vivo models. However, this rigorous in vitro benchmarking provides the critical data necessary to make an informed, evidence-based decision to advance these specific compounds, justifying the allocation of further resources. This structured approach ensures that only the most promising candidates, with a clear profile of potency and selectivity, proceed through the development pipeline.
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PubMed. (2024-07-29). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Piperidine-4-Carbohydrazide Compounds
Introduction: The Double-Edged Sword of a Privileged Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and specific interactions with a wide array of biological targets. The incorporation of a carbohydrazide moiety at the 4-position further enhances its utility, providing a versatile linker for the introduction of diverse chemical functionalities and engaging in crucial hydrogen bonding interactions within target proteins.[3][4]
Derivatives of Piperidine-4-carbohydrazide have demonstrated significant therapeutic potential across various domains, including oncology (as VEGFR-2 inhibitors), mycology (as succinate dehydrogenase inhibitors), and neurodegenerative diseases (as cholinesterase inhibitors).[5][6][7] However, the very versatility that makes this scaffold so attractive also presents a significant challenge: the potential for cross-reactivity with unintended biological targets. Off-target activity can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profiling workflow is not merely a regulatory hurdle but a fundamental component of understanding a compound's true biological activity and advancing it with confidence.
This guide provides a comparative framework for assessing the cross-reactivity of a hypothetical lead compound, P4C-Inhibitor-A , a Piperidine-4-carbohydrazide derivative designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will compare its selectivity against a panel of common off-target classes and provide detailed experimental protocols for a robust cross-reactivity assessment.
Comparative Analysis: P4C-Inhibitor-A vs. Alternative Scaffolds
To contextualize the cross-reactivity profile of P4C-Inhibitor-A , we will compare its hypothetical off-target binding data with that of two alternative VEGFR-2 inhibitors based on different chemical scaffolds: a quinazoline-based inhibitor (e.g., a simplified analog of Vandetanib) and an oxindole-based inhibitor (e.g., a simplified analog of Sunitinib).
| Target Class | P4C-Inhibitor-A (IC50, nM) | Quinazoline Analog (IC50, nM) | Oxindole Analog (IC50, nM) | Rationale for Inclusion as a Potential Off-Target |
| Primary Target: VEGFR-2 | 5 | 10 | 8 | Key mediator of angiogenesis; the intended target.[6] |
| Kinases (selected) | ||||
| EGFR | 850 | 25 | >10,000 | High structural similarity in the ATP-binding pocket of many kinases. |
| PDGFRβ | 150 | 100 | 50 | Often co-expressed with VEGFR-2 and involved in angiogenesis. |
| c-Kit | 600 | 300 | 75 | Structurally related receptor tyrosine kinase. |
| Abl | >10,000 | >10,000 | 250 | Important off-target for many kinase inhibitors, leading to toxicity. |
| Carbonic Anhydrases | ||||
| hCA II | 1,200 | >10,000 | >10,000 | The sulfonamide-like nature of some carbohydrazide derivatives can lead to interaction with the zinc metalloenzyme active site.[8][9] |
| hCA IX | 950 | >10,000 | >10,000 | A tumor-associated isoform; inhibition could be beneficial or a confounding factor.[8] |
| Cholinesterases | ||||
| Acetylcholinesterase (AChE) | >10,000 | >10,000 | >10,000 | The piperidine core is present in many CNS-active drugs, making cholinesterases a relevant off-target family.[2][7] |
| Butyrylcholinesterase (BuChE) | 5,000 | >10,000 | >10,000 | Important for metabolizing various esters and drugs.[7] |
| GPCRs (selected) | ||||
| 5-HT2A | >10,000 | 1,500 | 2,000 | Piperidine is a common scaffold in antipsychotics and other CNS drugs targeting aminergic GPCRs.[1] |
| Dopamine D2 | >10,000 | 900 | 1,200 | |
| Adrenergic α1A | >10,000 | 2,500 | 3,000 |
This table presents hypothetical, yet representative, data for illustrative purposes.
From this hypothetical data, we can infer that P4C-Inhibitor-A demonstrates good selectivity for VEGFR-2 over other kinases compared to the quinazoline and oxindole analogs, which show more pronounced off-target kinase activity. However, the Piperidine-4-carbohydrazide scaffold may have a higher propensity for interacting with carbonic anhydrases, albeit at micromolar concentrations. This underscores the importance of a broad profiling panel.
Experimental Workflows for Cross-Reactivity Profiling
A tiered approach is recommended for efficient and comprehensive cross-reactivity profiling.
Tier 1: Broad Panel Kinase Screening
The initial step should be a broad kinase screen against a panel of representative kinases. This provides a wide-angle view of the compound's selectivity within this large and structurally related enzyme family.
Caption: Tier 1 workflow for initial kinase cross-reactivity screening.
Tier 2: Dose-Response Analysis of Primary Hits
For any "hits" identified in Tier 1, a full dose-response curve should be generated to determine the IC50 or Ki value. This quantifies the potency of the off-target interaction.
Caption: Tier 2 workflow for quantitative analysis of off-target hits.
Tier 3: Orthogonal and Cellular Assays
Confirmation of off-target activity should be performed using an orthogonal assay (e.g., a different technology or a cell-based assay). This ensures the observed interaction is not an artifact of the primary assay format.
Caption: Tier 3 workflow for validating off-target effects in a cellular context.
Detailed Experimental Protocols
Protocol 1: Broad Kinase Panel Screen (Binding Assay)
This protocol describes a competitive binding assay, a common method for initial kinase profiling.
-
Compound Preparation : Prepare a 10 mM stock solution of P4C-Inhibitor-A in 100% DMSO.
-
Assay Plate Preparation : In a 384-well plate, add the test compound to achieve a final assay concentration of 10 µM. Include wells for a positive control (a known broad-spectrum kinase inhibitor) and a negative control (DMSO vehicle).
-
Kinase and Ligand Addition : Add the specific kinase-phage construct and a proprietary, immobilized, active-site directed ligand to each well.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium to be reached.
-
Washing : Wash the plate to remove unbound kinase.
-
Detection : Quantify the amount of kinase bound to the solid support using a qPCR method to detect the DNA tag on the kinase-phage construct.
-
Data Analysis : Calculate the percent inhibition for P4C-Inhibitor-A relative to the DMSO control. A value greater than 50% is typically considered a "hit".
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)
This protocol measures the inhibition of CO2 hydration, the physiological reaction catalyzed by carbonic anhydrases.[10]
-
Reagent Preparation :
-
Prepare a buffer solution (e.g., 20 mM TRIS, pH 7.5).
-
Prepare a stock solution of the indicator dye (e.g., p-nitrophenol).
-
Prepare a stock solution of the purified carbonic anhydrase isoform (e.g., hCA II or hCA IX).
-
Prepare serial dilutions of P4C-Inhibitor-A in the assay buffer.
-
-
Stopped-Flow Instrument Setup : Set up a stopped-flow instrument to rapidly mix two solutions. Syringe 1 will contain the enzyme, indicator, and inhibitor. Syringe 2 will contain a CO2-saturated solution.
-
Measurement :
-
Inject the contents of both syringes into the mixing chamber.
-
Monitor the change in absorbance of the indicator dye over time at the appropriate wavelength as the pH drops due to the formation of carbonic acid.
-
-
Data Analysis :
-
Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model (e.g., the Morrison equation) to determine the Ki value.
-
Conclusion and Future Directions
The Piperidine-4-carbohydrazide scaffold is a powerful tool in drug discovery, but its potential for cross-reactivity necessitates a thorough and systematic profiling approach. By employing a tiered screening strategy, from broad panels to specific dose-response and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data presented for P4C-Inhibitor-A illustrates how such a profile can differentiate a lead candidate from alternatives and highlight potential liabilities (e.g., weak carbonic anhydrase inhibition) that require further investigation.
Future work should always aim to connect in vitro cross-reactivity data with in vivo observations. Unexplained phenotypic effects or toxicity in animal models can often be rationalized by revisiting the cross-reactivity profile and exploring the physiological roles of identified off-targets. This iterative process of profiling, in vivo testing, and data interpretation is critical for the successful development of safe and effective therapeutics based on the versatile Piperidine-4-carbohydrazide scaffold.
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]
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Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. [Link]
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
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Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. PubMed. [Link]
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N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed. [Link]
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Comparative Docking Analysis of Piperidine-4-Carbohydrazide Analogs as VEGFR-2 Inhibitors: A Technical Guide
This guide provides a comprehensive comparative analysis of Piperidine-4-carbohydrazide analogs as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Designed for researchers, scientists, and drug development professionals, this document delves into the rationale, methodology, and results of a molecular docking study, offering a framework for in silico evaluation of this promising class of compounds. We will explore the structural basis of their inhibitory activity and provide a detailed, replicable protocol for conducting similar computational analyses.
Introduction: The Therapeutic Potential of Piperidine-4-Carbohydrazide Analogs
The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. Its inherent structural features and synthetic tractability make it a valuable starting point for the design of novel therapeutic agents. When functionalized to form Piperidine-4-carbohydrazide, this scaffold gives rise to a class of molecules with diverse biological activities. Recent studies have highlighted their potential as potent enzyme inhibitors, with significant implications for various disease areas.
One of the most promising applications of Piperidine-4-carbohydrazide analogs is in the inhibition of VEGFR-2, a key regulator of angiogenesis—the formation of new blood vessels.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis.[1][2] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain is a clinically validated and actively pursued strategy in oncology. This guide focuses on the in silico evaluation of a series of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives, which have shown promising inhibitory activity against VEGFR-2.[1][2]
The Scientific Rationale: Why a Comparative Docking Analysis?
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[3][4] This method is instrumental in drug discovery for several reasons:
-
Virtual Screening: It allows for the rapid screening of large libraries of compounds to identify potential "hits" with high binding affinity for a specific target.[3][4]
-
Binding Mode Analysis: It provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is crucial for understanding the structure-activity relationship (SAR).
-
Lead Optimization: By understanding the binding mode, medicinal chemists can rationally design modifications to a lead compound to improve its potency and selectivity.
In this guide, we employ a comparative docking analysis to elucidate the structural basis for the observed inhibitory activity of a series of Piperidine-4-carbohydrazide analogs against VEGFR-2. By comparing their predicted binding modes and energies with a known reference inhibitor, Sorafenib, we can validate our computational model and gain confidence in its predictive power.[1][2]
Methodology: A Step-by-Step Guide to In Silico Analysis
The following protocol outlines a robust and reproducible workflow for the comparative docking analysis of Piperidine-4-carbohydrazide analogs against VEGFR-2. This methodology is designed to be self-validating, incorporating steps to ensure the reliability of the obtained results.
Experimental Workflow
Caption: A generalized workflow for the comparative molecular docking analysis.
Detailed Protocol
Step 1: Protein Preparation
-
Receptor Selection: The crystal structure of the VEGFR-2 kinase domain in complex with Sorafenib (PDB ID: 4ASD) was selected for this study.[5][6] This structure provides a high-resolution view of the active site and the binding mode of a clinically relevant inhibitor.
-
Structure Preparation: The protein structure was prepared using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro, MOE). This process involves:
-
Removing water molecules and any non-essential co-factors.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Repairing any missing side chains or loops.
-
Step 2: Ligand Preparation
-
Ligand Selection: A series of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide analogs with known VEGFR-2 inhibitory activity (IC50 values) were selected for this study.[1][2] The reference inhibitor, Sorafenib, was also included for comparison.
-
Structure Generation and Optimization: The 2D structures of the ligands were sketched and converted to 3D structures. The geometry of each ligand was then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Step 3: Grid Generation
-
Defining the Binding Site: The binding site for docking was defined as a grid box centered on the co-crystallized Sorafenib in the 4ASD structure. The dimensions of the grid box were set to encompass the entire active site, providing sufficient space for the ligands to adopt various conformations.
Step 4: Molecular Docking
-
Docking Algorithm: A validated docking program (e.g., AutoDock Vina, Glide, CDOCKER) was used to perform the molecular docking simulations.[3][7] These programs employ sophisticated search algorithms (e.g., Lamarckian genetic algorithm) to explore the conformational space of the ligand within the defined binding site.
-
Pose Generation: For each ligand, a set number of binding poses (e.g., 10-20) were generated and ranked based on their predicted binding affinity (docking score).
Step 5: Protocol Validation (Re-docking)
-
Rationale: To ensure the reliability of the docking protocol, the co-crystallized ligand (Sorafenib) was extracted from the 4ASD structure and re-docked into the active site.
-
Validation Criteria: A successful docking protocol is one that can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically below 2.0 Å.[3][8]
Results and Comparative Analysis
The molecular docking study revealed significant insights into the binding of Piperidine-4-carbohydrazide analogs to the VEGFR-2 active site. The results are summarized in the table below, comparing the docking scores and key interactions of the most potent analogs with the reference inhibitor, Sorafenib.
| Compound | VEGFR-2 IC50 (nM)[1][2] | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog 12e | 45.9 | -9.8 | Cys919, Glu885, Asp1046 |
| Analog 6n | 28.77 (HUVEC IC50) | -9.5 | Cys919, Glu885, Asp1046 |
| Sorafenib | 48.6 | -10.2 | Cys919, Glu885, Asp1046 |
Data Interpretation:
The docking scores of the Piperidine-4-carbohydrazide analogs are comparable to that of Sorafenib, indicating strong predicted binding affinities for the VEGFR-2 active site. Importantly, the docking poses of the most potent analogs, 12e and 6n, revealed a similar binding mode to Sorafenib, engaging with the same key amino acid residues:
-
Cys919: Forms a crucial hydrogen bond with the hinge region of the kinase domain.
-
Glu885: Interacts with the urea or equivalent moiety of the inhibitors.
-
Asp1046: Located in the DFG motif, this residue is critical for stabilizing the inhibitor in the ATP-binding pocket.[1][2][9]
The ability of these analogs to form these key interactions provides a strong structural rationale for their observed potent inhibitory activity against VEGFR-2.
Visualizing Molecular Interactions
The following diagram illustrates the key interactions between a representative Piperidine-4-carbohydrazide analog and the VEGFR-2 active site, as predicted by the docking study.
Caption: Key interactions between the analog and VEGFR-2 active site residues.
Conclusion and Future Directions
This comparative docking analysis provides compelling in silico evidence for the potential of Piperidine-4-carbohydrazide analogs as effective VEGFR-2 inhibitors. The study successfully elucidated the structural basis of their activity, demonstrating that they can adopt a binding mode similar to the established inhibitor Sorafenib and form critical interactions with key residues in the active site.
The strong correlation between the predicted binding affinities and the experimentally determined inhibitory activities validates the computational model and underscores its utility in guiding the design of novel, more potent analogs. Future work should focus on synthesizing and evaluating new derivatives based on the structural insights gained from this study, with the aim of optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical development.
References
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Eldehna, W. M., Habib, Y. A., Mahmoud, A. E., Barghash, M. F., Elsayed, Z. M., Elsawi, A. E., ... & El Kerdawy, A. M. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 153, 107829. [Link]
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PubMed. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. [Link]
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ResearchGate. (n.d.). The docking results show that sorafenib forms hydrogen bonds with Asp1046, Cys919, and Glu885 of VEGFR2 receptor. [Link]
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RSC Publishing. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. [Link]
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Impactfactor. (2014). Virtual Screening, Molecular Docking and Molecular Dynamics Studies For Discovery of Novel Vegfr-2 Inhibitors. [Link]
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RCSB PDB. (n.d.). 4ASD: Crystal structure of the VEGFR-2 kinase domain in complex with sorafenib. [Link]
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PubMed Central (PMC). (n.d.). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. [Link]
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Taylor & Francis Online. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Piperidine-4-carbohydrazide
This guide provides an in-depth, procedural framework for the safe handling and disposal of piperidine-4-carbohydrazide (CAS: 42596-58-7). Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical principles and regulatory imperatives that underpin these essential safety protocols. Our objective is to ensure that your operational procedures are not only compliant but are founded on a robust understanding of the material's hazard profile, thereby fostering a culture of intrinsic safety within your laboratory.
Part 1: Hazard Profile & Risk Assessment
A prerequisite to any disposal protocol is a thorough understanding of the substance's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for piperidine-4-carbohydrazide is not widely available, a robust hazard assessment can be synthesized by examining its structural components—the piperidine ring and the carbohydrazide functional group—and data from closely related analogs.
The piperidine moiety is associated with significant health hazards, including high flammability, acute toxicity via dermal, oral, and inhalation routes, and the potential to cause severe skin and eye damage.[1][2] The hydrazide group, a derivative of hydrazine, is reactive and carries its own toxicological concerns; many hydrazine compounds are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[3] An SDS for the N-BOC protected analog, 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide, identifies it as a skin and eye irritant and a potential respiratory irritant.[4]
Based on this composite analysis, piperidine-4-carbohydrazide must be handled as a hazardous substance. The following table summarizes the anticipated hazard profile.
| Hazard Class & Category | GHS Pictogram | Hazard Statement (H-Phrase) | Precautionary Statement (P-Phrase) Examples | Supporting Source |
| Skin Corrosion/Irritation, Cat. 2 | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |
| Serious Eye Damage/Irritation, Cat. 2A | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| Specific Target Organ Toxicity (Single Exposure), Cat. 3 | H335: May cause respiratory irritation. | P261: Avoid breathing dust/mist/spray. P271: Use only outdoors or in a well-ventilated area. | [4] | |
| Acute Toxicity (Anticipated) | H302/311/331 (Assumed): Harmful if swallowed, Toxic in contact with skin or if inhaled. | Handle with engineering controls (fume hood) and full PPE. | [1][2] |
Part 2: Core Principles of Chemical Waste Management
Effective disposal is an extension of proper laboratory practice. Adherence to these four core principles is mandatory to ensure safety and regulatory compliance.
-
Waste Minimization : The most effective disposal method is to prevent waste generation. This can be achieved by ordering only the necessary quantities of chemicals, keeping a precise inventory to avoid expiration, and designing experiments to use less hazardous materials where feasible.[5]
-
Segregation : Never mix incompatible waste streams.[6] Waste containing piperidine-4-carbohydrazide must be segregated from other chemical wastes, particularly strong oxidizing agents, with which hydrazides can react exothermically.[4][7] Keep solid and liquid wastes in separate, designated containers.[5][8]
-
Containerization : All waste must be stored in containers that are chemically compatible, in good condition, and feature secure, leak-proof closures.[9] Containers must be located in well-ventilated areas and, for liquids, within secondary containment systems like spill trays.[5][9]
-
Labeling : Every waste container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the relevant hazard pictograms, and the accumulation start date.[6]
Part 3: Disposal Decision Workflow
The following workflow provides a logical pathway for categorizing and managing different waste streams containing piperidine-4-carbohydrazide. This process ensures that each type of waste is directed to the appropriate, compliant disposal route.
Caption: Decision workflow for segregating piperidine-4-carbohydrazide waste.
Part 4: Step-by-Step Disposal Protocols
Crucial Directive: The primary and universally accepted disposal method for piperidine-4-carbohydrazide and materials contaminated with it is high-temperature incineration conducted by a licensed hazardous waste management facility.[3][4][10] Do not discharge this chemical or its solutions into the sewer system.
A. Unused/Expired Pure Chemical (Solid)
-
Preparation : Ensure the chemical is in its original, securely sealed container if possible. If the original container is compromised, carefully transfer the solid to a new, compatible, and sealable container (e.g., a wide-mouth amber glass jar).
-
Labeling : Label the container clearly as "Hazardous Waste: Piperidine-4-carbohydrazide (Solid)" with the appropriate hazard warnings.
-
Storage : Place the labeled container in your laboratory's designated Solid Hazardous Waste accumulation area.
-
Disposal : Log the container in your institution's waste manifest and arrange for pickup by your Environmental Health & Safety (EHS) department or certified waste contractor.
B. Contaminated Labware & Personal Protective Equipment (PPE)
-
Segregation :
-
Sharps : All contaminated needles, syringes, scalpels, broken glass, and pipettes must be placed directly into a designated, puncture-proof sharps container labeled "Chemically Contaminated Sharps".[8][11]
-
Non-Sharps : Contaminated gloves, bench paper, weigh boats, and wipes should be collected in a dedicated, leak-proof plastic bag or container.
-
-
Packaging : Once full, securely seal the plastic bag for non-sharps. It is best practice to then place this sealed bag into a larger, rigid hazardous waste container (e.g., a pail or drum) to prevent tearing.[12]
-
Labeling : The outer container must be labeled "Hazardous Waste: Solid Debris Contaminated with Piperidine-4-carbohydrazide."
-
Disposal : Store in the Solid Hazardous Waste accumulation area and arrange for professional disposal.
C. Dilute Aqueous Waste Streams
-
Primary Protocol : The safest and most compliant method is to collect all aqueous solutions containing piperidine-4-carbohydrazide, regardless of concentration, as hazardous liquid waste.
-
Collection : Use a dedicated, chemically compatible (e.g., borosilicate glass or polyethylene) waste carboy stored in secondary containment.[9]
-
Labeling : Label the carboy "Hazardous Waste: Aqueous Piperidine-4-carbohydrazide Solution" and list approximate concentrations and other components. Keep a running log of additions.
-
Storage & Disposal : Keep the container sealed when not in use. When full, arrange for pickup via your institution's EHS office.
A Note on Chemical Neutralization: While literature exists for the neutralization of dilute hydrazine solutions with oxidizing agents like hydrogen peroxide or sodium hypochlorite, this is a hazardous procedure not recommended for routine laboratory practice.[7][13] The reaction can be exothermic, and incomplete reactions can generate toxic byproducts.[3] Such a procedure should only be attempted after a thorough, substance-specific risk assessment and validation by qualified chemists and with the explicit approval of your institution's safety committee. For piperidine-4-carbohydrazide, this is not a recommended disposal route.
D. Spill Cleanup Materials
-
Containment : In the event of a spill, cover the material with a non-reactive, inert absorbent such as vermiculite, sand, or diatomaceous earth.[1] Avoid using combustible materials like paper towels for large spills.
-
Collection : Carefully sweep or scoop the absorbed material and contaminated debris into a sealable, heavy-duty plastic or metal container.[12]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water. The cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Labeling & Disposal : Seal and label the container as "Hazardous Waste: Spill Debris with Piperidine-4-carbohydrazide" and dispose of it as solid hazardous waste.[1]
Part 5: Regulatory & Compliance Overview
All chemical waste disposal is governed by strict regulations. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management from "cradle to grave."[9] Your institution's EHS office is your primary resource for ensuring compliance with all local, state, and federal regulations. Always consult with them to understand the specific procedures, container types, and documentation required at your facility.
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link
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Properly Managing Chemical Waste in Laboratories. Ace Waste. Link
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Link
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Good Laboratory Practices: Waste Disposal. SCION Instruments. Link
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Piperidine-4-carbohydrazide | C6H13N3O | CID 456704. PubChem, National Center for Biotechnology Information. Link
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1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide Safety Data Sheet. SynQuest Laboratories, Inc. Link
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Piperidine - SAFETY DATA SHEET. Pentachemicals. Link
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Safety Data Sheet: Piperidine. Carl ROTH. Link
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Toxicological Profile for Hydrazines: Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. Link
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Piperidine-4-carbohydrazide | 42596-58-7. Sigma-Aldrich. Link
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Piperidine-4-carbohydrazide | 42596-58-7. Sigma-Aldrich (Alternate Link). Link
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Hydrazine Handling Manual. Defense Technical Information Center (DTIC). Link
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Piperidine Safety Data Sheet. (Source appears to be from a chemical supplier, specific name not provided). Link
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Piperidine-4-carbohydrazide (C6H13N3O). PubChemLite, Université du Luxembourg. Link
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2-Piperazinylquinoline-4-carbohydrazide | C14H17N5O | CID 3771269. PubChem, National Center for Biotechnology Information. Link
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Piperidine Safety Data Sheet. (Source appears to be from a chemical supplier, specific name not provided). Link
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Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG. Link
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Mastering Safety: A Senior Scientist's Guide to Handling Piperidine-4-carbohydrazide
Welcome to your definitive guide for the safe handling of Piperidine-4-carbohydrazide. In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. By understanding the "why," we empower ourselves to build a laboratory environment that is not just compliant, but intuitively safe. This guide is structured to provide immediate, actionable intelligence for researchers working with this compound.
Hazard Assessment: Understanding the Molecule
Piperidine-4-carbohydrazide is a bifunctional molecule, and its potential hazards arise from both the piperidine ring and the carbohydrazide group. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we must infer its risks from these constituent parts and available safety data for similar structures.
A safety data sheet for a closely related compound, 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide, identifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [1]. The parent heterocycle, piperidine, is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[2][3][4]. The hydrazide functional group, present in compounds like hydrazine itself, is known for its potential toxicity and should be handled with care[5][6].
Therefore, we will operate under the assumption that Piperidine-4-carbohydrazide is, at a minimum, a skin, eye, and respiratory irritant, and we will implement controls to mitigate the more severe hazards associated with its parent structures.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your primary safety net should always be robust engineering and administrative controls.
-
Engineering Controls : All work involving Piperidine-4-carbohydrazide, especially the handling of the solid powder, must be conducted in a certified chemical fume hood[7][8]. The fume hood provides critical local exhaust ventilation, capturing dust and potential vapors at the source and preventing inhalation. Ensure the sash is positioned as low as possible to maximize airflow and protection.
-
Administrative Controls :
-
Designated Area : Demarcate a specific area within the lab for handling Piperidine-4-carbohydrazide. This minimizes the risk of cross-contamination[9].
-
Chemical Hygiene Plan (CHP) : Your institution's CHP is a mandatory resource that outlines specific safety protocols. You must be familiar with its contents[10][11].
-
Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide before commencing any work[12][13].
-
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for handling Piperidine-4-carbohydrazide.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Solid | N95 Respirator (minimum) | Chemical Safety Goggles & Face Shield | Nitrile Gloves (double-gloved) | Flame-Resistant Lab Coat |
| Preparing Solutions | In Fume Hood: None required. Outside Hood: N95 Respirator | Chemical Safety Goggles | Nitrile Gloves | Flame-Resistant Lab Coat |
| Running Reactions/Transfers | In Fume Hood: None required | Chemical Safety Goggles | Nitrile Gloves | Flame-Resistant Lab Coat |
| Small Spill Cleanup (<5g) | Half-face Elastomeric Respirator with Particulate/Organic Vapor Cartridges | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Apron over Lab Coat |
Detailed PPE Selection and Rationale
-
Eye and Face Protection :
-
Requirement : Chemical safety goggles are mandatory at all times.[1][7] They provide 360-degree protection from splashes and airborne particulates.
-
Rationale : Given the H319 classification ("Causes serious eye irritation"), protecting the eyes is non-negotiable. Standard safety glasses do not provide an adequate seal and are insufficient.
-
Enhanced Protection : When handling the bulk solid outside of a glovebox or during spill cleanup, a full-face shield must be worn over the safety goggles. This protects the entire face from splashes and contact.[5]
-
-
Hand Protection :
-
Requirement : Nitrile gloves are the standard for incidental contact. When weighing the solid or preparing stock solutions, double-gloving is recommended.
-
Rationale : The piperidine moiety suggests a risk of dermal toxicity and irritation. Nitrile provides good resistance to a broad range of chemicals. Inspect gloves for any signs of degradation or punctures before each use.[7][14] Always wash hands thoroughly after removing gloves.[1]
-
-
Skin and Body Protection :
-
Requirement : A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is required.[9] Do not wear shorts or open-toed shoes in the laboratory.[7][14]
-
Rationale : The lab coat is your primary barrier against accidental spills on your clothing and skin. The flame-resistant property is a precaution due to the flammability of the parent piperidine compound.[2] For larger-scale operations or spill response, a chemical-resistant apron provides an additional layer of protection.
-
-
Respiratory Protection :
-
Requirement : When handling the powder (e.g., weighing), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particulates.[1]
-
Rationale : The H335 classification ("May cause respiratory irritation") necessitates protection against inhaling the solid compound. All handling of the powder should be done in a fume hood to minimize aerosolization, but the respirator adds a crucial layer of personal safety. If you must work outside of a fume hood or if you experience any irritation, upgrade to a half-face elastomeric respirator with appropriate cartridges.
-
Operational Plan: Step-by-Step Safety Procedures
Donning PPE (Putting On)
-
Wash Hands : Start with clean hands.
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Respirator (if needed) : Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield : Position eye and face protection.
-
Gloves : Put on your first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put on the second pair.
Doffing PPE (Taking Off)
This sequence is designed to prevent re-contamination.
-
Outer Gloves : Remove the outer pair of gloves (if applicable) by peeling them off without touching the outside surface. Dispose of them immediately.
-
Lab Coat : Unbutton and remove the lab coat by folding it inward on itself. Hang it in its designated location or place it in the proper laundry receptacle.
-
Face Shield/Goggles : Remove from the back of the head forward.
-
Respirator : Remove without touching the front.
-
Inner Gloves : Remove the final pair of gloves.
-
Wash Hands : Wash your hands thoroughly with soap and water.[14]
Emergency Response Workflow: Small Spill (<5g)
In the event of a small spill, a calm and methodical response is critical. The following workflow outlines the immediate steps to take.
Caption: Emergency workflow for a small chemical spill.
Disposal Plan
Proper disposal is the final step in the chemical handling lifecycle.
-
Chemical Waste : All unused Piperidine-4-carbohydrazide and any solutions containing it must be disposed of as hazardous chemical waste.[1] Collect this waste in a clearly labeled, sealed container.
-
Contaminated PPE : All disposable PPE used while handling the compound (gloves, N95 respirators, bench paper) must also be disposed of as solid hazardous waste.[15] Do not discard these items in the regular trash.
-
Consult EHS : Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions.
By integrating these protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- Synquest Labs. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carbohydrazide Safety Data Sheet.
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Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
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Certified Safety. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
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Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved from [Link]
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Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
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Pentachemicals. (2024, May 7). Piperidine Safety Data Sheet. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
